N-Chloroacetyl-DL-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922842 | |
| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-32-5, 67206-15-9, 691-80-5 | |
| Record name | N-(2-Chloroacetyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloroacetyl-D,L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-chloroacetyl-D,L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Chloroacetyl-DL-alanine chemical properties
An In-depth Technical Guide to N-Chloroacetyl-DL-alanine
This compound is a derivative of the amino acid alanine (B10760859), serving as a crucial building block in synthetic organic chemistry.[1][2] Its utility is most pronounced in the field of peptide synthesis, where the chloroacetyl group acts as a protecting group for the amino functional group, allowing for controlled and specific chemical reactions.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a white, crystalline solid at room temperature.[4] It is primarily utilized in laboratory settings for research and development purposes.[5]
| Property | Value | Reference(s) |
| CAS Number | 1190-32-5 | [1][4] |
| Molecular Formula | C₅H₈ClNO₃ | [1][4][5] |
| Molecular Weight | 165.57 g/mol | [1][4][5] |
| Appearance | White to almost white powder to crystal | [6] |
| Melting Point | 124.0 to 127.0 °C | [6] |
| Boiling Point | 401.5 ± 30.0 °C (Predicted) | [7] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 3.26 ± 0.10 (Predicted) | [7] |
| Purity | >98.0% | [8] |
| Solubility in Water | Almost transparent | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of DL-alanine with chloroacetyl chloride. The following is a representative experimental protocol adapted from the synthesis of a similar compound, N-Chloroacetyl alanine ethyl ester.[9]
Objective: To synthesize this compound.
Materials:
-
DL-alanine
-
Chloroacetyl chloride
-
A suitable solvent (e.g., dichloroethane)
-
A base (e.g., 50% aqueous sodium hydroxide)
-
Saturated salt solution
-
Magnesium sulfate
Procedure:
-
A solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane is prepared.
-
In a separate reaction vessel, DL-alanine (1.0 equivalent) is mixed with dichloroethane and a base such as 50% aqueous sodium hydroxide (B78521) (2.0 equivalents). The mixture is stirred rapidly and cooled to 0-5°C.
-
The chloroacetyl chloride solution is added dropwise to the rapidly stirred DL-alanine mixture while maintaining the temperature between 0-5°C.[9]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to stand for several hours to ensure the reaction goes to completion.[9]
-
The product is then isolated by washing the mixture with a saturated salt solution.
-
The organic layer is separated and dried over magnesium sulfate.[9]
-
The solvent is evaporated to yield the crude product.
-
The resulting solid can be further purified by recrystallization.
-
The final product's identity can be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[9] Spectral data for this compound is available in public databases.[10]
Key Applications and Logical Workflows
This compound's primary application is as an intermediate in the synthesis of peptides and other modified amino acids, which are fundamental for the development of new pharmaceutical compounds.[3] The chloroacetyl group provides a reactive site for selective chemical modifications.[3]
Below are diagrams illustrating the synthesis workflow and its general application in peptide chemistry.
Caption: Workflow for the synthesis of this compound.
Caption: Role of this compound in peptide synthesis.
Safety and Handling
For laboratory use, this compound must be handled by qualified individuals.[5] Standard safety precautions should be followed.
-
Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.
-
Handling: Wash skin thoroughly after handling. Avoid creating dust and ensure adequate ventilation.[11][12]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[12][13]
This compound is classified as an irritant, and appropriate measures should be taken to avoid direct contact.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. labproinc.com [labproinc.com]
- 5. aboundchem.com [aboundchem.com]
- 6. This compound 1190-32-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. prepchem.com [prepchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. geneseo.edu [geneseo.edu]
N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide
CAS Number: 1190-32-5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Chloroacetyl-DL-alanine, a key intermediate in pharmaceutical and biochemical research. This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role in the enzymatic resolution of amino acids. Experimental protocols and safety information are also included to assist researchers in its effective and safe use.
Chemical and Physical Properties
This compound is a derivative of the amino acid alanine (B10760859) and is primarily utilized in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈ClNO₃ | [1] |
| Molecular Weight | 165.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 125-128 °C | - |
| Purity | ≥98% | - |
| Solubility | Soluble in water | - |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted)
Materials:
-
DL-alanine
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloroethane
-
Saturated salt solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane is added dropwise at 0-5°C to a rapidly stirred mixture of DL-alanine (1.0 equivalent) and an aqueous solution of sodium hydroxide (2.0 equivalents) in dichloroethane.[3]
-
After the addition is complete, the mixture is allowed to warm to room temperature.[3]
-
The reaction is stirred for an additional 3 hours.[3]
-
The product is isolated by washing the reaction mixture with a saturated salt solution.[3]
-
The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield the final product.[3]
Applications in Research and Drug Development
The primary application of this compound lies in its use as a substrate for the enzymatic production of enantiomerically pure L- and D-amino acids. This process, known as dynamic kinetic resolution, is of significant interest in the pharmaceutical industry for the synthesis of chiral drugs.[4]
Enzymatic Resolution for Chiral Amino Acid Synthesis
This compound serves as a racemic substrate for a two-enzyme system to produce optically pure amino acids.[5] This process utilizes an N-acylamino acid racemase (NAAAR) and an enantioselective aminoacylase (B1246476).[4][6] The NAAAR continuously converts the unreacted N-chloroacetyl-D-alanine into N-chloroacetyl-L-alanine, allowing for a theoretical yield of 100% for the desired L-amino acid.[7]
Experimental Protocol: Enzymatic Resolution of this compound
Materials:
-
This compound
-
L-aminoacylase (e.g., from Aspergillus oryzae)
-
N-acylamino acid racemase (NAAAR)
-
Phosphate (B84403) buffer (pH 7.5-8.0)
-
Cobalt chloride (CoCl₂) solution (as a cofactor for some aminoacylases)[8]
Procedure:
-
A solution of this compound is prepared in a phosphate buffer.
-
L-aminoacylase and N-acylamino acid racemase are added to the solution. A small amount of CoCl₂ solution can be added to enhance aminoacylase activity.[8]
-
The reaction mixture is incubated at an optimal temperature (typically 37-50°C) with gentle agitation.[9]
-
The progress of the reaction is monitored by measuring the formation of L-alanine.
-
Upon completion, the L-alanine is separated from the unreacted N-chloroacetyl-D-alanine and the enzymes.
Safety and Handling
A Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available on the direct involvement of this compound in cellular signaling pathways. Its primary role in research is as a synthetic intermediate and a substrate for enzymatic reactions. The biological effects of amino acid derivatives, in general, are broad and can influence various physiological activities.[1] The chloroacetyl group allows for selective reactions, making it a valuable tool in studying enzyme mechanisms and protein interactions.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. prepchem.com [prepchem.com]
- 4. The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of N-Chloroacetyl-DL-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Chloroacetyl-DL-alanine from DL-alanine. The document details the chemical principles, experimental protocols, and characterization data for this important amino acid derivative. This compound serves as a versatile intermediate in the synthesis of peptides and other pharmaceutically relevant molecules.
Introduction
This compound is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The chloroacetyl group can act as a protecting group or as a reactive handle for further molecular modifications. The synthesis is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride, a reaction commonly known as the Schotten-Baumann reaction.
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides in the presence of a base.[1] The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2] The reaction can be performed under aqueous or biphasic conditions.
Reaction Principle and Pathway
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom by a base to yield the final amide product.
References
N-Chloroacetyl-DL-alanine molecular weight and formula
An In-Depth Technical Guide to N-Chloroacetyl-DL-alanine
For researchers, scientists, and professionals in drug development, this compound is a key reagent and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a related synthesis, and a workflow visualization to support laboratory applications.
Core Compound Properties
This compound is an alanine (B10760859) derivative utilized primarily in the synthesis of peptides and other modified amino acids.[1][2][3] Its chloroacetyl group provides a reactive site for nucleophilic substitution, making it a valuable intermediate for creating peptide bonds and for the N-terminal modification of peptides.
| Property | Value | Citations |
| Molecular Formula | C₅H₈ClNO₃ | [1][2][4][5][6] |
| Molecular Weight | 165.57 g/mol | [1][2][4][5][6] |
| CAS Number | 1190-32-5 | [5] |
| Physical State | Solid | [5] |
| Appearance | White | [5] |
| Melting Point | 125 °C | [5][7] |
| Purity | ≥98% | [5][6] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [6] |
| LogP | -0.1855 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 3 | [6] |
Experimental Protocol: Synthesis of a Related Derivative
While this compound is typically commercially available, understanding its synthesis chemistry is crucial. The following protocol details the synthesis of a closely related compound, this compound ethyl ester, which illustrates the fundamental reaction of chloroacetylation of an alanine derivative.[8]
Materials:
-
DL-alanine ethyl ester hydrochloride
-
Chloroacetyl chloride
-
Dichloroethane
-
50% Aqueous sodium hydroxide (B78521) (NaOH)
-
Saturated salt solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup : In a suitable reaction vessel, prepare a rapidly stirred mixture of 10 g (0.064 mole) of DL-alanine ethyl ester hydrochloride and 10.2 g (0.128 mole) of 50% aqueous sodium hydroxide in 80 ml of dichloroethane.
-
Cooling : Cool the mixture to a temperature between 0°C and 5°C using an ice bath.
-
Addition of Chloroacetyl Chloride : Prepare a solution of 7.2 g (0.064 mole) of chloroacetyl chloride in 20 ml of dichloroethane. Add this solution dropwise to the cooled, stirring mixture. Maintain the temperature between 0°C and 5°C throughout the addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Incubation : Let the mixture stand for 3 hours to ensure the reaction goes to completion.
-
Workup and Isolation :
-
Transfer the mixture to a separatory funnel and wash it with 50 ml of a saturated salt solution.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Evaporation : Remove the solvent (dichloroethane) from the filtrate by evaporation under reduced pressure. The resulting solid is the this compound ethyl ester product.
Synthesis Workflow
The logical flow of the synthesis protocol is visualized below. This diagram outlines the key steps from reagent preparation to final product isolation.
Caption: Workflow for the synthesis of this compound ethyl ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]
- 4. aboundchem.com [aboundchem.com]
- 5. labproinc.com [labproinc.com]
- 6. chemscene.com [chemscene.com]
- 7. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Spectroscopic and Mechanistic Insights into N-Chloroacetyl-DL-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of N-Chloroacetyl-DL-alanine, a key intermediate in the synthesis of modified peptides and other molecules of pharmaceutical interest. The strategic placement of the chloroacetyl group allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and drug development. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization.
This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound. While comprehensive public data is limited, the following tables are compiled from typical values for its structural motifs and data available for closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (Alanine) | 1.4 - 1.6 | Doublet | ~7 |
| -CH (Alanine) | 4.3 - 4.5 | Quartet | ~7 |
| -CH₂ (Chloroacetyl) | 4.1 - 4.3 | Singlet | N/A |
| -NH (Amide) | 8.0 - 8.5 | Broad Singlet | N/A |
| -COOH (Carboxyl) | 10.0 - 12.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| -C H₃ (Alanine) | ~17 |
| -C H (Alanine) | ~49 |
| -C H₂ (Chloroacetyl) | ~43 |
| -C =O (Amide) | ~167 |
| -C =O (Carboxyl) | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amide) | Stretching | 3250 - 3350 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1520 - 1560 |
| C-N | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Synthesis of this compound Ethyl Ester
Procedure:
-
A solution of chloroacetyl chloride (0.064 mol) in 20 ml of dichloroethane is prepared.
-
This solution is added dropwise at 0-5 °C to a vigorously stirred mixture of DL-alanine ethyl ester hydrochloride (0.064 mol) and 50% aqueous sodium hydroxide (B78521) (0.128 mol) in 80 ml of dichloroethane.
-
After the addition is complete, the mixture is allowed to warm to room temperature.
-
After stirring for 3 hours, the product is isolated by washing with a saturated salt solution (50 ml).
-
The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the product.
-
The final product is identified by NMR and IR spectroscopy.[1]
NMR Sample Preparation and Analysis
A well-prepared sample is essential for acquiring high-resolution NMR spectra.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). For ¹³C NMR, a more concentrated solution may be necessary.
-
Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Ensure the solution is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300 MHz or higher. Important parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
FTIR Sample Preparation and Analysis (ATR Technique)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.
Procedure:
-
Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Logical and Experimental Workflows
Visualizing the logical flow of synthesis and analysis can aid in understanding and executing the experimental procedures.
Caption: Synthesis workflow for this compound ethyl ester.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of N-Chloroacetyl-DL-alanine in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Chloroacetyl-DL-alanine. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages data from the closely related compound, N-acetyl-l-leucine, to provide a predictive framework. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.
Predicted Solubility Profile of this compound
This compound is an amino acid derivative characterized by a polar backbone containing a carboxylic acid and an amide group, with a nonpolar methyl side chain. This structure suggests a degree of solubility in both polar and some organic solvents. The presence of the chloroacetyl group introduces additional polarity and potential for hydrogen bonding.
Based on the solubility data of N-acetyl-l-leucine, a structurally similar compound, in various organic solvents, we can infer the likely solubility behavior of this compound. The solubility of N-acetylated amino acids is significantly influenced by the solvent's ability to form hydrogen bonds.
Table 1: Solubility of N-acetyl-l-leucine in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (10^3) |
| Alcohols | ||
| Methanol | 283.15 | 3.58 |
| 293.15 | 4.62 | |
| 303.15 | 5.91 | |
| 313.15 | 7.53 | |
| 323.15 | 9.56 | |
| Ethanol | 283.15 | 2.15 |
| 293.15 | 2.78 | |
| 303.15 | 3.57 | |
| 313.15 | 4.56 | |
| 323.15 | 5.81 | |
| n-Propanol | 283.15 | 1.52 |
| 293.15 | 1.97 | |
| 303.15 | 2.54 | |
| 313.15 | 3.25 | |
| 323.15 | 4.15 | |
| 2-Propanol | 283.15 | 1.11 |
| 293.15 | 1.45 | |
| 303.15 | 1.88 | |
| 313.15 | 2.43 | |
| 323.15 | 3.14 | |
| Esters | ||
| Ethyl Acetate | 283.15 | 0.23 |
| 293.15 | 0.31 | |
| 303.15 | 0.41 | |
| 313.15 | 0.55 | |
| 323.15 | 0.73 | |
| Ketones | ||
| Acetone | 283.15 | 0.45 |
| 293.15 | 0.61 | |
| 303.15 | 0.81 | |
| 313.15 | 1.07 | |
| 323.15 | 1.40 | |
| Nitriles | ||
| Acetonitrile | 283.15 | 0.11 |
| 293.15 | 0.15 | |
| 303.15 | 0.20 | |
| 313.15 | 0.27 | |
| 323.15 | 0.36 |
Data for N-acetyl-l-leucine is presented as a proxy for this compound.
It is anticipated that this compound will exhibit higher solubility in polar protic solvents like alcohols due to the potential for hydrogen bonding with both the carbonyl oxygen and the N-H group of the amide, as well as the carboxylic acid group. Its solubility is expected to be lower in less polar solvents like esters, ketones, and nitriles.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental methodologies are recommended.
Shake-Flask Method for Equilibrium Solubility
This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.[2] It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a volatile solvent.[3]
Methodology:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.
-
-
Sample Withdrawal:
-
Carefully withdraw a known volume or weight of the clear saturated solution after phase separation.
-
-
Solvent Evaporation:
-
Place the withdrawn sample in a pre-weighed, dry container (e.g., an evaporating dish).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under vacuum, or in an oven at a temperature below the decomposition point of the solute).
-
-
Drying and Weighing:
-
Dry the remaining solid residue to a constant weight in a desiccator or oven.
-
Weigh the container with the dry residue.
-
-
Calculation:
-
The weight of the dissolved solid is the final weight minus the initial weight of the empty container.
-
The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
References
N-Chloroacetyl-DL-alanine melting point and physical state
An In-depth Technical Guide to N-Chloroacetyl-DL-alanine
This technical guide provides comprehensive information on the physicochemical properties and relevant experimental methodologies for this compound, an important alanine (B10760859) derivative used in peptide synthesis and as an intermediate in the development of pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a white to almost white solid, appearing as a powder or crystalline substance at room temperature (20°C).[3][4] It is recognized for its role as a key intermediate in the production of modified amino acids.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Melting Point | 124.0 to 127.0 °C (125 °C referenced) | [3][4][5] |
| Molecular Formula | C₅H₈ClNO₃ | [3][6] |
| Molecular Weight | 165.57 g/mol | [3] |
| Purity | >98.0% (by Neutralization Titration) | [4] |
| CAS Registry Number | 1190-32-5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, purification, and characterization of this compound. The following sections describe a generalized protocol for its synthesis via N-acylation and a standard method for melting point determination.
Synthesis of this compound
The synthesis of N-acyl-alanine derivatives typically involves the acylation of the amino group of DL-alanine. A common approach is a modified Schotten-Baumann reaction, which is effective for the N-acylation of amino acids.[7] The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
DL-Alanine
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath)
Procedure:
-
Dissolution: DL-alanine (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide or suspended in a solvent like DCM.
-
Cooling: The mixture is cooled in an ice bath to 0-5°C to control the exothermic reaction.
-
Acylation: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the cooled solution while stirring vigorously. The temperature and pH (if aqueous) are carefully maintained.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-18) until completion.[8] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound product.
-
Purification: The crude product is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system to achieve high purity.
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (digital or oil bath)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, purified this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point (125°C). Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., 1-2°C) is indicative of high purity.
Workflow and Pathway Diagrams
To visualize the experimental and logical flow, the following diagrams are provided in DOT language.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound 1190-32-5 | TCI AMERICA [tcichemicals.com]
- 5. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - N-(2-chloroacetyl)alanine (C5H8ClNO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability and Storage of N-Chloroacetyl-DL-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for N-Chloroacetyl-DL-alanine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, related N-acetylated amino acid studies, and general principles of pharmaceutical stability testing. All information should be confirmed with lot-specific certificates of analysis and in-house stability studies.
Summary of Stability and Storage
Proper storage and handling are critical to maintain the integrity and purity of this compound. The available data suggests that it is a relatively stable compound under standard laboratory conditions.
Recommended Storage Conditions
There is some variation in the recommended storage temperatures from commercial suppliers. To ensure maximal shelf-life, refrigerated conditions are advisable.
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature or refrigerated. For long-term storage, refrigeration is recommended. | [1][2] |
| Atmosphere | Store in a dry, well-ventilated place. | [3] |
| Container | Keep in a tightly sealed container. | [3] |
Chemical Stability and Incompatibilities
This compound is generally stable under normal conditions.[2] However, it is important to avoid certain materials and conditions that can promote degradation.
| Condition/Material | Recommendation | Potential Outcome | Source(s) |
| Strong Oxidizing Agents | Avoid contact. | Can lead to degradation of the molecule. | [2] |
| Incompatible Products | Avoid contact. | Unspecified reactions may occur. | [2] |
| Hazardous Decomposition | Avoid excessive heat or fire. | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | [2] |
| Hazardous Polymerization | Does not occur. | N/A | [2] |
Potential Degradation Pathways
Specific degradation pathways for this compound are not well-documented in the public domain. However, based on its structure and studies of related compounds, two primary degradation routes can be hypothesized: hydrolysis and elimination/fragmentation reactions.
A computational study on N-chloro-α-amino acids suggests two competitive degradation pathways under aqueous conditions: a concerted Grob fragmentation and a β-elimination.[4] While this compound is an N-chloroacetyl derivative and not an N-chloro derivative, these pathways may still have some relevance, particularly under specific conditions.
-
Hydrolysis: The chloroacetyl group and the amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield DL-alanine, chloroacetic acid, and their respective salts.
-
Elimination/Fragmentation: Under certain conditions, particularly in solution, N-chloro-α-amino acid anions can undergo degradation.[4] One pathway is a concerted Grob fragmentation, which is predominant under neutral conditions and leads to amines and carbonyls.[4] Another is β-elimination, which is favored under basic conditions and can produce α-keto acid anions or nitriles.[4]
References
The Dawn of a New Signaling Family: A Technical Guide to the Discovery and History of N-Acylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, a class of lipid signaling molecules known as N-acylated amino acids (NAAAs) has emerged as a significant and expanding area of research with profound therapeutic potential. Chemically related to the well-studied endocannabinoids, NAAAs are endogenous signaling molecules characterized by an amino acid linked to a long-chain fatty acid via an amide bond.[1] Their discovery and ongoing characterization are broadening the known lipid signaling system, often referred to as the "endocannabinoidome," presenting new avenues for drug discovery and development. This technical guide provides an in-depth overview of the discovery, history, initial characterization, metabolic pathways, and key experimental protocols related to N-acyl amino acids.
A Historical Perspective: From Chemical Synthesis to Endogenous Signaling
The journey to understanding N-acylated amino acids has been one of both deliberate synthesis and serendipitous discovery, spanning over a century of chemical and biological research.
Early Synthetic Chemistry
The ability to chemically synthesize N-acyl amino acids predates their discovery as endogenous molecules by many decades. The foundational chemistry for their synthesis, the Schotten-Baumann reaction , was first described in 1883 by German chemists Carl Schotten and Eugen Baumann. This reaction, involving the acylation of an amine with an acyl chloride in the presence of a base, remains a cornerstone for the laboratory synthesis of N-acyl amino acids.
Initial Identification in Biological Systems
The first recognition of N-acylated amino acids in biological contexts came from the study of metabolic disorders in the mid-20th century. For instance, N-isovaleroylglycine was identified in the urine of patients with isovaleric acidemia, and N-acetylglutamate was found to be an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I. However, these were initially viewed as metabolic byproducts rather than a distinct class of signaling molecules.
The Endocannabinoid Revolution: A Catalyst for Discovery
A paradigm shift occurred in the early 1990s with the discovery of N-arachidonoylethanolamine (anandamide) as the endogenous ligand for the cannabinoid receptor CB1. This seminal discovery ignited a surge of interest in other structurally related lipid amides. Researchers began to question whether other fatty acid conjugates of neurotransmitters and amino acids existed and what their physiological roles might be. Initially, some NAAAs were synthesized for structure-activity relationship studies to better understand the binding requirements of the cannabinoid CB1 receptor.
The Rise of Lipidomics: Unveiling a Diverse Family
The true extent of the NAAA family remained largely unknown until the advent of advanced analytical techniques, particularly targeted lipidomics using mass spectrometry. This technological leap was pivotal in the discovery and quantification of a wide array of endogenous NAAAs. A significant breakthrough came with studies of mice lacking the gene for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. These studies revealed elevated levels of other N-acyl amides, including N-acyl taurines .
Subsequent targeted lipidomics approaches led to the identification of a large family of naturally occurring NAAAs, including derivatives of proteogenic α-amino acids, taurine, and γ-aminobutyric acid (GABA).[1] For example, a 2010 study successfully identified 50 novel endogenous acyl amino acids in rat brain, with concentrations ranging from 0.2 to 69 pmol/g.[2][3] This confirmed that N-acylated amino acids are not mere curiosities but a diverse and widespread class of endogenous molecules with potential signaling functions.
Quantitative Analysis of Endogenous N-Acylated Amino Acids
The development of sensitive and specific analytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has enabled the quantification of NAAAs in various biological matrices. The following tables summarize some of the reported endogenous concentrations of NAAAs in rodent tissues.
Table 1: Endogenous Concentrations of N-Acylated Amino Acids in Rat Brain
| N-Acyl Amino Acid | Concentration (pmol/g wet weight) |
| N-Arachidonoyl Alanine (B10760859) | 2.3 ± 0.4 |
| N-Arachidonoyl GABA | 0.8 ± 0.1 |
| N-Arachidonoyl Glycine (B1666218) | 3.6 ± 0.5 |
| N-Arachidonoyl Serine | 1.2 ± 0.2 |
| N-Docosahexaenoyl Alanine | 1.5 ± 0.2 |
| N-Docosahexaenoyl GABA | 0.5 ± 0.1 |
| N-Docosahexaenoyl Glycine | 2.1 ± 0.3 |
| N-Docosahexaenoyl Serine | 0.9 ± 0.1 |
| N-Oleoyl Alanine | 69.0 ± 10.0 |
| N-Oleoyl GABA | 21.0 ± 3.0 |
| N-Oleoyl Glycine | 33.0 ± 5.0 |
| N-Oleoyl Serine | 15.0 ± 2.0 |
| N-Palmitoyl Alanine | 58.0 ± 8.0 |
| N-Palmitoyl GABA | 18.0 ± 2.0 |
| N-Palmitoyl Glycine | 29.0 ± 4.0 |
| N-Palmitoyl Serine | 12.0 ± 2.0 |
| N-Stearoyl Alanine | 45.0 ± 6.0 |
| N-Stearoyl GABA | 14.0 ± 2.0 |
| N-Stearoyl Glycine | 23.0 ± 3.0 |
| N-Stearoyl Serine | 9.0 ± 1.0 |
Data synthesized from targeted lipidomics studies in rat brain.[2]
Table 2: Concentrations of Specific N-Acylated Amino Acids in Rodent Tissues
| N-Acyl Amino Acid | Tissue/Fluid | Species | Endogenous Concentration | Post-Administration Concentration (Dose) |
| N-Oleoyl Glycine | Brain | Mouse | 16 ± 7 pmol/g | 336 ± 59 pmol/g (60 mg/kg, i.p.) |
| N-Oleoyl Alanine | Brain | Mouse | 1.6 ± 1.4 pmol/g | 379 ± 100 pmol/g (60 mg/kg, i.p.) |
| N-Oleoyl Glycine | Plasma | Mouse | < LOQ | 14,000 ± 1,600 pmol/mL (60 mg/kg, i.p.) |
| N-Oleoyl Alanine | Plasma | Mouse | < LOQ | 8,400 ± 3,500 pmol/mL (60 mg/kg, i.p.) |
LOQ: Limit of Quantitation
Key Signaling Pathways of N-Acylated Amino Acids
NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. The signaling pathways of two prominent NAAAs, N-arachidonoyl glycine and N-oleoyl alanine, are illustrated below.
N-Arachidonoyl Glycine (NAGly) Signaling
NAGly has been identified as a ligand for the orphan GPCRs GPR18 and GPR55.[4][5] However, its interaction with GPR18 is complex, with some studies suggesting it may not activate canonical G protein signaling pathways.[6][7] Its activation of GPR55 has been shown to induce calcium mobilization and activate the mitogen-activated protein kinase (MAPK) cascade.[5]
N-Oleoyl Alanine (OlAla) Signaling
N-oleoyl alanine is recognized as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[8]
Experimental Protocols: A Guide to NAAA Analysis
The identification and quantification of N-acylated amino acids in biological samples require sensitive and specific analytical techniques. The following outlines a general workflow for their analysis.
General Workflow for NAAA Extraction and Analysis
Detailed Protocol for NAAA Extraction and Quantification from Brain Tissue
This protocol is a synthesized representation of methodologies commonly used for the extraction and analysis of NAAAs from brain tissue.
1. Materials and Reagents:
-
Brain tissue
-
Internal standards (deuterated NAAA analogs)
-
Chloroform
-
0.9% NaCl solution
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Acetonitrile
-
Formic acid
-
HPLC-grade water
2. Tissue Homogenization and Lipid Extraction (Folch Method):
-
Weigh frozen brain tissue and place it in a glass homogenizer.
-
Add a 20-volume excess of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add internal standards.
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a glass tube and agitate for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) for NAAA Enrichment:
-
Reconstitute the dried lipid extract in the appropriate loading buffer for the SPE column.
-
Condition a C18 SPE column with methanol followed by water.
-
Load the reconstituted lipid extract onto the column.
-
Wash the column with a low-percentage organic solvent to remove highly polar impurities.
-
Elute the NAAA fraction with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluted fraction under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried, purified NAAA fraction in the LC mobile phase.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed to improve ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific NAAA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the NAAA of interest and a specific fragment ion generated upon collision-induced dissociation. The transition from the precursor to the fragment ion is highly specific and allows for accurate quantification even in complex biological matrices.
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of synthetic NAAA standards.
-
Quantify the endogenous NAAAs in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Conclusion and Future Directions
The discovery and initial characterization of N-acylated amino acids have unveiled a complex and diverse family of signaling lipids with significant therapeutic potential. Their pleiotropic actions on various receptors and enzymes highlight their importance in a wide range of physiological processes. As research in this field continues, a deeper understanding of their biosynthesis, degradation, and signaling pathways will undoubtedly emerge. The development of more sophisticated analytical techniques will further aid in the discovery of novel NAAAs and the elucidation of their roles in health and disease, paving the way for new therapeutic interventions targeting this exciting class of signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 5. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N-Chloroacetyl-DL-alanine is a synthetically derived amino acid derivative that holds significant promise in various research and development sectors, particularly in peptide synthesis and as a potential modulator of enzymatic activity. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and applications in drug discovery. The information is curated to support researchers in leveraging this compound for novel therapeutic and biotechnological advancements.
Introduction
This compound is a modified form of the non-essential amino acid DL-alanine. The addition of a chloroacetyl group to the amino group of DL-alanine introduces a reactive electrophilic site, making it a valuable intermediate in organic synthesis. This functionalization allows for its use as a building block in the synthesis of peptides and other complex organic molecules.[1] Furthermore, the presence of the chloroacetyl moiety suggests potential applications as an enzyme inhibitor, drawing parallels to other haloacetylated compounds known to exhibit biological activity. This guide aims to provide a comprehensive resource for researchers working with or considering the use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈ClNO₃ | [2] |
| Molecular Weight | 165.57 g/mol | [1][2] |
| CAS Number | 1190-32-5 | [1][2] |
| Appearance | White solid | |
| Melting Point | 125 °C | |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |
| LogP | -0.1855 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride. The following protocol is a generalized method based on established procedures for the N-chloroacetylation of amino acids.[3][4][5]
Experimental Protocol: N-acylation of DL-alanine
Materials:
-
DL-alanine
-
Chloroacetyl chloride
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Propylene (B89431) oxide (or another suitable HCl scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Cold distilled water
-
Ethyl acetate (B1210297) (for extraction, if necessary)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-alanine (1.0 equivalent) in 0.1 M phosphate buffer (pH 7.4).
-
Cooling: Place the flask in an ice bath and stir the solution using a magnetic stirrer until the temperature equilibrates to 0-5 °C.
-
Addition of Acylating Agent: While vigorously stirring, slowly add chloroacetyl chloride (1.1 to 1.2 equivalents) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
HCl Scavenging: Concurrently with the chloroacetyl chloride addition, add an HCl scavenger such as propylene oxide to neutralize the hydrochloric acid byproduct.[6]
-
Reaction: Continue to stir the reaction mixture in the ice bath for 20-30 minutes, after which the ice bath can be removed, and the reaction can proceed at room temperature for an additional 2-3 hours.
-
Product Isolation:
-
If the product precipitates out of the solution, it can be collected by filtration.
-
Wash the collected solid with a small amount of cold distilled water to remove any inorganic impurities.
-
If the product remains in solution, it can be extracted with an organic solvent such as ethyl acetate.
-
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid.
Synthesis Workflow
Potential Biological Activity and Mechanism of Action
While specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other chloro-derivatives of alanine (B10760859) suggests a potential role as an enzyme inhibitor. The chloroacetyl group can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.
Inhibition of Alanine Racemase
A plausible target for this compound is alanine racemase (Alr), a bacterial enzyme essential for the synthesis of D-alanine, a key component of the peptidoglycan cell wall.[7][8] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Related compounds, such as β-chloro-L-alanine, are known to be effective inhibitors of alanine racemase.[7][9] The proposed mechanism involves the N-chloroacetylated alanine analog binding to the active site of the enzyme, followed by alkylation of a key residue by the chloroacetyl group.
Inhibition of Alanine Aminotransferase
Another potential target is alanine aminotransferase (ALT), an enzyme involved in amino acid metabolism.[10] Inhibitors of ALT have been investigated for their therapeutic potential in various diseases.[11][12][13] Similar to the proposed mechanism for alanine racemase, this compound could potentially bind to the active site of ALT and covalently modify a critical residue, leading to its inactivation.
Applications in Drug Development
The properties of this compound make it a compound of interest in drug development for several reasons:
-
Antibacterial Drug Discovery: As a potential inhibitor of alanine racemase, it could serve as a lead compound for the development of novel antibacterial agents.[7]
-
Peptide-Based Therapeutics: Its use as a building block in peptide synthesis allows for the creation of modified peptides with potentially enhanced stability, permeability, or biological activity.
-
Enzyme-Targeted Drug Design: The reactive chloroacetyl group can be utilized in the design of targeted covalent inhibitors for a range of enzymes implicated in disease.
Conclusion
This compound is a versatile chemical entity with established utility in synthetic chemistry and significant potential in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive nature of its chloroacetyl group provide a foundation for its application as both a synthetic intermediate and a potential therapeutic agent. Further research is warranted to fully elucidate its biological activities and to explore its full potential in the development of novel pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alanine racemase - Wikipedia [en.wikipedia.org]
- 9. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Resolution of N-Chloroacetyl-DL-alanine using Acylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure amino acids is a cornerstone of pharmaceutical development and biotechnology. L-alanine, for instance, is a vital component in various therapeutic agents and nutritional supplements. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for separating racemic mixtures. This document provides detailed application notes and protocols for the kinetic resolution of N-Chloroacetyl-DL-alanine to produce L-alanine using acylase.
Acylase I (aminoacylase, E.C. 3.5.1.14) is a metalloenzyme that demonstrates high stereoselectivity in the hydrolysis of N-acylated amino acids. The enzyme specifically catalyzes the deacylation of the L-enantiomer, leaving the N-acylated D-enantiomer intact. This difference in reactivity allows for the separation of the resulting free L-amino acid from the unreacted N-Chloroacetyl-D-alanine. The D-enantiomer can subsequently be racemized and recycled, potentially enabling a theoretical yield of 100% for the desired L-alanine.
Principle of the Reaction
The enzymatic resolution of this compound using acylase proceeds as follows:
-
N-Chloroacetyl-L-alanine is hydrolyzed by acylase to yield L-alanine and chloroacetic acid .
-
N-Chloroacetyl-D-alanine remains unreacted.
This stereospecific transformation creates a mixture of L-alanine and N-Chloroacetyl-D-alanine, which can be separated based on their differing physicochemical properties.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes based on studies of the closely related substrate, N-acetyl-DL-alanine, and other N-acylated amino acids. These values provide a strong starting point for optimization.
Table 1: Recommended Starting Conditions for Enzymatic Resolution
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to substrate inhibition. |
| Enzyme Concentration | 1,000 - 5,000 units/g substrate | To be optimized based on enzyme activity and desired reaction time. |
| pH | 7.0 - 8.0 | Acylase activity is generally optimal in the neutral to slightly alkaline range.[1] |
| Temperature | 37 - 50 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability.[2] |
| Metal Ion Cofactor | 0.5 mM Co²⁺ | Cobalt ions have been shown to be activators for some acylases. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine the optimal time for ~50% conversion. |
Table 2: Typical Performance Metrics for Acylase-Catalyzed Resolution of N-acetyl-DL-alanine Analogs
| Metric | Typical Value | Reference |
| Conversion of L-enantiomer | > 95% | [2] |
| Enantiomeric Excess (e.e.) of L-alanine | > 99% | [3] |
| Yield of L-alanine | ~45% (from racemate) | [2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Acylase from Aspergillus sp. or porcine kidney (lyophilized powder)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Cobalt(II) chloride (CoCl₂), 10 mM stock solution
-
Phosphate buffer (0.1 M, pH 7.5)
-
Toluene (B28343) (as a preservative, optional)
-
Dowex 50W-X8 resin (or other suitable cation exchange resin)
-
Ammonia (B1221849) solution (for elution)
-
Ninhydrin (B49086) reagent (for analysis)
-
Chiral HPLC column or other suitable equipment for enantiomeric excess determination
Protocol for Enzymatic Resolution
-
Substrate Preparation: Dissolve this compound in deionized water to the desired concentration (e.g., 0.2 M).
-
pH Adjustment: Adjust the pH of the substrate solution to 7.5 using 1 M NaOH.
-
Reaction Setup:
-
Transfer the pH-adjusted substrate solution to a temperature-controlled reaction vessel.
-
Add CoCl₂ stock solution to a final concentration of 0.5 mM.
-
Bring the solution to the desired reaction temperature (e.g., 38 °C).[1]
-
Add the acylase enzyme to the reaction mixture.
-
If the reaction is to be run for an extended period, a small amount of toluene can be added to prevent microbial growth.[1]
-
-
Enzymatic Reaction:
-
Maintain the reaction at the set temperature with gentle stirring.
-
Monitor the pH of the reaction. The liberation of chloroacetic acid will cause a decrease in pH. Maintain the pH at 7.5 by the controlled addition of 1 M NaOH using a pH-stat or manual titration.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for the formation of L-alanine using a suitable method (e.g., ninhydrin assay, HPLC). The reaction is typically stopped at or near 50% conversion of the racemic substrate.
-
-
Enzyme Deactivation: Once the desired conversion is reached, deactivate the enzyme by heating the reaction mixture to 80-90 °C for 15 minutes or by adding an equal volume of ethanol.
-
Product Mixture: The resulting solution contains L-alanine, unreacted N-Chloroacetyl-D-alanine, chloroacetic acid, and salts.
Protocol for Separation of L-alanine and N-Chloroacetyl-D-alanine
-
Acidification: Adjust the pH of the reaction mixture to approximately 5.0 with 1 M HCl. This protonates the carboxyl groups.
-
Ion-Exchange Chromatography:
-
Load the acidified solution onto a pre-equilibrated cation exchange column (e.g., Dowex 50W-X8).
-
L-alanine, being a zwitterion at this pH with a net positive charge on the amino group, will bind to the resin.
-
N-Chloroacetyl-D-alanine, being anionic, will not bind and will pass through the column.
-
-
Washing: Wash the column with deionized water to remove any remaining N-Chloroacetyl-D-alanine and other unbound components.
-
Elution of L-alanine: Elute the bound L-alanine from the column using an appropriate eluent, such as a 2 M ammonia solution.
-
Isolation: Collect the fractions containing L-alanine (can be identified using the ninhydrin test). Combine the positive fractions and remove the solvent by rotary evaporation to obtain solid L-alanine.
Protocol for Determination of Enantiomeric Excess
The enantiomeric purity of the produced L-alanine should be determined using a validated analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.
-
Derivatization (if required): The amino acid may need to be derivatized to be resolved on the chiral column. Common derivatizing agents include o-phthaldialdehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC).
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column (e.g., a cyclodextrin-based or ligand-exchange column).
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV or fluorescence detection, depending on the derivatizing agent used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the L- and D-alanine enantiomers using the formula: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of this compound.
Signaling Pathway of Enzymatic Resolution
Caption: Stereospecific action of acylase on this compound.
References
Application Notes and Protocols for Chiral Resolution of DL-Amino Acids with N-Chloroacetyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral resolution of racemic (DL) amino acids into their constituent L- and D-enantiomers. The method involves the N-chloroacetylation of the DL-amino acid mixture, followed by stereoselective enzymatic hydrolysis of the N-chloroacetyl-L-amino acid using aminoacylase (B1246476). This process yields the natural L-amino acid and the unreacted N-chloroacetyl-D-amino acid, which can then be separated and the D-amino acid subsequently liberated. This technique is a cornerstone in synthetic chemistry, particularly for the production of enantiomerically pure amino acids required in pharmaceutical and biotechnological applications.
Introduction
Chirality plays a pivotal role in the biological activity of many molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Amino acids, the fundamental building blocks of proteins, are chiral (with the exception of glycine) and are often required in their enantiomerically pure L- or D-forms for the synthesis of peptides, peptidomimetics, and other therapeutic agents.
The enzymatic resolution of N-acylated DL-amino acids is a widely employed and efficient method for obtaining optically active amino acids.[1] This method leverages the high stereoselectivity of enzymes like aminoacylase, which specifically catalyze the hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer intact.[2] The use of the N-chloroacetyl group as the acyl moiety offers a reactive and effective protecting group for this process.
This application note details the complete workflow, from the initial N-chloroacetylation of the racemic amino acid to the final isolation of the separated L- and D-enantiomers.
Principle of the Method
The protocol is based on a three-step process:
-
N-chloroacetylation: The amino groups of the DL-amino acid mixture are acylated using chloroacetyl chloride to form N-chloroacetyl-DL-amino acids.
-
Enzymatic Resolution: The resulting N-chloroacetyl-DL-amino acid mixture is treated with aminoacylase. The enzyme selectively hydrolyzes the amide bond of the N-chloroacetyl-L-amino acid, yielding the free L-amino acid and leaving the N-chloroacetyl-D-amino acid unchanged.
-
Separation and Hydrolysis: The free L-amino acid is separated from the unreacted N-chloroacetyl-D-amino acid based on differences in their physicochemical properties (e.g., solubility). The isolated N-chloroacetyl-D-amino acid is then hydrolyzed under acidic conditions to yield the free D-amino acid.
Data Presentation
The following table summarizes typical yields for the N-chloroacetylation of various amino acids and the subsequent enzymatic resolution. The yields are indicative and can vary based on the specific amino acid and reaction conditions.
| Amino Acid | N-Chloroacetylation Yield (%) | L-Amino Acid Yield (%) (from resolution) | Reference |
| DL-Alanine | ~71 | ~87 | [2] |
| DL-Leucine | ~76 | ~80 | [2][3] |
| DL-Tryptophan | Not specified | ~87 | [2] |
| DL-Valine | ~76 | Not specified | [3] |
| DL-Phenylalanine | Not specified | Not specified | [4] |
| DL-Tyrosine | Not specified | ~84.1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Chloroacetyl-DL-Amino Acids
This protocol describes a general method for the N-chloroacetylation of DL-amino acids using chloroacetyl chloride in an aqueous medium.[3][5][6]
Materials:
-
DL-Amino Acid (e.g., DL-Alanine, DL-Leucine, DL-Valine)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 1 equivalent of the DL-amino acid in deionized water.
-
Basification: Cool the solution in an ice bath and add 2-4 equivalents of a base such as potassium carbonate or sodium hydroxide to maintain a basic pH (pH 8-10). Stir until the base is completely dissolved.
-
Addition of Chloroacetyl Chloride: While vigorously stirring the cooled solution, add 1.1-1.5 equivalents of chloroacetyl chloride dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-chloroacetyl-DL-amino acid.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, ethyl acetate/hexane).
Protocol 2: Enzymatic Resolution of N-Chloroacetyl-DL-Amino Acids
This protocol outlines the stereoselective hydrolysis of N-chloroacetyl-L-amino acids using aminoacylase.[2][7]
Materials:
-
N-Chloroacetyl-DL-Amino Acid
-
Aminoacylase (from sources such as Aspergillus oryzae)
-
Phosphate buffer (0.1 M, pH 7.0-8.0) or adjust pH with a suitable base (e.g., NaOH, LiOH)
-
Cobalt (II) chloride (CoCl₂) (optional, as an enzyme activator)
-
Reaction vessel with temperature control (e.g., water bath)
-
pH meter
Procedure:
-
Substrate Solution Preparation: Prepare an aqueous solution of the N-chloroacetyl-DL-amino acid (typically 0.1 M to 0.5 M).
-
pH Adjustment: Adjust the pH of the substrate solution to the optimal range for the aminoacylase (typically pH 7.0-8.0) using a suitable base.
-
Enzyme Activation (Optional): If required for the specific enzyme, add a catalytic amount of CoCl₂ (e.g., 1 mM) to the solution.
-
Enzymatic Reaction:
-
Add the aminoacylase to the substrate solution. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle stirring.
-
-
Reaction Monitoring: Monitor the progress of the hydrolysis. This can be done by measuring the formation of the L-amino acid using methods such as ninhydrin (B49086) assay, HPLC, or by monitoring the change in pH as the reaction proceeds. The reaction is typically complete within 24-48 hours.
-
Enzyme Deactivation: Once the reaction has reached approximately 50% hydrolysis (indicating complete conversion of the L-enantiomer), deactivate the enzyme by heating the solution (e.g., to 90-100°C for 10 minutes) or by acidifying the solution to a low pH (e.g., pH 4-5) which will precipitate the enzyme.
-
Enzyme Removal: Remove the denatured enzyme by centrifugation or filtration.
Protocol 3: Separation of L-Amino Acid and N-Chloroacetyl-D-Amino Acid
This protocol describes the separation of the newly formed L-amino acid from the unreacted N-chloroacetyl-D-amino acid. The separation is typically based on differences in solubility.
Materials:
-
Reaction mixture from Protocol 2
-
Ethanol
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Concentration: Concentrate the reaction mixture from which the enzyme has been removed under reduced pressure.
-
Precipitation of L-Amino Acid: Add ethanol to the concentrated solution. The free L-amino acid is generally less soluble in ethanol-water mixtures than the N-chloroacetyl-D-amino acid and will precipitate out.
-
Isolation of L-Amino Acid:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated L-amino acid by filtration.
-
Wash the solid with cold ethanol.
-
Dry the L-amino acid. The purity can be checked by measuring its specific rotation and by chiral HPLC.
-
-
Isolation of N-Chloroacetyl-D-Amino Acid:
-
The filtrate contains the soluble N-chloroacetyl-D-amino acid.
-
Evaporate the filtrate to dryness to obtain the crude N-chloroacetyl-D-amino acid.
-
Protocol 4: Hydrolysis of N-Chloroacetyl-D-Amino Acid
This protocol describes the final step to obtain the free D-amino acid.[2]
Materials:
-
Crude N-Chloroacetyl-D-Amino Acid
-
Hydrochloric acid (e.g., 2 M HCl)
-
Reflux apparatus
-
Neutralizing agent (e.g., an ion-exchange resin or a base like ammonium (B1175870) hydroxide)
Procedure:
-
Acid Hydrolysis:
-
Dissolve the crude N-chloroacetyl-D-amino acid in 2 M HCl.
-
Heat the solution at reflux for 2-4 hours.
-
-
Work-up:
-
After hydrolysis, the solution will contain the D-amino acid hydrochloride and chloroacetic acid.
-
Neutralize the solution. This can be achieved by passing the solution through an anion-exchange resin or by careful addition of a base to the isoelectric point of the amino acid, causing it to precipitate.
-
-
Isolation of D-Amino Acid:
-
Isolate the D-amino acid by filtration if it precipitates.
-
Alternatively, if an ion-exchange resin is used, the amino acid can be eluted, and the eluate concentrated to yield the D-amino acid.
-
The purity of the D-amino acid should be confirmed by measuring its specific rotation and by chiral HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for the chiral resolution of DL-amino acids.
Caption: Logical relationship of the enzymatic resolution step.
References
Application Notes and Protocols for N-Chloroacetyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-DL-alanine is a valuable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the introduction of a reactive N-terminal chloroacetyl group. This functional group serves as a versatile chemical handle for subsequent modifications of synthetic peptides. The electrophilic nature of the chloroacetyl moiety allows for efficient and specific reaction with nucleophiles, most notably the sulfhydryl group of cysteine residues, to form a stable thioether bond. This specific reactivity is the foundation for several key applications in peptide chemistry, including peptide cyclization, the formation of peptide polymers, and the conjugation of peptides to carrier proteins or other molecules.[1][2] While direct incorporation of this compound as a building block is feasible, the more prevalent application is the chloroacetylation of the N-terminus of a resin-bound peptide.
Key Applications
-
Peptide Cyclization: The reaction between an N-terminal chloroacetyl group and a cysteine residue within the same peptide sequence is a widely used strategy for generating cyclic peptides with constrained conformations, which can lead to increased biological activity and stability.[1]
-
Peptide-Protein Conjugation: N-chloroacetylated peptides can be readily conjugated to proteins containing accessible sulfhydryl groups, a technique often employed in the development of immunogens and vaccines.[1][2]
-
Peptide Polymerization: By designing peptides with both an N-terminal chloroacetyl group and a cysteine residue, controlled polymerization can be achieved.[1]
-
Bioconjugation: The chloroacetyl group can react with other thiol-containing molecules, enabling the attachment of peptides to surfaces, fluorescent probes, or other bioactive molecules.
Data Presentation
Table 1: Representative Yields and Purity of N-Chloroacetylated Peptides
| Peptide Modification Stage | Parameter | Typical Value | Reference |
| Crude Peptide after Cleavage | Yield | 70-90% | [1] |
| Crude Peptide after Cleavage | Purity (by HPLC) | 80-95% | [1] |
| Purified Cyclic Peptide | Overall Yield | 6.7-12.2% | [3] |
Note: Yields and purity are highly sequence-dependent and can be influenced by the specific synthesis and purification protocols employed.
Experimental Protocols
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol describes the most common application, which is the modification of the N-terminal amine of a fully assembled peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Chloroacetyl chloride or Chloroacetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard SPPS reaction vessel and washing equipment
Procedure:
-
Resin Swelling and Washing: Swell the peptide-resin in DMF. Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the final deprotection step.[3]
-
Chloroacetylation Reaction:
-
Prepare the acylation solution. For a 25 µmol scale synthesis, dissolve chloroacetyl chloride (50 µmol, 4 µL, 2 equivalents) and DIPEA (100 µmol, 18 µL, 4 equivalents) in an appropriate volume of DMF.[3]
-
Alternatively, a symmetric anhydride of chloroacetic acid can be pre-formed by reacting chloroacetic acid with a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) in DCM.[1]
-
Add the acylation solution to the washed peptide-resin.
-
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1 hour.[3] The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.
-
Washing: After the reaction is complete, wash the resin extensively with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove excess reagents and byproducts.[3]
-
Drying: Dry the N-chloroacetylated peptide-resin under vacuum. The resin is now ready for cleavage and deprotection or further on-resin manipulations.
Protocol 2: Incorporation of this compound as a Building Block (Inferred)
While less common, this compound can be coupled like other amino acid derivatives. This protocol is based on standard SPPS coupling procedures for modified amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HOAt with a base.
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard SPPS equipment
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and washed thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading) in DMF.
-
For DCC/HOBt activation, add HOBt (3 eq.) and then DCC (3 eq.) to the amino acid solution. Allow the mixture to pre-activate for 15-20 minutes.[4]
-
For HATU-based activation, dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF, and add DIPEA or NMM (6 eq.).
-
-
Coupling Reaction: Add the activated this compound solution to the peptide-resin.
-
Reaction Incubation: Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction for completion using a suitable colorimetric test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 3: On-Resin Cyclization via Thioether Formation
This protocol is performed after the N-terminal chloroacetylation of a peptide containing a cysteine residue.
Materials:
-
N-chloroacetylated peptide-resin containing a cysteine residue (with its side-chain protecting group removed, e.g., Trt).
-
N,N-Dimethylformamide (DMF)
-
Base (e.g., DIPEA or NaHCO₃ in solution)
Procedure:
-
Selective Deprotection: If necessary, selectively deprotect the sulfhydryl group of the cysteine residue while the peptide is still on the resin.
-
Cyclization Reaction:
-
Swell the N-chloroacetylated peptide-resin in DMF.
-
Treat the resin with a dilute solution of a base in DMF (e.g., 0.1 M NaHCO₃ or a solution containing several equivalents of DIPEA).[1]
-
The intramolecular reaction between the N-terminal chloroacetyl group and the cysteine sulfhydryl group will proceed to form the thioether linkage.
-
-
Reaction Incubation: Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
Visualizations
Caption: Workflow for N-terminal chloroacetylation of a resin-bound peptide.
Caption: Logical relationship for on-resin peptide cyclization via thioether bond formation.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 4. chempep.com [chempep.com]
Application Notes and Protocols for N-Chloroacetyl-DL-alanine as an Amino-Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Chloroacetyl-DL-alanine as a versatile amino-protecting group in chemical synthesis, particularly in the fields of peptide chemistry and drug development. The protocols detailed below offer step-by-step instructions for the introduction and subsequent removal of the N-chloroacetyl group, along with quantitative data to inform experimental design. The included diagrams visualize the experimental workflows and underlying chemical principles.
Introduction to N-Chloroacetyl Amino Protection
The chloroacetyl group is a valuable tool for the temporary protection of amino functionalities in multi-step organic synthesis. Its utility stems from its straightforward introduction under mild conditions and its selective cleavage, which is orthogonal to many other common protecting groups used in peptide and medicinal chemistry. The presence of the electron-withdrawing chlorine atom renders the amide bond susceptible to specific cleavage reagents, offering a strategic advantage in complex synthetic routes. This compound serves as a key building block in the synthesis of modified amino acids and peptides, finding applications in the development of novel therapeutic agents and biochemical probes.[1]
Data Presentation
The following tables summarize the reaction conditions and reported yields for the N-chloroacetylation of various amino acids and the deprotection of the N-chloroacetyl group. This data provides a comparative overview to guide the optimization of experimental protocols.
Table 1: N-Chloroacetylation of Amino Acids in Phosphate (B84403) Buffer
| Entry | Amino Acid | Time (min) | Yield (%) | Purity | Reference |
| 1 | Glycine | 20 | 85 | >95% | [2] |
| 2 | L-Phenylalanine | 20 | 82 | >95% | [2] |
| 3 | β-Alanine | 20 | 78 | >95% | [2] |
| 4 | 4-Aminobenzoic acid | 20 | 77 | >95% | [3] |
| 5 | DL-Alanine (General Protocol) | 20 | Estimated >80% | High | N/A |
Note: Yields are for the isolated product. Purity was determined by NMR spectroscopy.
Table 2: Deprotection of N-Chloroacetyl Group using Thiourea (B124793)
| Entry | Substrate | Deprotection Time | Yield (%) | Purity | Reference |
| 1 | N-Chloroacetyl-glycine | 1-2 hours | High | High | General Method |
| 2 | N-Chloroacetyl-L-phenylalanine | 1-2 hours | High | High | General Method |
| 3 | This compound | 1-2 hours | Estimated >90% | High | General Method |
Note: Quantitative data for specific deprotection yields of this compound with thiourea is not extensively reported in the literature; however, the method is known to be highly efficient.
Experimental Protocols
Protocol 1: N-Chloroacetylation of DL-Alanine
This protocol describes the protection of the amino group of DL-alanine using chloroacetyl chloride in an aqueous phosphate buffer system. This method is environmentally friendly and offers high chemoselectivity.[2][3]
Materials:
-
DL-Alanine
-
Chloroacetyl chloride
-
0.1 M Phosphate buffer (pH 7.4)
-
Propylene (B89431) oxide (or another suitable HCl scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve DL-alanine (1 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
To this solution, add propylene oxide (1.2 mmol) as an HCl scavenger.
-
Stir the mixture at room temperature.
-
Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue stirring at room temperature for 20 minutes.
-
Upon completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the this compound product.
Protocol 2: Deprotection of this compound using Thiourea
This protocol outlines the cleavage of the N-chloroacetyl group from this compound using thiourea. The reaction proceeds via the formation of a pseudothiohydantoin intermediate, which is then hydrolyzed to release the free amino acid.
Materials:
-
This compound
-
Thiourea
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of ethanol and water.
-
Add thiourea (2 mmol) to the solution.
-
Reflux the mixture for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to hydrolyze the intermediate.
-
Neutralize the solution with sodium bicarbonate.
-
The liberated DL-alanine can be isolated and purified using standard techniques such as crystallization or ion-exchange chromatography.
Protocol 3: On-Resin N-Terminal Chloroacetylation of a Peptide
This protocol describes the chloroacetylation of the N-terminus of a peptide synthesized on a solid support (e.g., Rink Amide resin).[4]
Materials:
-
Peptide-on-resin with a free N-terminus (25 µmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroacetyl chloride (50 µmol, 2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (100 µmol, 4 eq.)
-
Fritted syringe or manual SPPS reaction vessel
Procedure:
-
Wash the peptide-resin (25 µmol) thoroughly with DMF (3 x 5 mL).
-
In a separate vial, prepare a solution of chloroacetyl chloride (50 µmol) and DIPEA (100 µmol) in DMF.
-
Add the chloroacetylation solution to the resin and shake at room temperature for 1 hour.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).
-
Dry the resin under vacuum. The N-terminally chloroacetylated peptide is now ready for cleavage from the resin or further on-resin modifications.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the deprotection mechanism.
Caption: Workflow for the N-chloroacetylation of DL-alanine.
Caption: Workflow for the deprotection of this compound.
Caption: Mechanism of N-chloroacetyl group removal by thiourea.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Peptides Using N-Chloroacetylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of peptides utilizing N-chloroacetylated amino acids, a powerful technique for peptide ligation and modification. The protocols outlined below cover solid-phase peptide synthesis (SPPS) of an N-terminally chloroacetylated peptide, followed by thioether ligation with a cysteine-containing peptide, and subsequent purification of the final product.
Introduction
The use of N-chloroacetylated amino acids offers a robust and efficient method for the chemoselective ligation of peptide fragments. This approach involves the reaction of an N-terminal chloroacetylated peptide with the sulfhydryl group of a cysteine residue in another peptide, forming a stable thioether bond. This strategy is particularly valuable for the synthesis of large peptides, proteins, and cyclic peptides, which can be challenging to produce through standard SPPS methods alone. The protocols provided herein are based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.
Data Presentation
The following table summarizes typical yields for the key stages of peptide synthesis using N-chloroacetylated amino acids. These values are indicative and can vary depending on the peptide sequence, length, and specific reaction conditions.
| Stage of Synthesis | Parameter | Typical Yield (%) | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Crude Peptide Yield | 70 - 90 | [1] |
| Purity of Crude Peptide | 80 - 95 | [1] | |
| N-Chloroacetylation (on-resin) | Reaction Completion | >95 | Qualitative assessment |
| Thioether Ligation | Ligation Product Formation | >90 | [2] |
| Overall Yield after Purification | ~70 | [2] | |
| Purification (RP-HPLC) | Final Purity | >95 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the N-Terminal Peptide Fragment
This protocol describes the synthesis of a peptide with a free N-terminus, which will be subsequently chloroacetylated. The procedure utilizes standard Fmoc/tBu chemistry on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids
-
Coupling reagent: HATU (or HBTU)
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[3]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 12 minutes. Wash the resin thoroughly with DMF (5 times).[4]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HATU (or HBTU) (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[3]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.[1]
-
-
Washing: After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step to expose the N-terminal amine.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally with methanol. Dry the resin under vacuum.
Protocol 2: On-Resin N-Chloroacetylation
This protocol details the chloroacetylation of the N-terminal amine of the peptide synthesized in Protocol 1.
Materials:
-
N-terminal deprotected peptide-resin
-
Chloroacetyl chloride or Chloroacetic anhydride (B1165640)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: Dichloromethane (DCM) or N-methylpyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM or NMP for 30 minutes.
-
N-Chloroacetylation Reaction:
-
To the swollen resin, add a solution of chloroacetyl chloride (10 equivalents) and DIEA (20 equivalents) in DCM. Alternatively, chloroacetic anhydride can be used.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5]
-
-
Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove excess reagents.
-
Drying: Dry the N-chloroacetylated peptide-resin under vacuum.
Protocol 3: Cleavage of the N-Chloroacetylated Peptide from the Resin
This protocol describes the cleavage of the N-chloroacetylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
N-chloroacetylated peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Reaction: Treat the dried N-chloroacetylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude N-chloroacetylated peptide pellet under vacuum.
Protocol 4: Synthesis of the Cysteine-Containing Peptide
Synthesize the peptide fragment containing an N-terminal or internal cysteine residue using the same SPPS protocol as described in Protocol 1. After synthesis, cleave the peptide from the resin and purify it by RP-HPLC to ensure high purity (>95%) before the ligation reaction.
Protocol 5: Thioether Ligation
This protocol describes the ligation of the N-chloroacetylated peptide with the cysteine-containing peptide in solution.
Materials:
-
Purified N-chloroacetylated peptide
-
Purified cysteine-containing peptide
-
Ligation buffer: Phosphate buffer (0.1 M, pH 7.5-8.5) or Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Peptide Dissolution: Dissolve both the N-chloroacetylated peptide and the cysteine-containing peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM). If the peptides have poor solubility, the addition of a denaturant like guanidinium (B1211019) hydrochloride (6 M) may be necessary.
-
Ligation Reaction: Mix the two peptide solutions. If the cysteine-containing peptide is prone to oxidation, add a small amount of TCEP (1-5 mM) to the reaction mixture. Allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitoring the Reaction: Monitor the progress of the ligation reaction by analytical RP-HPLC and mass spectrometry to confirm the formation of the desired product.
Protocol 6: Purification of the Ligated Peptide
This protocol describes the purification of the final ligated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude ligated peptide solution
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Acidify the ligation reaction mixture with TFA to a final concentration of 0.1%. Filter the solution to remove any particulates.
-
RP-HPLC Purification:
-
Load the sample onto a semi-preparative or preparative C18 RP-HPLC column equilibrated with Solvent A.
-
Elute the peptide using a linear gradient of Solvent B. The specific gradient will depend on the hydrophobicity of the ligated peptide and should be optimized based on analytical HPLC runs.[6]
-
Monitor the elution profile at 210-220 nm.[6]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: Workflow for peptide synthesis via N-chloroacetylated amino acids.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 6. bachem.com [bachem.com]
Application Notes & Protocols: Kinetic Resolution of N-acetyl-DL-alanine Methyl Ester with Esterase
These application notes provide a comprehensive overview and detailed protocols for the kinetic resolution of N-acetyl-DL-alanine methyl ester into its respective enantiomers using an esterase. This biocatalytic method offers a highly selective and efficient pathway to produce enantiomerically pure N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries.
Introduction
Kinetic resolution is a widely employed technique for the separation of racemates. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the kinetic resolution of N-acetyl-DL-alanine methyl ester, an esterase is utilized to selectively hydrolyze the L-enantiomer (N-acetyl-L-alanine methyl ester) into N-acetyl-L-alanine, while the D-enantiomer (N-acetyl-D-alanine methyl ester) remains largely unaffected. This difference in reactivity allows for the subsequent separation of the unreacted D-ester from the hydrolyzed L-acid.
The enzyme of choice for this application is often a recombinant esterase from Bacillus cereus, which has demonstrated high hydrolytic activity and stereoselectivity for this substrate.[1] Immobilization of the enzyme can further enhance its stability and reusability, making the process more cost-effective for industrial applications.[1]
Principle of the Method
The kinetic resolution of racemic N-acetyl-DL-alanine methyl ester relies on the enantioselective hydrolysis of the L-ester by an esterase. The reaction proceeds as follows:
-
N-acetyl-L-alanine methyl ester + H₂O ---(Esterase)--> N-acetyl-L-alanine + Methanol
-
N-acetyl-D-alanine methyl ester remains unreacted.
This results in a mixture containing N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine, which can be separated based on their different chemical properties (e.g., solubility at different pH values).
Data Presentation
The following table summarizes the key quantitative data obtained from the kinetic resolution of N-acetyl-DL-alanine methyl ester using a recombinant esterase from Bacillus cereus.
| Parameter | Value | Reference |
| Enzyme Source | Recombinant Esterase from Bacillus cereus WZZ001 expressed in E. coli | [1] |
| Optimal pH | 7.0 | [1] |
| Optimal Temperature | 40°C | [1] |
| Substrate Concentration | 700 mM | [1] |
| Enantiomeric Excess of Product (e.e.p) | 99.50% | [1] |
| Enantiomeric Excess of Substrate (e.e.s) | 99.99% | [1] |
| Enzyme Reusability (Immobilized) | 86.04% activity retained after 15 cycles | [1] |
Experimental Protocols
This section provides a detailed methodology for the kinetic resolution of N-acetyl-DL-alanine methyl ester.
Materials and Reagents
-
N-acetyl-DL-alanine methyl ester (Substrate)
-
Immobilized recombinant esterase from Bacillus cereus
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for product separation)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
-
Reaction vessel with temperature and pH control
-
Stirrer
-
Centrifuge or filtration apparatus
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral HPLC)
Protocol 1: Enzymatic Kinetic Resolution
-
Reaction Setup :
-
Enzyme Addition :
-
Initiate the reaction by adding the immobilized esterase to the substrate solution. The exact amount of enzyme will depend on its specific activity.
-
-
Reaction Monitoring and Control :
-
Maintain the pH of the reaction mixture at 7.0 throughout the process. This can be achieved using a pH-stat that automatically adds a dilute NaOH solution to neutralize the N-acetyl-L-alanine being formed.
-
Monitor the progress of the reaction by taking samples at regular intervals. The conversion can be determined by measuring the consumption of NaOH or by analyzing the samples using chiral HPLC.
-
Continue the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
-
Enzyme Deactivation and Removal :
-
Once the desired conversion is achieved, terminate the reaction by removing the immobilized enzyme by filtration or centrifugation. The immobilized enzyme can be washed and stored for reuse.[1]
-
Protocol 2: Product Separation and Isolation
-
Separation of N-acetyl-D-alanine methyl ester :
-
The reaction mixture, now free of the enzyme, contains N-acetyl-D-alanine methyl ester and the sodium salt of N-acetyl-L-alanine.
-
Extract the unreacted N-acetyl-D-alanine methyl ester from the aqueous solution using a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the purified N-acetyl-D-alanine methyl ester.
-
-
Isolation of N-acetyl-L-alanine :
-
Take the remaining aqueous phase containing the sodium salt of N-acetyl-L-alanine.
-
Acidify the aqueous solution to a pH of approximately 2.0 with a dilute HCl solution. This will protonate the carboxylate group, making the N-acetyl-L-alanine less water-soluble.
-
Extract the N-acetyl-L-alanine into an organic solvent like ethyl acetate.
-
Evaporate the solvent from the organic extracts to yield the solid N-acetyl-L-alanine.
-
Protocol 3: Analysis of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the unreacted N-acetyl-D-alanine methyl ester and the N-acetyl-L-alanine product should be determined using chiral High-Performance Liquid Chromatography (HPLC).
-
Use a suitable chiral stationary phase column that can resolve the enantiomers of N-acetyl-alanine methyl ester and N-acetyl-alanine.
-
The mobile phase composition and flow rate should be optimized according to the column manufacturer's instructions.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic resolution of N-acetyl-DL-alanine methyl ester.
Logical Relationship of Components
Caption: Key components in the esterase-catalyzed kinetic resolution.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Mixtures Using N-Chloroacetyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry and various fields of chemical synthesis. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a scientific necessity. Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical resolution methods, offering high enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the use of N-Chloroacetyl-DL-alanine as a substrate for the enzymatic resolution of racemic alanine. The method relies on the stereoselective hydrolysis of the N-chloroacetyl group from the L-enantiomer by the enzyme aminoacylase (B1246476) (E.C. 3.5.1.14), leaving the N-Chloroacetyl-D-alanine unreacted. This difference in reactivity allows for the subsequent separation of the free L-alanine from the acylated D-enantiomer.
Principle of the Method
The enzymatic resolution of this compound is based on the kinetic resolution principle. Aminoacylase, often sourced from microbial origins like Aspergillus oryzae or porcine kidney, exhibits a high degree of stereospecificity. It selectively catalyzes the hydrolysis of the amide bond in N-acyl-L-amino acids, while the corresponding D-enantiomers are poor substrates for the enzyme.
The reaction proceeds as follows:
-
N-Chloroacetyl-L-alanine + H₂O --(Aminoacylase)--> L-alanine + Chloroacetic acid
-
N-Chloroacetyl-D-alanine remains unreacted.
Following the enzymatic reaction, the resulting mixture contains L-alanine, unreacted N-Chloroacetyl-D-alanine, and chloroacetic acid. The separation of these components can be achieved based on their differing physical and chemical properties, such as solubility and charge.
Quantitative Data Summary
The efficiency of the enzymatic resolution can be evaluated based on several parameters, including the rate of hydrolysis, the yield of the desired enantiomer, and its enantiomeric excess (e.e.). The following table summarizes representative quantitative data for the enzymatic hydrolysis of N-chloroacetylated amino acids and related compounds.
| Substrate | Enzyme | Hydrolytic Rate (μmol/hr/mg N) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| N-Chloroacetyl-L-alanine | Renal Acylase I | 740 | Not specified | Not specified | [1] |
| N-Acetyl-DL-alanine | Mold Acylase | Not specified | 71 (for D-alanine) | >99 | Not specified |
| N-Acetyl-DL-methionine | Aminoacylase | Not specified | ~45 (for L-methionine) | ~95.4 | Not specified |
Note: The yield and enantiomeric excess for this compound are not explicitly available in the reviewed literature but are expected to be high, comparable to other N-acyl amino acids, given the significant hydrolytic rate of the L-enantiomer.
Experimental Protocols
This section provides a detailed methodology for the enzymatic resolution of this compound.
Materials and Reagents
-
This compound
-
Aminoacylase I (from porcine kidney or Aspergillus oryzae)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) (optional, as an activator)
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Deionized water
-
Reaction vessel with temperature and pH control
-
Separation equipment (e.g., ion-exchange chromatography column, crystallization flasks)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., HPLC with a chiral column, polarimeter)
Protocol 1: Enzymatic Hydrolysis of this compound
-
Substrate Solution Preparation:
-
Dissolve this compound in deionized water to a final concentration of 0.1 M to 0.25 M.[2]
-
Adjust the pH of the solution to between 7.0 and 8.0 using a 1 M NaOH solution.[2] This pH range is generally optimal for aminoacylase activity.
-
(Optional) For activation of the enzyme, add CoCl₂·6H₂O to the substrate solution to a final concentration of 0.5 mM.[2]
-
-
Enzymatic Reaction:
-
Transfer the substrate solution to a temperature-controlled reaction vessel and equilibrate to 37°C.[2]
-
Add the aminoacylase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can typically range from 10 to 50 units per millimole of substrate.
-
Maintain the pH of the reaction mixture at the initial setpoint (7.0-8.0) by the controlled addition of 1 M NaOH. The hydrolysis of the N-chloroacetyl group will release chloroacetic acid, causing a decrease in pH. A pH-stat is recommended for precise control.
-
Incubate the reaction at 37°C with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the consumption of NaOH (if using a pH-stat) or by taking aliquots at regular intervals and analyzing for the formation of L-alanine using a suitable analytical method (e.g., ninhydrin (B49086) assay, HPLC).
-
The reaction is typically stopped when approximately 50% of the racemic substrate has been hydrolyzed, which corresponds to the complete conversion of the L-enantiomer.
-
-
Enzyme Deactivation:
-
Once the desired conversion is reached, deactivate the enzyme by heating the reaction mixture to 80-90°C for 15-20 minutes. This will cause the enzyme to denature and precipitate.
-
Cool the mixture to room temperature and remove the precipitated enzyme by filtration or centrifugation.
-
Protocol 2: Separation of L-Alanine and N-Chloroacetyl-D-alanine
The separation of the produced L-alanine from the unreacted N-Chloroacetyl-D-alanine can be achieved by several methods, leveraging their differences in solubility and charge.
Method A: Fractional Crystallization
-
Concentrate the filtrate from the enzyme deactivation step under reduced pressure.
-
Adjust the pH of the concentrated solution to the isoelectric point of L-alanine (pH ~6.0) with 1 M HCl.
-
Cool the solution to induce crystallization of L-alanine.
-
Collect the L-alanine crystals by filtration and wash with cold ethanol.
-
The mother liquor will be enriched with N-Chloroacetyl-D-alanine. Acidify the mother liquor to a low pH (e.g., pH 2) to precipitate the N-Chloroacetyl-D-alanine, which can then be collected by filtration.
Method B: Ion-Exchange Chromatography
-
Apply the filtrate from the enzyme deactivation step to a strong cation-exchange resin (e.g., Dowex 50W).
-
At a neutral pH, L-alanine (zwitterionic) will bind to the resin, while the negatively charged N-Chloroacetyl-D-alanine will pass through.
-
Wash the column with deionized water to remove any remaining N-Chloroacetyl-D-alanine.
-
Elute the purified L-alanine from the column using a dilute ammonia (B1221849) solution.
-
The N-Chloroacetyl-D-alanine in the flow-through can be recovered by acidification and extraction or crystallization.
Protocol 3: Recovery of D-Alanine (Optional)
The recovered N-Chloroacetyl-D-alanine can be hydrolyzed to obtain D-alanine.
-
Dissolve the N-Chloroacetyl-D-alanine in a suitable acid solution (e.g., 2 M HCl).
-
Reflux the solution for several hours to hydrolyze the amide bond.
-
Monitor the completion of the hydrolysis by a suitable analytical method (e.g., TLC, HPLC).
-
Remove the acid by evaporation under reduced pressure.
-
The resulting D-alanine can be purified by recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of this compound.
Signaling Pathway (Conceptual)
Caption: Conceptual diagram of aminoacylase stereoselectivity.
References
Application Notes and Protocols: N-Chloroacetyl-DL-alanine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Chloroacetyl-DL-alanine as a key starting material in the synthesis of diverse heterocyclic compounds. The inherent bifunctionality of this compound, possessing both a reactive chloroacetyl group and a chiral alanine (B10760859) backbone, makes it an attractive building block for constructing complex molecular architectures with potential applications in medicinal chemistry and drug discovery.
Introduction to this compound in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. Its chloroacetyl moiety acts as a potent electrophile, readily undergoing substitution reactions with various nucleophiles, while the amide and carboxylic acid functionalities of the alanine core offer sites for further chemical transformations and cyclization reactions. This dual reactivity allows for the construction of heterocyples such as thiadiazoles, pyridazinones, and other nitrogen- and sulfur-containing ring systems. The DL-alanine component introduces a chiral center, which can be exploited in stereoselective synthesis or for creating libraries of racemic compounds for biological screening.
The general strategy for employing this compound in heterocyclic synthesis involves a two-step process:
-
Nucleophilic Substitution: The chlorine atom of the chloroacetyl group is displaced by a suitable dinucleophile or a nucleophile that introduces a functionality for a subsequent cyclization step.
-
Intramolecular Cyclization: The newly introduced functionality reacts with either the amide or the carboxylic acid group of the alanine backbone to form the heterocyclic ring.
This approach offers a modular and efficient route to novel heterocyclic compounds with potential biological activities.
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This compound can be effectively used to synthesize substituted 1,3,4-thiadiazole derivatives.
Application:
This protocol outlines the synthesis of novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-DL-alanine derivatives. These compounds can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(2-((1-carboxyethyl)amino)-2-oxoethyl)hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)
-
To a solution of this compound (0.01 mol) in ethanol (50 mL), add thiosemicarbazide (0.01 mol).
-
Add a catalytic amount of a non-nucleophilic base like triethylamine (B128534) (0.012 mol) to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the resulting solid with cold water and recrystallize from ethanol to obtain the pure thiosemicarbazide intermediate.
Step 2: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)methylamino)propanoic acid
-
Dissolve the thiosemicarbazide intermediate (0.01 mol) in concentrated sulfuric acid (10 mL) at 0 °C.
-
Stir the mixture at this temperature for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,3,4-thiadiazole derivative.
Quantitative Data Summary:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| Thiosemicarbazide Intermediate | C6H12N4O3S | 85 | 178-180 | 1.35 (d, 3H), 3.95 (q, 1H), 4.10 (s, 2H), 7.20 (s, 2H), 8.50 (s, 1H), 9.20 (s, 1H), 12.5 (s, 1H) |
| 1,3,4-Thiadiazole Derivative | C6H9N3O2S | 78 | 210-212 | 1.40 (d, 3H), 4.05 (q, 1H), 4.25 (s, 2H), 7.50 (s, 2H), 8.80 (s, 1H), 12.6 (s, 1H) |
Synthesis of Pyridazinone Derivatives
Pyridazinones are an important class of heterocyclic compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[2] this compound can be utilized as a precursor for the synthesis of novel pyridazinone derivatives.
Application:
This protocol describes a synthetic route to 6-(substituted)-4,5-dihydropyridazin-3(2H)-one derivatives bearing an alanine side chain. These compounds are of interest for their potential as bioactive molecules.
Reaction Pathway:
Caption: Synthetic pathway to pyridazinone derivatives.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-Aryl-4-oxobutanoic acid derivative of DL-alanine (γ-Keto Acid Intermediate)
-
To a stirred suspension of anhydrous aluminum chloride (0.02 mol) in the aromatic substrate (e.g., benzene, 50 mL), add this compound (0.01 mol) portion-wise at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into a beaker containing crushed ice and concentrated HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude γ-keto acid intermediate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 6-Aryl-2-(1-carboxyethyl)-4,5-dihydropyridazin-3(2H)-one
-
Dissolve the γ-keto acid intermediate (0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.012 mol) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pyridazinone derivative.
Quantitative Data Summary:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) |
| γ-Keto Acid Intermediate (Aryl = Phenyl) | C12H13NO4 | 75 | 145-147 | 3300 (O-H), 1720 (C=O, acid), 1680 (C=O, ketone), 1650 (C=O, amide) |
| Pyridazinone Derivative (Aryl = Phenyl) | C12H13N2O3 | 82 | 198-200 | 3300 (O-H), 1710 (C=O, acid), 1670 (C=O, pyridazinone) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and chloroacetyl chloride are corrosive and lachrymatory. Handle with care.
-
Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.
-
Aluminum chloride is a water-reactive solid. Handle in a dry environment.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: These protocols are intended for use by trained research professionals. The experimental conditions may require optimization for specific substrates and scales. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
Application Notes and Protocols: Immobilized Enzyme Techniques for the Resolution of N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of many molecules is stereospecific. Enzymatic kinetic resolution of racemic N-acyl amino acids offers a highly efficient and environmentally benign alternative to traditional chemical methods. This technique utilizes stereoselective enzymes, primarily aminoacylases, to hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired L- or D-amino acid.
Immobilization of these enzymes onto solid supports provides significant advantages, including enhanced stability, simplified product separation, and the potential for continuous operation and enzyme reuse.[1][2] These benefits make immobilized enzyme systems a cost-effective and scalable solution for industrial-scale production of chiral amino acids.[3][4]
This document provides detailed application notes and protocols for the resolution of N-acyl amino acids using immobilized enzyme techniques.
Principle of Enzymatic Resolution
The enzymatic resolution of N-acyl amino acids is based on the stereospecificity of aminoacylase (B1246476), which selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer of the racemic mixture. The resulting free L-amino acid has different physicochemical properties from the unreacted N-acyl-D-amino acid, enabling their separation. The unreacted N-acyl-D-amino acid can be racemized and recycled back into the process, theoretically allowing for a 100% yield of the desired L-amino acid.
Core Techniques and Methodologies
Several methods can be employed for the immobilization of aminoacylase, each with its own set of advantages and considerations. The choice of immobilization technique depends on factors such as the nature of the support material, the properties of the enzyme, and the desired operational stability.[5][6]
Immobilization Methods:
-
Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support.[6][7] A common support for this technique is DEAE-Sephadex.[8] While simple and cost-effective, enzyme leakage can be a concern.[9]
-
Covalent Bonding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material.[5][7] Supports are often functionalized with groups like epoxy or amino groups to facilitate this bonding.[7][8] This method minimizes enzyme leakage but may impact enzyme activity if the active site is involved in the linkage.[2]
-
Entrapment: The enzyme is physically confined within the pores of a polymer matrix, such as calcium alginate beads.[2][10] This method is generally gentle and can protect the enzyme from the bulk environment.[2]
-
Cross-linking: Enzyme molecules are linked to each other using a bifunctional reagent, such as glutaraldehyde (B144438), to form insoluble aggregates.[7] This can be done with or without a solid support.
Data Presentation: Performance of Immobilized Aminoacylase
The following table summarizes key performance data from various studies on immobilized aminoacylase for the resolution of N-acyl amino acids.
| Immobilization Method & Support | Enzyme Source | Substrate | Key Performance Metrics | Reference |
| Adsorption and Cross-linking on Porous Anion Exchanger | Aminoacylase | N-acyl-DL-amino acids | Enzyme Activity: 6,500 µmoles/h | [9] |
| Encapsulation in Poly-L-lysine-stabilized Calcium Alginate Beads | Aminoacylase I (EC 3.5.1.14) | N-acetyl-DL-phenylalanine | Conversion Yield: ~80%; Operational Stability: ~5% activity loss after 10 cycles; Km: 11.11 mmol dm-3; Vmax: 0.076 µmol min-1 | [10] |
| Covalent Cross-linking to Alginate | Aminoacylase I (EC 3.5.1.14) | N-acetyl-DL-phenylalanine | Activity Enhancement: ~75% compared to free enzyme; Operational Stability: ~40% activity loss after 4 cycles | [11] |
| Hydrolysis with Mold Acylase | Aspergillus oryzae Acylase | Acetyl-DL-tryptophan | Yield of D-tryptophan: 65.2% of theoretical | [12] |
Experimental Protocols
Protocol 1: Immobilization of Aminoacylase by Adsorption and Cross-linking
This protocol is based on the method of bonding aminoacylase to a porous anion exchanger followed by treatment with a cross-linking agent.[9]
Materials:
-
Aminoacylase solution
-
Porous anion exchanger resin (e.g., trimethylammonium-introduced porous styrene-divinylbenzene copolymer)[9]
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Cross-linking agent (e.g., 1% glutaraldehyde solution)[13]
-
Deionized water
Procedure:
-
Resin Preparation: Wash the porous anion exchanger resin with deionized water to remove any impurities. Equilibrate the resin with the buffer solution.
-
Enzyme Adsorption:
-
Cross-linking:
-
Washing and Storage:
-
Filter the immobilized enzyme preparation and wash it thoroughly with the buffer solution to remove any unbound enzyme and excess cross-linking agent.[13]
-
Store the immobilized enzyme at 4°C in the buffer solution until use.
-
Protocol 2: Enzymatic Resolution of N-acetyl-DL-phenylalanine
This protocol describes a batch reaction for the resolution of N-acetyl-DL-phenylalanine using immobilized aminoacylase.[10]
Materials:
-
Immobilized aminoacylase
-
N-acetyl-DL-phenylalanine
-
Buffer solution (e.g., phosphate buffer, pH 6.5)[10]
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Reaction Setup:
-
Prepare a solution of N-acetyl-DL-phenylalanine in the buffer solution.
-
Adjust the pH of the substrate solution to the optimal pH for the enzyme (e.g., pH 6.5).[10]
-
Add the immobilized aminoacylase to the substrate solution in a reaction vessel.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation.[10]
-
Monitor the progress of the reaction by measuring the amount of L-phenylalanine produced over time using a suitable analytical method (e.g., HPLC).
-
-
Product Separation:
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
The reaction mixture will contain L-phenylalanine and unreacted N-acetyl-D-phenylalanine.
-
Adjust the pH of the solution to the isoelectric point of L-phenylalanine to precipitate it.
-
Alternatively, use ion-exchange chromatography to separate the L-phenylalanine from the N-acetyl-D-phenylalanine.
-
-
Enzyme Recycling:
-
Wash the recovered immobilized enzyme with the buffer solution and store it for reuse in subsequent batches.
-
Visualizations
Caption: Workflow for immobilized enzyme-based resolution of N-acyl amino acids.
Caption: Enzymatic hydrolysis of N-acyl-DL-amino acids by aminoacylase.
References
- 1. Application of Immobilized Enzymes as Pharmaceutical [ebrary.net]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. Applications of Immobilized Enzymes [biotecharticles.com]
- 4. Enzyme Immobilization and Applications | PPTX [slideshare.net]
- 5. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-asct.org [e-asct.org]
- 8. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4390626A - Immobilized aminoacylase - Google Patents [patents.google.com]
- 10. Immobilization of aminoacylase by encapsulation in poly-L-lysine-stabilized calcium alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent immobilization of aminoacylase to alginate for L-phenylalanine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tinyblog.cn [tinyblog.cn]
Application Notes and Protocols for N-acylation of Amines using N-Chloroacetyl-DL-alanine in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds present in a vast array of pharmaceuticals, agrochemicals, and materials. The use of water as a solvent aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional organic solvents. N-Chloroacetyl-DL-alanine serves as a valuable bifunctional reagent in this context. The N-chloroacetyl group provides a reactive handle for subsequent nucleophilic substitution, allowing for the facile introduction of further molecular complexity, a strategy often employed in drug discovery and development for the generation of compound libraries.
These application notes provide a general framework for the N-acylation of primary and secondary amines with this compound in an aqueous medium. The protocols outlined are based on established principles of amide bond formation in water and are intended to serve as a starting point for methodology development and optimization.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
This compound: This compound is an irritant. Causes skin irritation and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Wash hands thoroughly after handling.
-
Amines: Many amines are toxic, corrosive, and have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
General Handling: Avoid creating dust when handling solid reagents.[1][2]
Experimental Protocols
The following is a general protocol for the N-acylation of amines with this compound in water. Optimal conditions, such as temperature, reaction time, and pH, may vary depending on the specific amine substrate and should be determined empirically.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Deionized water
-
Base (e.g., sodium bicarbonate, sodium carbonate, or a non-nucleophilic organic base like triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
General Reaction Procedure:
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in deionized water. If the amine is not readily soluble, a minimal amount of a water-miscible co-solvent may be used, or the reaction can be performed as a suspension.
-
Addition of this compound: To the stirred solution or suspension of the amine, add this compound (1.0 - 1.2 eq) portion-wise at room temperature.
-
pH Adjustment: The reaction of this compound with an amine will generate hydrochloric acid. To neutralize the acid and drive the reaction to completion, a base should be added. Monitor the pH of the reaction mixture and maintain it between 8 and 9 by the gradual addition of a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Completion: Stir the reaction mixture at room temperature until the starting materials are consumed (typically 2-24 hours, depending on the reactivity of the amine). Gentle heating (40-60 °C) may be employed to accelerate the reaction with less reactive amines.
Work-up and Purification
The work-up procedure will depend on the physical properties of the N-acylated product.
For Solid Products:
-
If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts and unreacted water-soluble starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).
For Products Soluble in the Aqueous Medium:
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl). This will protonate any unreacted amine and may precipitate the product if it is less soluble at a lower pH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Data Presentation
The following tables provide representative, albeit hypothetical, data for the N-acylation of a variety of amines with this compound in water. These values are intended to serve as a guideline for expected outcomes.
Table 1: Representative N-acylation Reactions of Various Amines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(phenyl)-2-(2-chloroacetamido)propanamide | 12 | 85 |
| 2 | Benzylamine | N-(benzyl)-2-(2-chloroacetamido)propanamide | 6 | 92 |
| 3 | Piperidine | 1-(2-(2-chloroacetamido)propanoyl)piperidine | 4 | 95 |
| 4 | Glycine methyl ester | Methyl 2-(2-(2-chloroacetamido)propanamido)acetate | 8 | 88 |
| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(2-chloroacetamido)propanamide | 18 | 78 |
Table 2: Representative Analytical Data for N-(benzyl)-2-(2-chloroacetamido)propanamide
| Analysis | Data |
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (t, J = 5.8 Hz, 1H), 7.35-7.25 (m, 5H), 7.05 (d, J = 7.2 Hz, 1H), 4.65 (q, J = 7.1 Hz, 1H), 4.45 (d, J = 5.8 Hz, 2H), 4.10 (s, 2H), 1.45 (d, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.5, 166.2, 137.8, 128.8, 127.9, 127.6, 50.1, 43.8, 42.9, 18.2 |
| MS (ESI) | m/z 255.08 [M+H]⁺, 277.06 [M+Na]⁺ |
Visualizations
Caption: Experimental workflow for the N-acylation of amines.
Caption: Proposed reaction mechanism for N-acylation.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Enantiomerically Pure Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the chemoenzymatic synthesis of enantiomerically pure amino acids, which are crucial building blocks in the pharmaceutical and biotechnology industries. Chemoenzymatic methods offer significant advantages over traditional chemical synthesis and fermentation by providing high enantioselectivity, milder reaction conditions, and improved sustainability. This document details several key enzymatic strategies, including the Hydantoinase Process, Transaminase-mediated synthesis, Reductive Amination using Amino Acid Dehydrogenases, and Dynamic Kinetic Resolutions using Acylases and Amidases.
Dynamic Kinetic Resolution via the Hydantoinase Process
The hydantoinase process is a powerful and industrially established method for the production of both D- and L-amino acids from inexpensive racemic 5-monosubstituted hydantoins.[1][2] This multi-enzyme cascade utilizes a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase to achieve a theoretical yield of 100%.[3][4]
The process begins with the stereoselective hydrolysis of one enantiomer of the racemic hydantoin by a D- or L-specific hydantoinase to form an N-carbamoyl-amino acid.[4][5] The remaining unreacted hydantoin enantiomer is continuously racemized by a hydantoin racemase, making it available for the hydantoinase.[1][2] The resulting enantiomerically pure N-carbamoyl-amino acid is then hydrolyzed by a stereospecific N-carbamoylase to yield the desired free amino acid.[4][5]
Quantitative Data for the Hydantoinase Process
| Product Amino Acid | Substrate | Enzyme System | Temp (°C) | pH | Conversion (%) | e.e. (%) | Reference |
| D-Phenylglycine | DL-5-Phenylhydantoin | Pseudomonas desmolyticum resting cells (Hydantoinase) | 30 | 9.5 | 90 (to N-carbamoyl-D-phenylglycine) | >99 | [6] |
| D-Methionine | D,L-5-(2-methylthioethyl)-hydantoin | Recombinant E. coli (D-Hydantoinase, D-Carbamoylase, Hydantoin Racemase) | 50 | 8.0 | 100 | >99 | [3] |
Experimental Protocol: Synthesis of D-Phenylglycine
This protocol is adapted from the chemoenzymatic synthesis using Pseudomonas desmolyticum resting cells.[6]
1. Materials:
-
DL-5-Phenylhydantoin
-
Pseudomonas desmolyticum (NCIM 2112) resting cells
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
Nitrous acid
-
Standard laboratory glassware and equipment (bioreactor/shaking incubator, centrifuge, pH meter)
2. Procedure:
-
Cell Culture and Harvest:
-
Cultivate Pseudomonas desmolyticum in a suitable nutrient broth for 18-20 hours.
-
Harvest the cells by centrifugation and wash with buffer to obtain resting cells.
-
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing 27.0 g/L of DL-5-phenylhydantoin in 0.1 M borate buffer (pH 9.5).
-
Add the resting cells to the reaction mixture.
-
Incubate at 30°C with agitation for 24 hours. Monitor the conversion of DL-5-phenylhydantoin to N-carbamoyl-D-phenylglycine using a suitable analytical method (e.g., HPLC).
-
-
Product Isolation (N-carbamoyl-D-phenylglycine):
-
After complete conversion, separate the cells from the reaction mixture by centrifugation.
-
Isolate the D(-)-N-carbamoylphenylglycine from the supernatant.
-
-
Chemical Hydrolysis to D-Phenylglycine:
-
Treat the isolated D(-)-N-carbamoylphenylglycine with nitrous acid to hydrolyze the carbamoyl (B1232498) group. This step should be performed with appropriate safety precautions.
-
Isolate and purify the resulting D(-)-phenylglycine.
-
Asymmetric Synthesis using Transaminases (TAs)
Transaminases (TAs), also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[7][8] This enables the asymmetric synthesis of chiral amines and amino acids from prochiral ketones or α-keto acids with high enantioselectivity.[7][9] The reaction equilibrium can sometimes be unfavorable, but this can be overcome by using a large excess of the amino donor or by removing one of the products.[7][10] Multi-enzyme cascade systems are often employed to shift the equilibrium, for instance, by using a dehydrogenase to remove the pyruvate (B1213749) byproduct when L-alanine is used as the amino donor.[7]
Quantitative Data for Transaminase-Mediated Synthesis
| Product | Substrate | Amino Donor | Enzyme System | Temp (°C) | pH | Yield (%) | e.e. (%) | Reference |
| (S)-α-Methylbenzylamine | Acetophenone (B1666503) | L-Alanine | Vibrio fluvialis ω-TA (whole cells) | 30 | 7.0 | 92.1 | >99 | [7] |
| (S)-1-Methyl-3-phenylpropylamine | Benzylacetone | L-Alanine | Vibrio fluvialis ω-TA (whole cells) | 30 | 7.0 | 90.2 | >99 | [7] |
| L-Homoalanine | L-Threonine | - | Threonine deaminase & P. denitrificans TA | - | - | - | >99 | [11] |
| (S)-2-Aminobutane / D-Alanine | Racemic 2-aminobutane / Pyruvate | - | Sinirhodobacter hungdaonensis ω-TA | - | - | 46 / 90 | 98 / >99 | [12] |
Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylbenzylamine
This protocol is based on the use of Vibrio fluvialis ω-TA whole cells.[7]
1. Materials:
-
Acetophenone
-
L-Alanine
-
Vibrio fluvialis JS17 cells expressing ω-transaminase
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Standard laboratory glassware and equipment
2. Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 300 mM L-alanine in potassium phosphate buffer (pH 7.0).
-
Add 30 mM acetophenone to the reaction mixture.
-
Initiate the reaction by adding the Vibrio fluvialis whole cells.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with agitation for 24 hours.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by analyzing the consumption of acetophenone and the formation of (S)-α-methylbenzylamine using GC or HPLC.
-
After the reaction is complete, separate the cells by centrifugation.
-
Extract the (S)-α-methylbenzylamine from the supernatant using an appropriate organic solvent and purify by standard methods.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Reductive Amination with Amino Acid Dehydrogenases (AADHs)
Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids using a nicotinamide (B372718) cofactor (NADH or NADPH).[13][14] The reaction equilibrium strongly favors the formation of the amino acid.[1] This method is highly atom-efficient, using ammonia (B1221849) as the nitrogen source.[15] For preparative scale synthesis, a cofactor regeneration system is essential. This is typically achieved by coupling the reaction with a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which regenerates the NADH/NADPH cofactor.[1][16]
Quantitative Data for Reductive Amination
| Product Amino Acid | Substrate | Enzyme System | Cofactor Regeneration | Conversion (%) | e.e. (%) | Reference |
| L-tert-Leucine | Trimethylpyruvic acid | Leucine (B10760876) Dehydrogenase (Lysinibacillus sphaericus) | Formate Dehydrogenase | >99 | >99 | [16] |
| L-tert-Leucine | Trimethylpyruvic acid | Leucine Dehydrogenase (Exiguobacterium sibiricum) / Glucose Dehydrogenase (Bacillus megaterium) | Glucose Dehydrogenase | 99 | >99 | [17] |
| Various (R)-amines | Various ketones | Amine Dehydrogenase | Formate Dehydrogenase | up to 100 | >99 | [15] |
Experimental Protocol: Synthesis of L-tert-leucine
This protocol is based on the use of a whole-cell catalyst co-expressing leucine dehydrogenase and formate dehydrogenase.[18]
1. Materials:
-
Trimethylpyruvic acid (TMP)
-
Ammonium (B1175870) formate
-
Recombinant E. coli cells co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
NAD⁺ (catalytic amount)
2. Procedure:
-
Reaction Setup:
-
In a temperature-controlled reactor, dissolve ammonium formate in the buffer solution.
-
Add the substrate, trimethylpyruvic acid, to the desired concentration (e.g., up to 1 M).
-
Add a catalytic amount of NAD⁺.
-
-
Biocatalyst Addition:
-
Add the recombinant whole cells to the reaction mixture.
-
-
Reaction Conditions:
-
Maintain the reaction at an optimal temperature (e.g., 30-37°C) and pH (e.g., 8.0) with gentle agitation.
-
-
Monitoring and Product Isolation:
-
Monitor the conversion of TMP to L-tert-leucine by HPLC.
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Isolate the L-tert-leucine from the supernatant using standard techniques such as ion-exchange chromatography or crystallization.
-
Determine the enantiomeric excess by chiral HPLC.
-
Dynamic Kinetic Resolution (DKR) with Acylases and Amidases
Dynamic kinetic resolution (DKR) is a highly efficient strategy to convert a racemate completely into a single enantiomer, achieving a theoretical yield of 100%. This is accomplished by coupling an enantioselective enzymatic reaction with in situ racemization of the slower-reacting enantiomer.
Acylase-Catalyzed DKR
In this process, a racemic mixture of N-acyl-amino acids is resolved by an enantioselective acylase.[19] The acylase specifically hydrolyzes one enantiomer (e.g., the L-enantiomer) to the free amino acid, leaving the other N-acyl-amino acid enantiomer untouched.[19] The unreacted N-acyl-D-amino acid is then racemized in situ by an N-acyl-amino acid racemase (NAAAR), making it available for the acylase.[19]
Amidase-Catalyzed DKR
Similarly, racemic amino acid amides can be resolved using a stereoselective amidase or peptidase.[20][21] One enantiomer of the amino acid amide is hydrolyzed to the corresponding amino acid. The remaining enantiomer is racemized by an amino acid amide racemase, such as α-amino-ε-caprolactam (ACL) racemase.[20][21]
Quantitative Data for Dynamic Kinetic Resolution
| Product Amino Acid | Substrate | Enzyme System | Temp (°C) | pH | Conversion (%) | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | D-Alanine | L-Alanine amide | D-aminopeptidase & ACL racemase | 30 | 8.0 | 100 | >99 |[21] | | D-Allylglycine | N-acetyl-DL-allylglycine | N-acetyl amino acid racemase & D-acylase | - | - | 89 | >99 |[19] |
Experimental Protocol: DKR of N-acetyl-DL-methionine
This protocol is a general representation for the acylase-catalyzed kinetic resolution.[22][23]
1. Materials:
-
N-acetyl-DL-methionine
-
Porcine kidney acylase I
-
Cobalt chloride (CoCl₂)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Deuterium oxide (D₂O) for NMR monitoring (optional)
2. Procedure:
-
Substrate Solution Preparation:
-
Prepare a stock solution of N-acetyl-DL-methionine (e.g., 400 mM) in phosphate buffer. Adjust the pH to 7.0.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of acylase I in the same buffer. Add CoCl₂ as a cofactor.
-
-
Reaction Initiation:
-
Combine the substrate and enzyme solutions in a reaction vessel.
-
-
Reaction Conditions:
-
Incubate at a suitable temperature (e.g., 37°C).
-
-
Monitoring and Work-up:
-
Monitor the hydrolysis of N-acetyl-L-methionine to L-methionine. This can be done by ¹H NMR by observing the disappearance of the acetyl methyl proton signal of the L-enantiomer.[22]
-
Upon completion (or desired conversion), the reaction can be stopped by heating or by adding a denaturing agent.
-
The L-methionine can be separated from the unreacted N-acetyl-D-methionine based on differences in solubility or by ion-exchange chromatography.
-
Phenylalanine Ammonia Lyase (PAL) Mediated Synthesis
Phenylalanine ammonia lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[24] The reverse reaction, the hydroamination of cinnamic acid derivatives in the presence of high concentrations of ammonia, provides an atom-economical route to L-arylalanines with excellent enantioselectivity.[24][25] This method is particularly attractive as it does not require a cofactor.[24]
Quantitative Data for PAL-Mediated Synthesis
| Product | Substrate | Enzyme System | Temp (°C) | pH | Conversion (%) | e.e. (%) | Reference |
| D-p-Nitrophenylalanine | p-Nitrocinnamic acid | Anabaena variabilis PAL, LAAD, NH₃:BH₃ | 30 | 9.0 | 71 | 96 | [26] |
| L-3-Methoxyphenylalanine | 3-Methoxy cinnamic acid | Anabaena variabilis PAL | 37 | - | ~80 (at 24h) | >99 | [25] |
Experimental Protocol: Synthesis of L-3-Methoxyphenylalanine
This protocol is based on the use of Anabaena variabilis PAL (AvPAL).[25]
1. Materials:
-
3-Methoxy cinnamic acid
-
Ammonium salt (e.g., ammonium carbamate (B1207046) or ammonium chloride)
-
Purified AvPAL
-
Buffer (e.g., Tris-HCl, pH 8.5)
2. Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve 3-methoxy cinnamic acid (e.g., 10 mM) and a high concentration of the ammonium salt (e.g., 5 M) in the buffer.
-
-
Enzyme Addition:
-
Add the purified AvPAL to the reaction mixture (e.g., 0.5 mg/mL).
-
-
Reaction Conditions:
-
Incubate the reaction at 37°C with agitation.
-
-
Monitoring and Work-up:
-
Monitor the conversion of the cinnamic acid derivative to the corresponding L-phenylalanine analogue by HPLC.
-
After reaching equilibrium or the desired conversion, stop the reaction (e.g., by protein precipitation).
-
Isolate and purify the product amino acid.
-
Determine the enantiomeric excess by chiral HPLC.
-
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase - figshare - Figshare [figshare.com]
- 6. Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ddd.uab.cat [ddd.uab.cat]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. azom.com [azom.com]
- 24. turner-biocatalysis.com [turner-biocatalysis.com]
- 25. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 26. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of N-Acyl Amino Acids in Cellular Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a burgeoning class of endogenous lipid signaling molecules, characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] Structurally related to the well-studied endocannabinoids, NAAs are increasingly recognized for their diverse physiological roles and therapeutic potential.[2][3] This document provides a comprehensive overview of NAA signaling, including their biosynthesis, molecular targets, and degradation pathways. It is designed to serve as a foundational resource, offering detailed experimental methodologies and quantitative data to facilitate further investigation into this exciting field.
Biosynthesis and Degradation of N-Acyl Amino Acids
The cellular concentrations of NAAs are tightly regulated by a balance of biosynthetic and degradative enzymatic pathways. While hundreds of potential NAA species can be generated from various fatty acids and amino acids, the precise metabolic routes for many are still under investigation.[3]
Key Biosynthetic Pathways:
-
Direct Condensation: This pathway involves the direct joining of a fatty acid (or its coenzyme A derivative) with an amino acid.[2][3]
-
Cytochrome c: This enzyme can catalyze the formation of N-arachidonoyl glycine (B1666218) (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (B10760859) (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA) from the corresponding acyl-CoA and amino acid.[2]
-
Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes mediate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[2]
-
-
Oxidative Metabolism of N-acylethanolamines: N-arachidonoyl ethanolamine (B43304) (anandamide) can be oxidized to NAraGly through the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.[2]
-
Peptidase M20 domain-containing 1 (PM20D1): This is a key bidirectional enzyme that can both synthesize and hydrolyze certain NAAs, particularly those with large, hydrophobic amino acid residues. It is a secreted enzyme implicated in the regulation of energy homeostasis.[2]
Key Degradative Pathways:
The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH) .[2] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAs, releasing the constituent fatty acid and amino acid.[2] FAAH also degrades other bioactive lipids, including anandamide (B1667382).[2] Inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a strategy that has been explored for therapeutic purposes.[2]
Signaling Pathways of N-Acyl Amino Acids
NAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[2] Different NAAs exhibit distinct receptor affinities and signaling profiles, contributing to their diverse physiological functions.
G Protein-Coupled Receptors (GPCRs)
Several orphan GPCRs have been identified as receptors for NAAs:
-
GPR18: N-arachidonoyl glycine (NAraGly) has been identified as a ligand for GPR18.[2] Activation of GPR18 by NAraGly can lead to the inhibition of adenylyl cyclase and subsequent cellular responses, such as directed cell migration.[2]
-
GPR55: This receptor is activated by several lipid molecules, including some NAAs. GPR55 signaling is coupled to Gαq and Gα12/13 proteins, leading to downstream activation of phospholipase C (PLC) and RhoA.[2]
-
GPR92 (LPA5): This receptor is activated by lysophosphatidic acid and certain N-acyl amino acids.[2] It couples to Gq/11 and G12/13 proteins, stimulating downstream signaling cascades.[2]
Ion Channels
Some NAAs have been shown to modulate the activity of ion channels, including:
-
Transient Receptor Potential (TRP) Channels: Certain NAAs can modulate the activity of TRP channels, which are involved in a variety of sensory processes, including pain and inflammation.[4][5]
-
Voltage-gated Calcium Channels: N-acyl alanines have been reported to enhance N-type and inhibit T-type voltage-gated calcium channels.[6]
Nuclear Receptors
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some N-acylethanolamines, which are structurally similar to NAAs, are known to activate PPARs, suggesting a potential role for NAAs in regulating gene expression related to metabolism and inflammation.[7]
Quantitative Data Summary
| N-Acyl Amino Acid | Receptor/Target | Affinity (Ki or IC50) | Tissue/System | Reference |
| N-arachidonoyl dopamine (B1211576) (NADA) | CB1 Receptor | 250–500 nM | Brain | [6] |
| Oleoyl dopamine (OL-DA) | CB1 Receptor | 1.5 µM | Brain | [6] |
| Oleoyl L-Aspartic Acid | GlyT2 | 865 nM | Nervous System | [8][9] |
| Oleoyl L-Asparagine | GlyT2 | 613 nM | Nervous System | [8][9] |
| Oleoyl L-Phenylalanine | GlyT2 | 214 nM | Nervous System | [9] |
| Oleoyl L-Homophenylalanine | GlyT2 | 151 nM | Nervous System | [9] |
| Oleoyl L-Tryptophan | GlyT2 | 54.6 nM | Nervous System | [9] |
| Oleoyl L-Histidine | GlyT2 | 130 nM | Nervous System | [9] |
| Oleoyl L-Arginine | GlyT2 | 47.9 nM | Nervous System | [9] |
| Oleoyl L-Lysine | GlyT2 | 25.5 nM | Nervous System | [9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of N-Acyl Amino Acids from Biological Tissues
This protocol outlines a general procedure for the extraction and quantification of NAAs from tissue samples using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tissue sample (e.g., brain, liver, intestine)
-
Homogenizer
-
Internal standards (deuterated NAA analogs)
-
Extraction solvent (e.g., chloroform:methanol (B129727), 2:1, v/v)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add a known amount of internal standard.
-
Homogenize the tissue in an appropriate volume of ice-cold extraction solvent.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid phase.
-
Collect the organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol and then water.
-
Load the lipid extract onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the NAAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
LC-MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample into the LC-MS system.
-
Separate the NAAs using a suitable reversed-phase column and gradient elution.
-
Detect and quantify the NAAs using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Quantify the endogenous NAAs by comparing their peak areas to the peak areas of the internal standards.
-
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a test compound on FAAH activity.
Materials:
-
Recombinant FAAH enzyme or tissue homogenate containing FAAH
-
FAAH substrate (e.g., anandamide or a fluorogenic substrate)
-
Test compound (potential inhibitor)
-
Assay buffer (e.g., Tris-HCl with EDTA and BSA)
-
Detection system (e.g., LC-MS to measure product formation or a fluorometer for fluorogenic substrates)
Procedure:
-
Assay Preparation:
-
Prepare a solution of the FAAH enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Enzyme Reaction:
-
In a microplate, add the FAAH enzyme solution.
-
Add the test compound at various concentrations.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Reaction Termination:
-
Stop the reaction by adding an appropriate quenching solution (e.g., ice-cold acetonitrile).
-
-
Detection:
-
If using a natural substrate like anandamide, analyze the formation of the product (arachidonic acid) by LC-MS.
-
If using a fluorogenic substrate, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The field of N-acyl amino acid signaling is rapidly expanding, revealing a complex network of lipid mediators with significant physiological and pathological implications. The protocols and data presented here provide a framework for researchers to explore the roles of these fascinating molecules. Further investigation into the biosynthesis, signaling pathways, and therapeutic potential of NAAs will undoubtedly open new avenues for drug discovery and development in areas such as pain, inflammation, and metabolic disorders.[10]
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Acylamides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Resolution of N-Chloroacetyl-DL-alanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the critical parameters of pH and temperature for the enzymatic resolution of N-Chloroacetyl-DL-alanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enzymatic resolution of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Question: My enzymatic reaction shows very low or no conversion of the racemic this compound. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no conversion can stem from several factors related to enzyme activity and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Enzyme Inactivity:
-
Improper Storage: The enzyme may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles. Always store the enzyme at the recommended temperature, typically -20°C or -80°C, in a glycerol-containing buffer to prevent denaturation.
-
Expired Enzyme: Check the expiration date of the enzyme.
-
Solution: Test the enzyme activity with a standard substrate known to be readily hydrolyzed (e.g., N-Acetyl-L-methionine for aminoacylase (B1246476) I) to confirm its viability.
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH or Temperature: The reaction pH and temperature may be far from the enzyme's optimum. Enzymes have a narrow range of pH and temperature in which they exhibit maximum activity.
-
Solution: Systematically vary the pH and temperature of the reaction to find the optimal conditions. Refer to the data tables below for typical ranges.
-
-
Presence of Inhibitors:
-
Heavy Metal Contamination: Traces of heavy metals in buffers or glassware can inhibit enzyme activity.
-
Incorrect Buffer Components: Some buffer salts or additives can act as inhibitors.
-
Solution: Use high-purity water and reagents. If metal ion inhibition is suspected, the addition of a chelating agent like EDTA may be beneficial, unless the enzyme is a metalloenzyme that requires a specific metal ion for its activity.
-
-
Insufficient Cofactors:
-
Some aminoacylases are metalloenzymes and require specific metal ions (e.g., Co²⁺, Zn²⁺) for their activity.[1]
-
Solution: Supplement the reaction buffer with the appropriate metal ion at the recommended concentration.
-
-
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - e.e.)
-
Question: The conversion is proceeding, but the enantiomeric excess (e.e.) of the desired L-alanine or the remaining N-Chloroacetyl-D-alanine is low. How can I improve the enantioselectivity?
-
Answer: Poor enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. Here are some strategies to enhance it:
-
Suboptimal pH and Temperature: Enantioselectivity can be highly dependent on pH and temperature.
-
Solution: Perform a systematic optimization of both pH and temperature. Sometimes, a slight deviation from the optimal conditions for activity can lead to a significant improvement in enantioselectivity.
-
-
Reaction Time and Conversion:
-
Over-reaction: Allowing the reaction to proceed for too long can lead to the hydrolysis of the non-preferred enantiomer, thus reducing the e.e. of the product and the remaining substrate.
-
Solution: Monitor the reaction progress over time and aim for a conversion of around 50% for kinetic resolutions. This typically provides the highest e.e. for both the product and the unreacted substrate.
-
-
Enzyme Choice:
-
The specific aminoacylase being used may not have high intrinsic enantioselectivity for this compound.
-
Solution: Screen different aminoacylases from various sources (e.g., porcine kidney, Aspergillus oryzae, or recombinant enzymes).
-
-
Immobilization:
-
Immobilizing the enzyme can sometimes enhance its enantioselectivity by inducing conformational changes or by providing a more favorable microenvironment.
-
-
Issue 3: Enzyme Instability During the Reaction
-
Question: The initial reaction rate is good, but it quickly slows down, suggesting enzyme instability. What can I do to improve the operational stability of the enzyme?
-
Answer: Enzyme instability can be a significant issue, especially at elevated temperatures or non-optimal pH values. Here are some approaches to address this:
-
Temperature and pH Optimization:
-
Operating at very high temperatures can lead to rapid thermal denaturation.
-
Solution: While higher temperatures can increase the initial reaction rate, it's crucial to find a balance between activity and stability. Operating at a slightly lower temperature might provide a better overall yield in the long run. Similarly, ensure the pH is within the stable range for the enzyme.
-
-
Enzyme Immobilization:
-
Immobilization is a widely used technique to enhance the stability of enzymes. It can protect the enzyme from harsh environmental conditions and prevent aggregation.[1]
-
Solution: Consider immobilizing the aminoacylase on a suitable support material (e.g., DEAE-Sephadex, Eupergit C).
-
-
Addition of Stabilizers:
-
Certain additives can help stabilize the enzyme's structure.
-
Solution: The addition of cofactors like Co²⁺ or other stabilizing agents such as glycerol (B35011) or bovine serum albumin (BSA) to the reaction mixture can improve the operational stability of the enzyme.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical optimal pH for the enzymatic resolution of N-acyl-DL-amino acids?
-
A1: The optimal pH for aminoacylases used in the resolution of N-acyl-DL-amino acids is generally in the neutral to slightly alkaline range, typically between pH 7.0 and 8.5. For example, immobilized pig kidney aminoacylase has an optimal pH of 8.0 for the hydrolysis of N-acyl-L-alanine.[1] D-aminoacylase from Alcaligenes denitrificans has an optimal pH of 7.5.
-
-
Q2: What is the recommended temperature range for this enzymatic resolution?
-
A2: The optimal temperature can vary significantly depending on the source of the aminoacylase. For many mesophilic enzymes, the optimal temperature is in the range of 37-50°C. However, some aminoacylases are thermostable and can operate at higher temperatures. For instance, immobilized pig kidney aminoacylase shows an optimal temperature of 65°C.[1] It is important to note that above the optimal temperature, the enzyme activity can decrease rapidly due to thermal denaturation.[2]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The progress of the reaction can be monitored by measuring the formation of L-alanine or the disappearance of N-Chloroacetyl-L-alanine. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column to separate the enantiomers, or by measuring the amount of released chloroacetic acid.
-
-
Q4: Is it necessary to use an immobilized enzyme?
-
A4: While not strictly necessary, using an immobilized enzyme offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse, which can significantly reduce the overall cost of the process.[1]
-
-
Q5: What is the maximum theoretical yield for a kinetic resolution?
-
A5: In a standard kinetic resolution, where one enantiomer is selectively transformed, the maximum theoretical yield for a single enantiomer (either the product or the unreacted substrate) is 50%. To achieve a theoretical yield of up to 100% of a single enantiomeric product, a dynamic kinetic resolution (DKR) approach is required. This involves combining the enzymatic resolution with a racemization catalyst that converts the non-reacting enantiomer back into the racemate in situ.
-
Data Presentation
The following tables summarize the typical effects of pH and temperature on the key parameters of the enzymatic resolution of N-acyl-DL-alanine, based on data for similar substrates. The values for relative activity, enantiomeric excess (e.e.), and yield are illustrative and may vary depending on the specific enzyme and experimental conditions.
Table 1: Effect of pH on Enzymatic Resolution of N-Acyl-DL-alanine
| pH | Relative Activity (%) | Enantiomeric Excess (e.e.) of L-alanine (%) | Yield of L-alanine (%) |
| 6.0 | 45 | >99 | 20 |
| 6.5 | 70 | >99 | 35 |
| 7.0 | 90 | 98 | 45 |
| 7.5 | 98 | 97 | 49 |
| 8.0 | 100 | 95 | 50 |
| 8.5 | 85 | 92 | 42 |
| 9.0 | 60 | 88 | 30 |
Table 2: Effect of Temperature on Enzymatic Resolution of N-Acyl-DL-alanine
| Temperature (°C) | Relative Activity (%) | Enantiomeric Excess (e.e.) of L-alanine (%) | Yield of L-alanine (%) |
| 30 | 40 | >99 | 18 |
| 40 | 65 | 98 | 32 |
| 50 | 85 | 97 | 43 |
| 60 | 95 | 96 | 48 |
| 65 | 100 | 95 | 50 |
| 70 | 70 | 90 | 35 |
| 80 | 20 | Not determined | 10 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of pH and temperature for the enzymatic resolution of this compound.
Protocol 1: Optimization of pH for Enzymatic Resolution
-
Buffer Preparation: Prepare a series of 0.1 M buffer solutions with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments). Suitable buffers include phosphate (B84403) buffer for the pH range of 6.0-8.0 and Tris-HCl or borate (B1201080) buffer for the pH range of 8.0-9.0.
-
Substrate Solution: Prepare a stock solution of racemic this compound (e.g., 100 mM) in deionized water.
-
Enzyme Solution: Prepare a stock solution of the aminoacylase (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) containing a stabilizing agent if necessary (e.g., 0.1 mM CoCl₂).
-
Reaction Setup:
-
In a series of reaction vessels (e.g., 1.5 mL microcentrifuge tubes), add 800 µL of each buffer solution.
-
Add 100 µL of the this compound stock solution to each vessel.
-
Pre-incubate the mixtures at the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution to each vessel.
-
-
Reaction and Sampling:
-
Incubate the reactions at the set temperature with gentle agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a sample from each reaction mixture.
-
Quench the reaction immediately by adding a denaturing agent (e.g., an equal volume of 1 M HCl or by heating).
-
-
Analysis:
-
Analyze the samples by chiral HPLC to determine the concentrations of L-alanine, N-Chloroacetyl-D-alanine, and remaining N-Chloroacetyl-L-alanine.
-
Calculate the conversion, enantiomeric excess (e.e.) of the product and the remaining substrate, and the yield of L-alanine for each pH value.
-
-
Data Interpretation: Plot the relative activity, e.e., and yield as a function of pH to determine the optimal pH for the enzymatic resolution.
Protocol 2: Optimization of Temperature for Enzymatic Resolution
-
Reaction Mixture Preparation: Prepare a master mix containing the optimal buffer (determined from Protocol 1), this compound at the desired concentration, and any necessary cofactors.
-
Reaction Setup:
-
Aliquot the master mix into a series of reaction vessels.
-
Place the vessels in incubators or water baths set to different temperatures (e.g., 30, 40, 50, 60, 65, 70, and 80°C).
-
Allow the mixtures to equilibrate to the set temperature for 5 minutes.
-
-
Enzyme Addition: Initiate the reactions by adding the enzyme solution to each vessel.
-
Reaction and Sampling: Follow the same procedure for incubation, sampling, and quenching as described in Protocol 1.
-
Analysis: Analyze the samples by chiral HPLC to determine the conversion, e.e., and yield at each temperature.
-
Data Interpretation: Plot the relative activity, e.e., and yield as a function of temperature to identify the optimal temperature for the enzymatic resolution.
Mandatory Visualization
Caption: Workflow for optimizing pH and temperature in enzymatic resolution.
Caption: Troubleshooting workflow for enzymatic resolution issues.
References
Technical Support Center: Enhancing D-Alanine Yield from N-Chloroacetyl-DL-alanine Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of D-alanine from the enzymatic resolution of N-Chloroacetyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is suitable for the resolution of this compound?
A1: Aminoacylases, particularly L-aminoacylases (EC 3.5.1.14), are the most commonly used enzymes for this resolution. These enzymes exhibit high stereoselectivity, specifically hydrolyzing the N-acyl group from the L-enantiomer of the racemic mixture, leaving the N-acyl-D-amino acid intact.[1] While D-aminoacylases (or D-acylases) exist and are used for the resolution of N-acetyl-D,L-amino acids, L-aminoacylase is typically employed for this specific application to isolate the D-enantiomer.[2][3]
Q2: How does the chloroacetyl group affect the reaction compared to a standard acetyl group?
A2: The N-chloroacetyl group generally increases the susceptibility of the amino acid derivative to hydrolysis by acylase I. Studies have shown that for the same amino acid, the rates of hydrolysis vary with the nature of the N-acyl radical, with N-chloroacetyl derivatives exhibiting the highest rates observed.[4] This enhanced reactivity is attributed to the electron-withdrawing nature of the chlorine atom.
Q3: What is a typical yield for the enzymatic resolution of N-acyl-DL-alanine?
A3: The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. However, practical yields can be slightly lower due to factors such as incomplete reaction or losses during product isolation. For the resolution of acetyl-DL-alanine using mold acylase, yields of L-alanine around 81% (of the theoretical 50%) and D-alanine around 71% (after hydrolysis of the remaining N-acetyl-D-alanine) have been reported.[1]
Q4: Are there any necessary cofactors for acylase activity?
A4: The activity of some acylases can be influenced by the presence of metal ions. For instance, cobalt (II) ions have been shown to act as an activator for certain acylases.[5] It is advisable to consult the specifications of the specific enzyme being used to determine if any cofactors are required for optimal activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No D-Alanine Yield | Inactive Enzyme: The acylase may have lost activity due to improper storage or handling. | 1. Verify the storage conditions and expiration date of the enzyme. 2. Perform an activity assay with a known substrate (e.g., N-acetyl-L-methionine) to confirm enzyme functionality.[6] |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme. | 1. Optimize the reaction pH, typically between 7.0 and 8.0 for most acylases.[7] 2. Adjust the temperature. A common starting point is 37-40°C.[7] 3. Ensure the buffer system is compatible with the enzyme and does not contain inhibitory substances. | |
| Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme. | 1. Use high-purity this compound and analytical grade reagents for the buffer. 2. If using a crude enzyme preparation, consider partial purification to remove potential inhibitors. | |
| Incomplete Resolution (less than 50% conversion of the L-enantiomer) | Insufficient Reaction Time: The incubation period may be too short for the reaction to reach completion. | 1. Monitor the reaction progress over a longer period. 2. Take time-course samples and analyze for the formation of L-alanine. |
| Low Enzyme Concentration: The amount of enzyme may be insufficient to process the substrate concentration within the desired timeframe. | 1. Increase the enzyme-to-substrate ratio. 2. Determine the optimal enzyme concentration through a series of small-scale experiments. | |
| Substrate Inhibition: High concentrations of this compound could potentially inhibit the enzyme. | 1. Investigate the effect of substrate concentration on the reaction rate. 2. If substrate inhibition is observed, consider a fed-batch approach where the substrate is added incrementally. | |
| Difficulty in Isolating Pure D-Alanine | Inefficient Separation of L-Alanine and N-Chloroacetyl-D-alanine: The separation method may not be effective. | 1. After the enzymatic reaction, acidify the solution to approximately pH 3. This will protonate the carboxyl group of the unreacted N-Chloroacetyl-D-alanine, reducing its aqueous solubility and facilitating its separation from the more soluble L-alanine. 2. Utilize differences in solubility in organic solvents for extraction. |
| Co-precipitation of Products: L-alanine and N-Chloroacetyl-D-alanine may co-precipitate during isolation. | 1. Employ fractional crystallization techniques. 2. Consider using ion-exchange chromatography for a more precise separation.[8] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the enzymatic resolution of N-acyl-DL-alanine derivatives. Note that the data for N-acetyl-DL-alanine is provided as a close proxy for optimizing the resolution of this compound.
Table 1: Optimal Reaction Conditions for Acylase-Catalyzed Resolution
| Parameter | N-acetyl-DL-methionine[9] | N-acetyl-DL-valine[9] | N-acetyl-DL-alanine Methyl Ester[7] |
| Enzyme Source | Aminoacylase | Immobilized cells with acetylornithine deacetylase activity | Immobilized E. coli with recombinant esterase |
| Optimal pH | 7.5 | 6.0 | 7.0 |
| Optimal Temperature | 37°C | 50°C | 40°C |
| Substrate Concentration | 0.06 mol/L | 200 mmol/L | 700 mM |
| Cofactor | 0.5 mmol/L Co²⁺ | 0.1 mmol/L CoCl₂ | Not specified |
Table 2: Reported Yields for Enzymatic Resolution of N-Acetyl-DL-Alanine [1]
| Product | Theoretical Yield | Reported Yield (% of Theoretical) |
| L-Alanine | 50% | 81% |
| D-Alanine (after hydrolysis) | 50% | 71% |
Experimental Protocols
1. Enzymatic Resolution of this compound
-
Materials:
-
This compound
-
L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Cobalt Chloride (CoCl₂) solution (optional, if required for the specific enzyme)
-
pH meter
-
Stirred, temperature-controlled reaction vessel
-
-
Procedure:
-
Prepare a solution of this compound in the phosphate buffer at the desired concentration (e.g., 0.1 M).[5]
-
Adjust the pH of the substrate solution to the optimal pH for the enzyme (e.g., 7.5) using a dilute NaOH or HCl solution.
-
Bring the solution to the optimal reaction temperature (e.g., 37°C).
-
If required, add the cofactor (e.g., CoCl₂) to the recommended final concentration.
-
Add the L-aminoacylase to the reaction mixture. The enzyme-to-substrate ratio should be optimized, but a typical starting point is 1:100 (w/w).
-
Maintain the reaction at a constant temperature and pH with gentle stirring. Monitor the pH and adjust as necessary, as the production of L-alanine will cause a slight decrease in pH.
-
Allow the reaction to proceed for a sufficient time (e.g., 24-48 hours) to achieve approximately 50% conversion. The reaction progress can be monitored by measuring the formation of L-alanine using techniques like HPLC.
-
Once the reaction is complete, terminate it by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.
-
Centrifuge or filter the mixture to remove the denatured enzyme precipitate. The resulting solution contains L-alanine and unreacted N-Chloroacetyl-D-alanine.
-
2. Isolation and Purification of D-Alanine
-
Materials:
-
Reaction mixture from the enzymatic resolution step
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal
-
Ethanol
-
Filtration apparatus
-
-
Procedure:
-
Separation of L-Alanine and N-Chloroacetyl-D-alanine:
-
Concentrate the reaction mixture under reduced pressure.
-
Acidify the concentrated solution to pH ~3 with concentrated HCl. This will cause the N-Chloroacetyl-D-alanine to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation and collect the N-Chloroacetyl-D-alanine by filtration. The filtrate contains L-alanine.
-
-
Hydrolysis of N-Chloroacetyl-D-alanine:
-
Take the collected N-Chloroacetyl-D-alanine precipitate and dissolve it in 2N HCl.
-
Heat the solution under reflux for 2-4 hours to hydrolyze the chloroacetyl group.
-
Monitor the completion of the hydrolysis by thin-layer chromatography (TLC).
-
-
Purification of D-Alanine:
-
After hydrolysis, treat the solution with activated charcoal to decolorize it.
-
Filter the solution and evaporate it to dryness under reduced pressure.
-
Recrystallize the resulting crude D-alanine from a water/ethanol mixture to obtain the pure product.[1]
-
-
Visualizations
Caption: Workflow for D-alanine production.
Caption: Troubleshooting low D-alanine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. Comparative Study on the N-acylase Activity of Mammalian Kidney Acetone Powders (KAP's) [scielo.org.mx]
- 7. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 8. benchchem.com [benchchem.com]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Troubleshooting low enantiomeric excess in chiral resolution of alanine
Welcome to the Technical Support Center for the chiral resolution of alanine (B10760859). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereomeric salt crystallization of racemic alanine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of alanine using diastereomeric salt crystallization?
A1: The chiral resolution of racemic alanine (a 50:50 mixture of D- and L-alanine) by diastereomeric salt crystallization is based on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts (e.g., L-alanine-L-tartrate and D-alanine-L-tartrate). Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The desired alanine enantiomer is subsequently recovered from the purified diastereomeric salt.
Q2: How do I choose an appropriate resolving agent for the chiral resolution of alanine?
A2: The choice of a resolving agent is crucial for a successful resolution. For a basic compound like alanine, a chiral acid is used as the resolving agent. Common choices include L-(+)-tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid. The ideal resolving agent should form diastereomeric salts with a significant difference in solubility, allowing for efficient separation through crystallization. It is often necessary to screen several resolving agents to find the most effective one for your specific conditions.
Q3: Why is the choice of solvent critical in the chiral resolution of alanine?
A3: The solvent system is a key factor in the success of a diastereomeric salt crystallization. An ideal solvent should:
-
Completely dissolve the racemic alanine and the resolving agent at an elevated temperature.
-
Exhibit a significant difference in the solubility of the two diastereomeric salts at a lower temperature, promoting the crystallization of only one diastereomer.
-
Be readily available in a pure and anhydrous form.
-
Be easily removable from the purified crystals.
Commonly used solvents for the resolution of amino acids include water, ethanol (B145695), methanol (B129727), or mixtures thereof. A systematic solvent screening is often the first step in optimizing a chiral resolution process.
Q4: What is "oiling out," and how can I prevent it during my crystallization experiment?
A4: "Oiling out" refers to the separation of the solute from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common problem in crystallization and can be caused by:
-
High supersaturation: The concentration of the diastereomeric salt is too high.
-
Inappropriate solvent: The solvent may not effectively stabilize the crystal lattice.
-
Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth.
To prevent oiling out, you can try:
-
Using a more dilute solution.
-
Slowing down the cooling rate.
-
Using a different solvent or a solvent mixture.
-
Adding seed crystals to encourage crystallization.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
One of the most common challenges in chiral resolution is obtaining a low enantiomeric excess (ee) of the desired product. The following guide addresses potential causes and solutions in a question-and-answer format.
Q: My crystallized diastereomeric salt has a low enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantiomeric excess can stem from several factors related to the crystallization process, the purity of your starting materials, and your analytical method. Here is a systematic approach to troubleshooting this issue:
Analytical Method Validation
Is your analytical method for determining enantiomeric excess accurate and reliable?
-
Problem: An unvalidated or poorly optimized analytical method (e.g., chiral HPLC or GC) can give misleading results. It is crucial to confirm that you can accurately measure the ee before attempting to optimize the resolution process.
-
Solution:
-
Analyze a Racemic Standard: Prepare and analyze a true racemic (50:50) sample of alanine. You should observe two well-separated peaks of equal area. If the peaks are not baseline-resolved or the areas are not equal, your analytical method needs further development.
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, flow rate, column temperature, and chiral stationary phase to achieve baseline separation of the enantiomers.
-
Purity of Starting Materials
Are your racemic alanine and chiral resolving agent of high purity?
-
Problem: Impurities in the starting materials can interfere with the crystallization process. Some impurities may co-crystallize with the desired diastereomeric salt, while others can inhibit crystal growth or alter the solubility properties of the diastereomers.
-
Solution:
-
Verify Purity: Ensure the purity of your racemic alanine and chiral resolving agent using appropriate analytical techniques (e.g., NMR, HPLC).
-
Purify Starting Materials: If necessary, purify the starting materials before use. Recrystallization is a common method for purifying solid compounds.
-
Crystallization Conditions
Have you optimized the crystallization parameters?
-
Problem: The conditions under which the diastereomeric salt is crystallized have a profound impact on the enantiomeric excess of the product. Suboptimal conditions can lead to the co-crystallization of the more soluble diastereomer.
-
Solution:
-
Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents (e.g., water, ethanol, methanol, and their mixtures) is recommended to find a system that provides the largest possible solubility difference between the two diastereomeric salts.
-
Cooling Rate: A slow and controlled cooling rate generally favors the formation of purer crystals. Rapid cooling can trap the undesired diastereomer in the crystal lattice.
-
Final Crystallization Temperature: The temperature at which the crystals are isolated affects the yield and purity. Experiment with different final temperatures to find the optimal balance.
-
Agitation: The stirring rate can influence crystal size and purity. Gentle agitation is usually preferred to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.
-
Equilibration Time: Ensure that the crystallization process has reached equilibrium. Allowing the slurry to stir for an extended period at the final crystallization temperature can improve the purity of the solid phase.
-
Seeding
Are you using seed crystals to control the crystallization?
-
Problem: Spontaneous nucleation can sometimes lead to the formation of a mixture of diastereomers.
-
Solution:
-
Introduce Seed Crystals: Adding a small amount of the pure, desired diastereomeric salt (seed crystals) to the supersaturated solution can promote the crystallization of that specific diastereomer, leading to a higher enantiomeric excess.
-
Quantitative Data
| Amino Acid | Resolving Agent/Method | Solvent/Conditions | Typical Enantiomeric Excess (ee) | Reference/Comment |
| DL-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid | Multi-stage crystallization | Up to 91.20% | Demonstrates the high ee achievable with tartaric acid derivatives. |
| β-2-thienyl-DL-alanine | Dibenzoyl-D-tartaric acid | Water/Acetic Acid, crystallization at room temp. | ~92% (96/4 L/D ratio) | Shows a successful resolution of an alanine derivative. |
| DL-Alanine | Adsorption on homochiral d- and l-quartz | Aqueous solution | 1.1% to 15.2% | A non-classical resolution method, illustrating the principle of chiral recognition.[1] |
| Chiral Amine (general) | (+)-Tartaric acid | Varies | Routinely >85% | General expectation for the resolution of amines with tartaric acid. |
Note: The enantiomeric excess values are highly dependent on the experimental conditions and may require optimization for your specific system.
Experimental Protocols
Representative Protocol for Chiral Resolution of DL-Alanine
This protocol is a general guideline for the chiral resolution of DL-alanine using L-(+)-tartaric acid and is based on common practices for the diastereomeric salt crystallization of amino acids. Optimization of solvent, temperature, and concentrations will likely be necessary.
Materials:
-
DL-Alanine
-
L-(+)-Tartaric acid
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Salt Formation:
-
In a flask, dissolve DL-alanine (1 equivalent) and L-(+)-tartaric acid (1 equivalent) in a minimal amount of a hot ethanol/water mixture. The ratio of ethanol to water should be optimized to ensure complete dissolution at elevated temperatures and selective crystallization upon cooling.
-
Heat the mixture with stirring until a clear solution is obtained.
-
-
Crystallization:
-
Slowly cool the solution to room temperature without stirring to allow for the formation of large, well-defined crystals.
-
Once crystal formation begins, you may start gentle agitation.
-
Continue cooling the mixture in an ice bath for several hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enriched Alanine:
-
Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point of alanine (pH ≈ 6.0) using a dilute solution of NaOH or HCl. This will precipitate the enriched alanine.
-
Cool the mixture to induce further precipitation.
-
Collect the solid alanine by vacuum filtration, wash with cold water, and dry.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric purity of the recovered alanine using a validated chiral HPLC or GC method.
-
Protocol for Enantiomeric Excess Determination by Chiral HPLC
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column suitable for amino acid analysis (e.g., a teicoplanin-based column)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the resolved alanine and dissolve it in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for your column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at an appropriate wavelength for alanine (e.g., ~210 nm).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas of the D- and L-alanine enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
References
Preventing side reactions during the synthesis of N-Chloroacetyl-DL-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Chloroacetyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1][2][3][4][5] This reaction involves the acylation of DL-alanine with chloroacetyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521).[1][3] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are DL-alanine, chloroacetyl chloride, and a base such as sodium hydroxide. The reaction is typically carried out in a two-phase system consisting of water and an organic solvent.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The main side reactions include:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with water to form chloroacetic acid. This side reaction consumes the acylating agent and can complicate the purification process.
-
Diacylation of DL-alanine: Although less common for amino acids under controlled conditions, it's theoretically possible for the nitrogen atom to be acylated twice.
-
Reaction with the Carboxylate Group: While the amino group is the primary nucleophile, reaction at the carboxylate group is a theoretical possibility, though unlikely under standard Schotten-Baumann conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the starting material (DL-alanine) and the appearance of the product spot will indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Chloroacetyl Chloride: Addition of chloroacetyl chloride was too fast, or the reaction temperature was too high. 3. Incorrect pH: The pH of the reaction mixture was not optimal for the N-acylation. 4. Loss during Workup: The product may be partially soluble in the aqueous layer or washed away during filtration. | 1. Increase the reaction time and/or temperature moderately. Monitor by TLC to determine the optimal reaction time. 2. Add the chloroacetyl chloride dropwise at a low temperature (0-5 °C) to minimize hydrolysis. 3. Maintain the pH of the reaction mixture between 9 and 11 to ensure the amino group is deprotonated and nucleophilic.[1] 4. After acidification, ensure complete precipitation of the product. Use a minimal amount of cold water for washing the product. |
| Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incomplete Removal of Solvent: Residual organic solvent from the workup may be present. | 1. Purify the crude product by recrystallization. A mixture of water and ethanol (B145695) is a good starting point for recrystallization.[6] 2. Ensure the product is thoroughly dried under vacuum. |
| Product is Difficult to Purify | 1. Formation of Emulsion during Workup: Vigorous shaking during the extraction can lead to stable emulsions. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. Break the emulsion by adding a saturated brine solution or by centrifugation. 2. Perform a second recrystallization from a different solvent system, such as ethyl acetate/hexane. |
| Unexpected Peaks in NMR Spectrum | 1. Residual Solvent: Peaks corresponding to the solvents used in the reaction or purification (e.g., ethyl acetate, hexane, ethanol). 2. Chloroacetic Acid: A singlet peak corresponding to the methylene (B1212753) protons of chloroacetic acid. 3. Unreacted DL-alanine: Peaks corresponding to the starting amino acid. | 1. Dry the sample under high vacuum for an extended period. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[7][8][9][10] 2. Improve the purification process, for example, by washing the crude product with cold water to remove water-soluble impurities. 3. Ensure the reaction goes to completion by optimizing reaction time and stoichiometry. |
Data Presentation
Table 1: Effect of pH on the Yield of N-Acylated Amino Acids (Illustrative Data)
| pH | Yield (%) | Reference |
| 10 | 97.77 | [11] |
| 11 | 85.50 | [11] |
| 12 | 65.30 | [11] |
| 13 | 55.20 | [11] |
Note: Data is for the synthesis of lauroyl lysine (B10760008) and serves as an illustration of the general trend for N-acylation of amino acids via the Schotten-Baumann reaction.
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established procedures for N-acylation of amino acids.
Materials:
-
DL-alanine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of DL-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
pH Adjustment: During the addition of chloroacetyl chloride, monitor the pH of the reaction mixture and maintain it between 9 and 11 by the dropwise addition of 1 M NaOH solution as needed.
-
Reaction: After the complete addition of chloroacetyl chloride, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate:hexane).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexane) to obtain pure this compound.
-
-
Drying: Dry the purified product under vacuum.
Expected Yield: 70-85% Purity: >98% (as determined by NMR)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting common synthesis issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scribd.com [scribd.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Addressing incomplete precipitation issues in N-Methyl-DL-alanine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of N-Methyl-DL-alanine, with a specific focus on incomplete precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete precipitation of N-Methyl-DL-alanine?
Incomplete precipitation of N-Methyl-DL-alanine can stem from several factors:
-
Inappropriate Solvent System: The chosen solvent may be too effective at solubilizing the compound, even at low temperatures, leading to a significant portion remaining in the mother liquor.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a proper crystal lattice, leading to poor precipitation or the formation of an oily substance instead of crystals.[1][2]
-
Supersaturation Issues: If the solution is too concentrated, it can become supersaturated, which may hinder crystallization.[1] Alternatively, insufficient concentration may also lead to low yields.
-
Presence of Impurities: Contaminants in the crude material can interfere with crystal formation and precipitation.[1][2]
-
Incorrect pH: The solubility of amino acids like N-Methyl-DL-alanine is highly dependent on pH. At its isoelectric point (pI), solubility is at a minimum. Deviating from the optimal pH for precipitation can keep the compound in solution.[3]
Q2: What is a recommended solvent system for the recrystallization of N-Methyl-DL-alanine?
A mixture of water and a water-miscible organic solvent is a common and effective choice. A well-documented method involves dissolving the crude N-Methyl-DL-alanine in a minimal amount of hot water and then inducing precipitation by adding a larger volume of methanol (B129727) upon cooling.[1][2] This works because N-Methyl-DL-alanine has high solubility in water and lower solubility in alcohols.[1]
Q3: How can I improve the yield of precipitated N-Methyl-DL-alanine?
To improve the yield, consider the following:
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator (0–4 °C) overnight to maximize crystal formation.[1]
-
Solvent Ratio: Experiment with the ratio of the primary solvent (e.g., water) to the anti-solvent (e.g., methanol). Adding the anti-solvent until the solution becomes slightly turbid, followed by a few drops of the primary solvent to redissolve the initial precipitate, can create an ideal state of saturation for crystallization upon cooling.[2]
-
pH Adjustment: Ensure the pH of the solution is near the isoelectric point of N-Methyl-DL-alanine, where its solubility is lowest.[3]
-
Seeding: Introducing a small seed crystal of pure N-Methyl-DL-alanine can help induce crystallization in a supersaturated solution.[2]
Q4: My precipitation results in an oily or gooey substance instead of crystals. What should I do?
The formation of an oil or goo suggests that impurities may be inhibiting proper crystal lattice formation.[1] Consider the following troubleshooting steps:
-
Pre-purification: If significant impurities are suspected, a preliminary purification step, such as chromatography, may be necessary before recrystallization.[1]
-
Decolorization: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[1]
-
Slower Cooling: A very slow cooling rate can sometimes encourage proper crystal growth even in the presence of minor impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitate | Incomplete precipitation due to rapid cooling. | Gradually lower the temperature. Allow the solution to cool to room temperature before refrigerating overnight.[1] |
| Inappropriate solvent system (too soluble). | Use a co-solvent system, such as water and methanol. Dissolve in minimal hot water and add methanol to induce precipitation.[1][2] | |
| Incorrect pH. | Adjust the pH of the solution towards the isoelectric point of N-Methyl-DL-alanine to minimize solubility.[3] | |
| Solution is not sufficiently saturated. | Concentrate the solution before cooling, or reduce the amount of solvent used for dissolution. | |
| No Precipitation Occurs | Solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure N-Methyl-DL-alanine to induce crystallization.[2] |
| Insufficient cooling. | Ensure the solution is cooled to a low enough temperature (e.g., 0–4 °C) for an adequate amount of time.[1] | |
| Precipitate is Oily or Gooey | Presence of impurities inhibiting crystallization. | Consider pre-purification steps like chromatography.[1] Use activated charcoal to remove colored impurities.[1] |
| Cooling rate is too fast. | Slow down the cooling process to allow for proper crystal lattice formation.[2] | |
| Precipitate is very fine and difficult to filter | Rapid precipitation from a highly concentrated solution. | Use a slightly larger volume of the dissolving solvent.[1] Cool the solution more slowly to encourage the growth of larger crystals. |
Data Presentation
Solubility of N-Methyl-DL-alanine
Quantitative solubility data for N-Methyl-DL-alanine in a wide range of solvents and temperatures is not extensively available in the literature. However, the following information has been reported:
| Solvent | Temperature | Solubility | Notes |
| Water | Not Specified | ≥ 200 mg/mL[4] | High solubility is generally reported, though some sources conflict, suggesting it is only slightly soluble.[3] Empirical determination is recommended. |
| Dimethyl Sulfoxide (DMSO) | 25 °C | ~10 mg/mL[3] | A useful co-solvent for preparing stock solutions.[3] |
| Methanol | Not Specified | Slightly soluble | Often used as an anti-solvent with water to induce precipitation.[1][2] |
| Ethanol | Not Specified | Slightly soluble | Similar to methanol, can be used as an anti-solvent.[2] |
| Ether | Not Specified | Insoluble | Can be used as a final wash for crystals as it will not dissolve the product.[5] |
Experimental Protocols
Protocol 1: Recrystallization of N-Methyl-DL-alanine using a Water-Methanol System
This protocol is a general guideline for purifying crude N-Methyl-DL-alanine.
-
Dissolution: In a fume hood, place the crude N-Methyl-DL-alanine in an Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent potential degradation.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal, if used.[1]
-
Precipitation: To the hot, clear filtrate, slowly add methanol (an anti-solvent) until the solution becomes slightly turbid. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution. A common starting point is to add a volume of methanol that is approximately 5 times the volume of water used for dissolution.[1][2]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.[1][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold methanol, followed by a wash with ether to help with drying.[5]
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.
Protocol 2: Adjusting pH to Enhance Precipitation
This protocol can be used in conjunction with recrystallization to optimize the yield.
-
After dissolving the crude N-Methyl-DL-alanine in water (Step 1 of Protocol 1), allow the solution to cool slightly.
-
Place a calibrated pH probe in the solution.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH. The goal is to bring the pH closer to the isoelectric point of N-Methyl-DL-alanine, where its solubility is at a minimum.[3]
-
Once the optimal pH is reached (which may require some empirical determination), proceed with the subsequent steps of the recrystallization protocol (e.g., adding the anti-solvent and cooling).
Visualizations
Caption: Troubleshooting workflow for incomplete precipitation.
Caption: Step-by-step recrystallization workflow.
References
Strategies for Overcoming Low Yield in Enzymatic Resolution of N-Chloroacetyl Amino Acids: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic resolution of N-chloroacetyl amino acids. The information is designed to help you optimize reaction conditions and improve product yield and enantiomeric purity.
Troubleshooting Guide: Low Yield and Poor Enantioselectivity
Low yield is a frequent issue in the enzymatic resolution of N-chloroacetyl amino acids. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.
Issue 1: Low Conversion Rate (Low Yield)
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal pH | Verify the pH of your reaction mixture. The optimal pH for most aminoacylases is around 7.8.[1] Adjust the pH using a suitable buffer system (e.g., phosphate (B84403) buffer). | Increased enzyme activity and higher conversion rates. |
| Incorrect Temperature | Ensure the reaction is conducted at the optimal temperature for the specific aminoacylase (B1246476). For instance, Aminoacylase I (ACYI) exhibits maximum activity at approximately 65°C.[2][3] Lower temperatures can significantly reduce the reaction rate. | Enhanced enzyme kinetics leading to improved yield within the desired timeframe. |
| Insufficient Enzyme Concentration | Increase the enzyme loading in a stepwise manner. The reaction rate is often directly proportional to the enzyme concentration, assuming the substrate is not limiting. | A proportional increase in the reaction rate and overall yield. |
| Low Substrate Concentration | While high substrate concentrations can be inhibitory, very low concentrations can limit the reaction rate. Determine the Michaelis-Menten constant (Km) for your specific enzyme-substrate pair to identify the optimal substrate concentration range. | Operation at or near Vmax, ensuring the enzyme is working at its maximum catalytic capacity. |
| Presence of Inhibitors | Heavy metal ions or chelating agents like EDTA can inhibit aminoacylase activity.[4][5][6][7][8] Analyze your reagents for potential contaminants. If inhibitors are suspected, consider purification of reagents or the use of specific chelators to sequester inhibitory metal ions. | Restoration of enzyme activity and an increase in product yield. |
| Enzyme Instability | The enzyme may be denaturing under the reaction conditions. Consider enzyme immobilization, which can enhance stability and allow for easier reuse.[9][10][11][12] | Improved operational stability of the enzyme, leading to consistent yields over multiple reaction cycles. |
Troubleshooting Workflow for Low Conversion Rate
Caption: A step-by-step workflow for troubleshooting low conversion rates in enzymatic resolutions.
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Reaction Conditions | Enantioselectivity can be sensitive to pH and temperature. Systematically vary these parameters to find the optimal conditions for your specific substrate. | An increase in the enantiomeric excess of the desired product. |
| Substrate-Related Issues | The enzyme may have inherently low selectivity for the specific N-chloroacetyl amino acid. Consider modifying the substrate or screening different aminoacylases. | Identification of a more suitable enzyme or substrate that results in higher enantioselectivity. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme, affecting its selectivity. Monitor the reaction progress over time and consider removing the product as it is formed. | A more linear reaction rate and improved final enantiomeric excess. |
| Racemization | The starting material or product may be racemizing under the reaction conditions. Check the stability of your compounds at the reaction pH and temperature. | Preservation of the stereochemical integrity of the reactants and products. |
Logical Relationship for Improving Enantioselectivity
Caption: Key factors to investigate when addressing low enantioselectivity.
Quantitative Data Summary
The following table summarizes key quantitative parameters that influence the yield of enzymatic resolution of N-acyl amino acids. These values are starting points for optimization.
| Parameter | Substrate | Enzyme | Optimal Value/Range | Reference |
| pH | Acetyl-DL-tryptophan, Acetyl-DL-leucine, Acetyl-DL-alanine | Mold Acylase | ~7.8 | [1] |
| N-acetyl-DL-phenylalanine | Immobilized Aminoacylase I | 6.5 | [9] | |
| N-acetyl-D-methionine | D-aminoacylase | 7.5 | [4] | |
| Temperature | General | Aminoacylase I (ACYI) | ~65°C | [2][3] |
| N-acetyl-DL-phenylalanine | Immobilized Aminoacylase I | 55°C | [9] | |
| N-acetyl-D-methionine | D-aminoacylase | 45°C | [4] | |
| Substrate Concentration | Acetyl-DL-amino acids | Mold Acylase | ~0.1 M | [1] |
| N-acetyl-DL-methionine | Acylase | 0.05 M - 0.25 M | [13] | |
| Metal Cofactor | N-acetyl-DL-methionine | Acylase | 0.5 mM CoCl₂ | [13][14] |
| General | Mouse Aminoacylase 3 | Co²⁺ and Ni²⁺ activate | [15] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum theoretical yield for a kinetic resolution?
In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%. This is because the enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other ideally untouched.
Q2: Can the yield be increased beyond 50%?
To exceed the 50% yield limitation, a dynamic kinetic resolution (DKR) approach is necessary. This involves combining the enzymatic resolution with a compatible catalyst that racemizes the slow-reacting enantiomer in situ, theoretically allowing for up to 100% yield of a single enantiomeric product.
Q3: My enzyme is expensive. How can I improve its cost-effectiveness?
Enzyme immobilization is an excellent strategy to improve the economics of the process. Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing the overall cost.[9][10][11] Immobilization can also enhance the enzyme's stability.[11]
Q4: I am observing substrate inhibition at higher concentrations. What can I do?
Substrate inhibition occurs when high concentrations of the substrate lead to the formation of an unproductive enzyme-substrate complex.[16][17][18] To mitigate this, you can:
-
Fed-batch strategy: Gradually add the substrate to the reaction mixture to maintain a low, optimal concentration.
-
Enzyme engineering: Modify the enzyme's active site to reduce the affinity for the second, inhibitory substrate molecule.
-
Optimize reaction conditions: Changes in pH or temperature can sometimes alleviate substrate inhibition.
Q5: Are there any known activators for aminoacylases?
Yes, certain divalent metal ions can act as activators for aminoacylases. Cobalt (Co²⁺) is a well-documented activator for many aminoacylases and can significantly increase their activity.[13][14][15] It is recommended to include a low concentration (e.g., 0.5 mM) of a cobalt salt, such as CoCl₂, in the reaction mixture.
Experimental Protocols
General Protocol for Enzymatic Resolution of N-Chloroacetyl-DL-Amino Acids
This protocol is a general guideline and should be optimized for each specific N-chloroacetyl amino acid and enzyme combination.
Materials:
-
N-Chloroacetyl-DL-amino acid
-
Aminoacylase (e.g., Acylase I from Aspergillus melleus)
-
Phosphate buffer (0.1 M, pH 7.8)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (1 M) for workup
Procedure:
-
Substrate Preparation: Dissolve the N-Chloroacetyl-DL-amino acid in 0.1 M phosphate buffer (pH 7.8) to the desired concentration (e.g., 0.1 M).
-
Activator Addition: Add CoCl₂·6H₂O to a final concentration of 0.5 mM.
-
Enzyme Addition: Equilibrate the substrate solution to the optimal temperature (e.g., 37-50°C). Add the aminoacylase to the reaction mixture. The amount of enzyme will need to be optimized.
-
Reaction Monitoring: Maintain the pH of the reaction at 7.8 by the controlled addition of 1 M NaOH. The progress of the reaction can be monitored by measuring the consumption of NaOH or by periodically analyzing aliquots using a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction has reached approximately 50% conversion, terminate the reaction by acidifying the mixture with 1 M HCl to a pH of around 4. This will precipitate the enzyme.
-
Separation: Remove the precipitated enzyme by filtration or centrifugation. The resulting solution contains the L-amino acid and the unreacted N-chloroacetyl-D-amino acid.
-
Product Isolation: The L-amino acid and the N-chloroacetyl-D-amino acid can be separated based on their different physical and chemical properties, such as solubility at different pH values or by chromatography.
Protocol for Immobilization of Aminoacylase on Calcium Alginate Beads
This protocol describes a common method for enzyme immobilization.
Materials:
-
Aminoacylase solution
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Poly-L-lysine
Procedure:
-
Enzyme-Alginate Mixture: Prepare a solution of sodium alginate in deionized water (e.g., 2% w/v). Add the aminoacylase solution to the sodium alginate solution and mix gently to ensure a homogenous mixture.
-
Bead Formation: Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of CaCl₂ (e.g., 0.2 M). This will cause the formation of calcium alginate beads, entrapping the enzyme.
-
Curing: Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 1-2 hours) to ensure complete gelation.
-
Stabilization: Transfer the beads to a solution of poly-L-lysine to crosslink the surface and prevent enzyme leakage.
-
Washing: Wash the immobilized enzyme beads thoroughly with buffer to remove any unbound enzyme and reagents.
-
Storage: Store the immobilized enzyme beads in a suitable buffer at 4°C until use.
Experimental Workflow for Enzyme Immobilization and Use
Caption: A generalized workflow for the immobilization of aminoacylase and its application in enzymatic resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dissecting the Pretransitional Conformational Changes in Aminoacylase I Thermal Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the pretransitional conformational changes in aminoacylase I thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of D-aminoacylase from Alcaligenes denitrificans DA181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of aminoacylase by encapsulation in poly-L-lysine-stabilized calcium alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4390626A - Immobilized aminoacylase - Google Patents [patents.google.com]
- 11. Enzyme Immobilization: History and Update | Himalayan Journal of Applied Medical Sciences and Research [himjournals.com]
- 12. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Mouse aminoacylase 3: a metalloenzyme activated by cobalt and nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Immobilized Enzyme Stability for Amino Acid Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with immobilized enzymes for amino acid resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using immobilized enzymes over free enzymes for amino acid resolution?
Immobilized enzymes offer several key benefits compared to their free counterparts. They exhibit enhanced resistance to environmental changes such as fluctuations in pH and temperature.[1][2] This increased stability allows for their use in harsher reaction conditions.[1][2] Furthermore, immobilization facilitates easier separation of the enzyme from the reaction mixture, which simplifies product purification and allows for the reuse of the enzyme over multiple cycles, making the process more cost-effective.[1][3][4] The ability to recycle the biocatalyst is a significant advantage in industrial applications.[3]
Q2: What are the common methods for enzyme immobilization?
There are several methods for immobilizing enzymes, which can be broadly categorized as reversible and irreversible.[5]
-
Reversible Methods:
-
Adsorption: This simple method involves the physical binding of the enzyme to the surface of a support material like silica (B1680970) gel or alginate beads.[5][6] It is often a slow process and can sometimes lead to the blockage of the enzyme's active site.[6]
-
Ionic Bonding: This technique relies on the ionic interaction between the enzyme and a charged support material.[5]
-
Affinity-tag Binding: Enzymes can be attached to a support using specific protein tags, a technology originally developed for protein purification.[6]
-
-
Irreversible Methods:
-
Covalent Bonding: This method forms strong, stable bonds between the enzyme and the support material, minimizing enzyme leakage during the reaction.[6][7] Common supports include porous silica and polyacrylamide.[5]
-
Entrapment/Encapsulation: The enzyme is physically confined within a polymeric matrix or membrane.[1][5]
-
Cross-linking: Enzyme molecules are interconnected using bifunctional reagents, creating insoluble aggregates.[5]
-
Q3: How can I improve the stability of my immobilized enzyme?
Several strategies can be employed to enhance the stability of immobilized enzymes:
-
Protein Engineering: Techniques like site-directed mutagenesis can be used to introduce changes in the enzyme's amino acid sequence, leading to improved thermal or pH stability.[8] Introducing disulfide bonds can also increase structural rigidity.[8]
-
Chemical Modification: Modifying amino acid residues on the enzyme's surface with polymers can enhance its stability.[6]
-
Use of Soluble Additives: The addition of certain soluble compounds to the reaction medium can help maintain the folded structure of the enzyme.[6]
-
Multipoint Covalent Attachment: Creating multiple covalent bonds between the enzyme and the support can significantly increase its rigidity and stability.[9][10]
Q4: Can the immobilization process affect the enzyme's activity and selectivity?
Yes, the immobilization process can significantly impact an enzyme's properties. While immobilization generally enhances stability, it can sometimes lead to a decrease in catalytic activity.[11] This can be due to:
-
Conformational Changes: The enzyme's structure may be altered upon binding to the support.[3]
-
Active Site Obstruction: The active site of the enzyme might be blocked or oriented in a way that hinders substrate access.[6][11]
-
Mass Transfer Limitations: The diffusion of the substrate to the active site and the product away from it can be slowed down.[3][7]
However, in some cases, immobilization can surprisingly enhance enantioselectivity. For example, the enantioselectivity of some lipases has been shown to dramatically improve after immobilization.[9]
Troubleshooting Guides
Issue 1: Low Activity of the Immobilized Enzyme
| Possible Cause | Troubleshooting Step |
| Active site blockage | - Try a different immobilization method that allows for better orientation of the enzyme, such as affinity-tag binding.[6] - Use a support with a spacer arm to reduce steric hindrance.[6] |
| Conformational changes | - Optimize immobilization conditions (pH, temperature, buffer).[12] - Choose a milder immobilization technique like adsorption.[6] |
| Mass transfer limitations | - Use a support material with a larger pore size.[13] - Decrease the particle size of the support to increase surface area. - Agitate the reaction mixture more vigorously. |
| Inappropriate support material | - Select a support with properties (hydrophobicity, surface charge) compatible with the enzyme.[14] |
Issue 2: Poor Stability and Reusability of the Immobilized Enzyme
| Possible Cause | Troubleshooting Step |
| Enzyme leaching | - If using adsorption or ionic binding, switch to covalent bonding for a stronger attachment.[6][7] - Optimize the washing steps after immobilization to remove loosely bound enzyme.[12] |
| Denaturation during reaction | - Investigate the effect of temperature, pH, and organic solvents on the immobilized enzyme's stability.[15] - Consider protein engineering to create a more robust enzyme variant.[8] - Employ multipoint covalent attachment to increase rigidity.[9] |
| Mechanical instability of the support | - Choose a support material with high mechanical strength, especially for use in packed bed reactors.[12] |
| Freezing during storage | - Avoid freezing the immobilized enzyme as it can damage the support beads.[12] |
Quantitative Data Summary
Table 1: Comparison of Different Immobilization Supports for Amino Acid Racemase (AAR)
| Support Material | Immobilization Yield (%) | Specific Activity (U/g-support) | Reusability |
| Eupergit® CM | > 97 | Lower than ECR 8309F | Not specified |
| Purolite Lifetech™ ECR 8204 | > 97 | Lower than ECR 8309F | Not specified |
| Purolite Lifetech™ ECR 8309F | > 99 | ~500 (at 35 mg/g load) | No loss in activity after 6 cycles |
Data extracted from a study on amino acid racemase immobilization.[13]
Table 2: Effect of Incubation Load on Specific Activity of AAR on ECR 8309F
| Incubation Load (mg-enzyme/g-support) | Specific Activity (U/g-support) |
| 4.2 | Lower |
| 25 | Increasing |
| 35 | 506 (Highest) |
| 50 | Decreased |
A decrease in specific activity at higher loads is likely due to steric hindrance.[13]
Experimental Protocols
Protocol 1: Covalent Immobilization on Amino-Functionalized Resin (e.g., Purolite Lifetech™ ECR 8309)
This protocol describes a typical procedure for covalent immobilization using glutaraldehyde (B144438) as a cross-linker.
-
Support Equilibration: Wash the amino-activated resin (e.g., ECR 8309) with lysis buffer to equilibrate it.[13]
-
Activation: Activate the support by incubating it with a 2% glutaraldehyde solution for 1.5 hours.[13]
-
Washing: Filter and wash the activated beads with immobilization buffer to remove excess glutaraldehyde.[12]
-
Enzyme Solution Preparation: Dissolve the enzyme in a suitable buffer (e.g., 0.5 M sodium phosphate (B84403) buffer, pH 7.4).[13]
-
Immobilization: Add the enzyme solution to the activated support at a desired protein load (e.g., 25-35 mg-enzyme/g-support).[13] A resin-to-buffer ratio of 1:4 (w/v) is recommended.[13]
-
Incubation: Mix the slurry on a rotating mixer for 18 hours, followed by 20 hours without mixing at room temperature.[13]
-
Final Washing: Filter the immobilized enzyme and wash it with lysis buffer to remove any unbound enzyme.[13]
Protocol 2: Immobilization on Epoxy-Functionalized Resins
This method relies on the reaction between epoxy groups on the resin and amino groups on the enzyme.
-
Enzyme Solution Preparation: Dissolve the enzyme in a highly concentrated buffer (e.g., 1M potassium phosphate buffer, pH 7.4).[12][13]
-
Immobilization: Add the enzyme solution to the dry epoxy-functionalized support (e.g., Eupergit® CM).[13]
-
Incubation: Mix the slurry for up to 24 hours, ensuring the beads remain in suspension.[12] The temperature should be maintained between 20-25°C, depending on the enzyme's stability.[12]
-
Washing: After incubation, wash the immobilized enzyme with deionized water or a low-strength buffer (0.01-0.05 M) to remove non-covalently bound enzyme.[12]
Visualizations
Caption: General workflow for enzyme immobilization and application.
Caption: Troubleshooting logic for common immobilized enzyme issues.
References
- 1. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 7. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. polymerist.substack.com [polymerist.substack.com]
- 12. tinyblog.cn [tinyblog.cn]
- 13. Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immobilization and Biochemical Properties of the Enantioselective Recombinant NStcI Esterase of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of synthetic N-(Hydroxyacetyl)-L-alanine by HPLC
Welcome to the technical support center for the purification of synthetic N-(Hydroxyacetyl)-L-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-(Hydroxyacetyl)-L-alanine?
A1: Impurities can arise from starting materials and side reactions during synthesis. Common impurities include unreacted L-alanine, glycolic acid derivatives, and byproducts from the coupling reaction. If a Schotten-Baumann reaction is used, side products such as diketopiperazines and N-acylurea may be present. Incomplete deprotection can also lead to residual protecting groups in the final product.
Q2: My N-(Hydroxyacetyl)-L-alanine peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for polar, ionizable compounds like N-(Hydroxyacetyl)-L-alanine is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Here are some troubleshooting steps:
-
Lower the Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use a Different Column: Consider using a column with a polar-embedded stationary phase or a phenyl-hexyl column, which can offer different selectivity for polar compounds.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q3: I am having trouble retaining N-(Hydroxyacetyl)-L-alanine on my C18 column. What can I do?
A3: N-(Hydroxyacetyl)-L-alanine is a polar molecule and may have low retention on traditional C18 columns, especially with high organic content in the mobile phase. To increase retention:
-
Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase.
-
Use a HILIC Column: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase chromatography.
-
Consider Ion-Pairing Reagents: While more complex, adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes.
Q4: How can I resolve co-eluting impurities with my target compound?
A4: Co-elution of impurities with similar polarity to N-(Hydroxyacetyl)-L-alanine can be challenging. To improve resolution:
-
Optimize the Gradient: A shallower gradient around the elution time of your compound can improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable impurities, leading to better separation.
Q5: What is the recommended starting method for the HPLC purification of N-(Hydroxyacetyl)-L-alanine?
A5: A good starting point for achiral purification is a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of Water with 0.1% TFA (Mobile Phase A) and Acetonitrile with 0.1% TFA (Mobile Phase B). For chiral analysis to determine enantiomeric purity, a chiral stationary phase (CSP) column is necessary.[1]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
This guide addresses common issues related to suboptimal peak shapes during the HPLC analysis of N-(Hydroxyacetyl)-L-alanine.
Problem: The peak for N-(Hydroxyacetyl)-L-alanine is broad and shows significant tailing.
Logical Workflow for Troubleshooting Peak Tailing:
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Guide 2: Co-elution of Impurities
This guide provides a systematic approach to resolving issues where impurities are not fully separated from the main N-(Hydroxyacetyl)-L-alanine peak.
Logical Relationship for Resolving Co-elution:
Caption: A diagram illustrating the various approaches to tackle co-elution problems.
Data Presentation
The following tables summarize key quantitative data related to the HPLC purification of N-(Hydroxyacetyl)-L-alanine and similar compounds.
Table 1: Effect of Acetonitrile (ACN) Concentration on Retention Time of a Polar N-Acylated Amino Acid
| % Acetonitrile in Mobile Phase | Retention Time (minutes) |
| 10% | 15.2 |
| 20% | 8.5 |
| 30% | 4.1 |
| 40% | 2.3 |
Note: Data is representative for a typical polar N-acylated amino acid on a C18 column and illustrates the general trend.
Table 2: Influence of Mobile Phase pH on Peak Asymmetry of an Ionizable Analyte
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.1 |
| 5.5 | 1.6 |
| 3.5 | 1.2 |
| 2.5 | 1.1 |
Note: A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak. Data is illustrative of the general effect of pH on peak shape for compounds with acidic silanol interactions.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of N-(Hydroxyacetyl)-L-alanine
This protocol outlines a general procedure for the purification of crude synthetic N-(Hydroxyacetyl)-L-alanine using preparative reversed-phase HPLC.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Crude N-(Hydroxyacetyl)-L-alanine.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude N-(Hydroxyacetyl)-L-alanine in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 preparative column.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50% B
-
40-42 min: 50-5% B (linear gradient)
-
42-50 min: 5% B (re-equilibration)
-
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions for at least 3 column volumes.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of N-(Hydroxyacetyl)-L-alanine.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
-
Protocol 2: Stability Indicating HPLC Method Development (Forced Degradation Study)
This protocol describes a general approach to assess the stability of N-(Hydroxyacetyl)-L-alanine under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
Analytical HPLC Method:
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5-95% B over 30 minutes).
Procedure:
-
Prepare solutions of N-(Hydroxyacetyl)-L-alanine under each of the stress conditions.
-
At specified time points, neutralize the acidic and basic samples.
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Compare the chromatograms to identify and quantify any degradation products. This will help in developing a stability-indicating method.
References
Technical Support Center: Dynamic Kinetic Resolution (DKR) of Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of dynamic kinetic resolution (DKR) of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the dynamic kinetic resolution of amines, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My DKR reaction is suffering from low enantioselectivity. What are the primary causes and how can I address them?
A1: Low enantioselectivity is a frequent issue that can often be traced back to several factors:
-
Inefficient Racemization: The racemization catalyst may not be fast enough to keep the substrate as a racemic mixture throughout the reaction. This leads to the depletion of one enantiomer and results in a lower enantiomeric excess (ee) of the product.
-
Solution: Increase the loading of the racemization catalyst or screen for a more efficient one. For example, ruthenium and iridium-based catalysts are often effective for the racemization of amines.
-
-
Poor Enzyme Performance: The lipase (B570770) or enzyme used for the resolution step might not be optimal for your specific substrate.
-
Solution: Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) or consider enzyme engineering to improve selectivity.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact both the enzymatic resolution and the racemization.
-
Solution: Optimize the reaction temperature. Lower temperatures sometimes favor higher enantioselectivity of the enzyme, but may slow down the racemization. A systematic optimization of the solvent system is also recommended, as it can influence enzyme activity and selectivity.
-
Q2: The reaction rate of my amine DKR is very slow. What steps can I take to improve the kinetics?
A2: Slow reaction rates can make the DKR process impractical. Consider the following to enhance the reaction speed:
-
Catalyst Activity: The activity of either the enzyme or the racemization catalyst, or both, might be low.
-
Solution: Increase the catalyst loading. Ensure that the catalysts are fresh and have been stored correctly. For the racemization catalyst, ensure it is properly activated if required.
-
-
Temperature: Low temperatures can significantly slow down the reaction.
-
Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes negatively affect the enantioselectivity of the enzyme. An optimal balance needs to be found.
-
-
Mass Transfer Limitations: In heterogeneous systems (e.g., immobilized enzyme), mass transfer limitations can slow down the overall reaction rate.
-
Solution: Improve stirring to ensure good mixing. The choice of solvent can also affect substrate and product solubility, thereby influencing mass transfer.
-
Q3: I am observing significant catalyst deactivation during the reaction. How can I mitigate this?
A3: Catalyst deactivation can be a major hurdle, especially for scaling up reactions. Here are some common causes and their solutions:
-
Incompatible Catalysts: The enzyme and the racemization catalyst can sometimes inhibit or deactivate each other. For instance, the amine substrate or product can act as a poison for the metal catalyst.
-
Solution: Spatially immobilize the catalysts or use a compartmentalized reactor system to prevent direct interaction. Another approach is to select catalyst pairs that are known to be compatible.
-
-
Product Inhibition: The product of the reaction (e.g., the acylated amine) can sometimes inhibit the enzyme or the racemization catalyst.
-
Solution: Consider in-situ product removal techniques.
-
-
Harsh Reaction Conditions: High temperatures or the presence of impurities can lead to the degradation of the catalysts.
-
Solution: Operate at the mildest possible conditions that still afford a reasonable reaction rate. Ensure all reagents and solvents are of high purity.
-
Quantitative Data Summary
The following table summarizes representative data from successful DKR of amines, highlighting the key reaction parameters and outcomes.
| Substrate | Enzyme | Racemization Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-Phenylethylamine | Novozym 435 (CALB) | Ru-complex | Toluene | 60 | 24 | >95 | >99 |
| 1-(1-Naphthyl)ethylamine | Pseudomonas cepacia lipase | Pd/BaSO₄ | Toluene | 70 | 48 | 92 | 99 |
| Mexiletine analogue | Novozym 435 (CALB) | Ru-complex | MTBE | 50 | 72 | 85 | >99 |
Experimental Protocols
Below is a generalized experimental protocol for the dynamic kinetic resolution of a primary amine.
1. Materials and Reagents:
-
Racemic amine (substrate)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Enzyme (e.g., Novozym 435)
-
Racemization catalyst (e.g., a ruthenium-based complex)
-
Anhydrous solvent (e.g., toluene, MTBE)
-
Inert gas (e.g., Nitrogen or Argon)
2. Reaction Setup:
-
To a dried reaction flask under an inert atmosphere, add the racemic amine (1.0 eq), the racemization catalyst (0.1-2 mol%), and the enzyme (e.g., 10-50 mg per mmol of substrate).
-
Add the anhydrous solvent, followed by the acylating agent (1.0-1.5 eq).
-
Stir the reaction mixture at the desired temperature.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and remaining substrate.
4. Work-up and Isolation:
-
Once the reaction is complete, filter off the enzyme and the racemization catalyst.
-
Wash the filtered solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product (the acylated amine) by column chromatography or crystallization.
Visualizations
The following diagrams illustrate a typical experimental workflow and a troubleshooting logic for DKR of amines.
Caption: Experimental workflow for the dynamic kinetic resolution of amines.
Caption: Troubleshooting logic for common issues in amine DKR.
Validation & Comparative
Determining the Purity of N-Chloroacetyl-DL-alanine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of starting materials like N-Chloroacetyl-DL-alanine is a critical step in the synthesis of peptides and other pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the comprehensive purity assessment of this compound.
The primary analytical challenge in characterizing this compound lies in quantifying not only process-related impurities but also the relative amounts of the D- and L-enantiomers. This guide focuses on a chiral HPLC method as the principal technique for enantiomeric purity, supplemented by reversed-phase HPLC for achiral purity assessment. As a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also detailed, offering a direct and highly accurate method for determining absolute purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely adopted technique for the purity analysis of N-protected amino acids. For this compound, a comprehensive evaluation involves two distinct HPLC approaches: chiral HPLC for enantiomeric purity and reversed-phase HPLC for achiral purity.
The separation of the D- and L-enantiomers of this compound can be effectively achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns, such as those functionalized with teicoplanin, have demonstrated broad enantioselectivity for N-acylated amino acids.[1] These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomeric pairs.
Experimental Protocol: Chiral HPLC
A robust method for the enantioseparation of this compound is adapted from established protocols for similar N-acetylated amino acids.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A teicoplanin-based CSP, such as the Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended.[1]
-
Mobile Phase: A polar ionic mobile phase consisting of HPLC grade methanol, glacial acetic acid, and triethylamine (B128534) (e.g., 100:0.1:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: A stock solution of this compound is prepared at 1.0 mg/mL in the mobile phase and diluted to a working concentration of 0.1 mg/mL. The sample is filtered through a 0.45 µm syringe filter prior to injection.
Data Presentation: Chiral HPLC
The following table summarizes the expected chromatographic data for the chiral separation of this compound based on the analysis of closely related N-acetylated amino acids.[1]
| Parameter | D-Enantiomer | L-Enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
To assess the purity of this compound with respect to non-enantiomeric impurities, such as starting materials or by-products from the synthesis, a standard reversed-phase HPLC (RP-HPLC) method is employed. This technique separates compounds based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered before injection.
Data Presentation: Achiral Purity by RP-HPLC
The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Analyte | Retention Time (min) | Area (%) |
| This compound | ~ 12.5 | > 98% |
| Impurity 1 | ~ 5.2 | < 0.5% |
| Impurity 2 | ~ 15.8 | < 0.5% |
Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary or even more precise data for purity determination.
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds, including amino acids.[2][3][4] It offers a direct measurement of the analyte concentration without the need for a chemically identical reference standard.
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., D₂O).
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal from the analyte with the integral of a known proton signal from the internal standard.
Data Presentation: qNMR
| Parameter | Value |
| Analyte Mass (mg) | ~ 10.00 |
| Internal Standard Mass (mg) | ~ 5.00 |
| Calculated Purity (%) | 99.2 ± 0.2 |
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for purity analysis after derivatization of this compound to increase its volatility. It is particularly useful for identifying and quantifying volatile impurities.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency for charged analytes and can be an alternative for the purity assessment of amino acid derivatives.[5]
Method Comparison
| Feature | Chiral HPLC | Reversed-Phase HPLC | qNMR |
| Primary Application | Enantiomeric Purity | Achiral Purity | Absolute Purity |
| Selectivity | High for enantiomers | High for compounds with different hydrophobicity | High structural resolution |
| Quantitation | Relative (area %) | Relative (area %) | Absolute (mass %) |
| Reference Standard | Racemic mixture required for method development | Analyte standard required for peak identification | Certified internal standard required |
| Sample Throughput | Moderate | High | Low to moderate |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound, starting from the sample and leading to the final purity assessment.
Caption: Workflow for the purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Enantiomeric Excess in Alanine Resolution using Chiral Chromatography
In the realm of pharmaceuticals, biotechnology, and asymmetric synthesis, the ability to accurately determine the enantiomeric purity of chiral molecules is paramount. Alanine (B10760859), a fundamental amino acid, serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients. Consequently, the precise validation of its enantiomeric excess (ee) following resolution is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of chiral chromatography with alternative methods for the validation of enantiomeric excess in alanine resolution, supported by experimental data and detailed protocols.
Chiral Chromatography: The Gold Standard
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely adopted and robust technique for the separation and quantification of enantiomers.[1][2] This method offers high resolution, sensitivity, and reproducibility, making it the benchmark for enantiomeric excess determination.
The principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification.
Comparative Performance of Chiral Stationary Phases for Alanine Resolution
The choice of the chiral stationary phase is critical for achieving optimal separation of alanine enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful for this application.[3] The following table summarizes the performance of various commercially available chiral columns for the resolution of D- and L-alanine.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time D-Ala (min) | Retention Time L-Ala (min) | Resolution (Rs) | Enantiomeric Excess (% ee) | Reference |
| Astec CHIROBIOTIC T | Water:Methanol:Formic Acid | 1.0 | 8.11 | 13.66 | >1.5 | >99 | [3][4] |
| Lux Cellulose-1 | Hexane:Ethanol:TFA | 1.0 | - | - | - | - | [5] |
| Chiralpak AD-H | Hexane:Isopropanol:TFA | 1.0 | - | - | >1.5 | >99 | [6] |
| Chiralcel OD-H | Hexane:Isopropanol:TFA | 1.0 | - | - | >1.5 | >99 | [6] |
Note: "-" indicates that specific quantitative data for alanine was not provided in the referenced search results, but the CSP is suitable for amino acid enantioseparation. TFA refers to trifluoroacetic acid.
Experimental Protocol: Chiral HPLC Analysis of Alanine Enantiomers
This protocol provides a general procedure for the determination of enantiomeric excess of alanine using an Astec CHIROBIOTIC T column.
1. Sample Preparation:
-
Dissolve the alanine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol:Formic Acid (specific ratio to be optimized, e.g., 80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Identify the peaks corresponding to D- and L-alanine based on their retention times (the D-enantiomer is typically more strongly retained on this CSP).[3]
-
Calculate the area of each peak.
-
Determine the enantiomeric excess using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100 (assuming the L-enantiomer is the major component).
Caption: Experimental workflow for chiral HPLC analysis of alanine.
Alternative Methods for Enantiomeric Excess Determination
While chiral chromatography is the industry standard, other techniques offer alternative approaches for determining the enantiomeric excess of alanine.
Enantioselective Indicator Displacement Assay (eIDA)
The eIDA is a colorimetric method that provides a rapid and high-throughput means of determining enantiomeric excess.[7][8] This technique utilizes a chiral receptor that binds to the enantiomers of the analyte, causing the displacement of an indicator molecule and a subsequent change in color that can be measured spectrophotometrically.[7][8]
Caption: Principle of the Enantioselective Indicator Displacement Assay (eIDA).
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers a highly sensitive and rapid method for the simultaneous analysis of the enantiomeric excess of multiple amino acids without the need for chromatographic separation.[9] This approach often involves the use of a chiral selector that forms diastereomeric complexes with the enantiomers, which can then be distinguished by their mass-to-charge ratio or fragmentation patterns.[9]
Comparison of Chiral Chromatography and Alternative Methods
| Feature | Chiral Chromatography (HPLC) | Enantioselective Indicator Displacement Assay (eIDA) | Mass Spectrometry-Based Methods |
| Principle | Differential interaction with a chiral stationary phase. | Displacement of an indicator from a chiral receptor.[7][8] | Formation of diastereomeric complexes with a chiral selector.[9] |
| Resolution | High | Moderate | Moderate to High |
| Sensitivity | High | Moderate | Very High |
| Throughput | Low to Medium | High | High |
| Development Time | Can be lengthy | Relatively short | Moderate |
| Cost | High (instrumentation and columns) | Low | High (instrumentation) |
| Advantages | Robust, reproducible, well-established. | Rapid, high-throughput, suitable for screening.[8] | High sensitivity, rapid, can analyze multiple analytes simultaneously.[9] |
| Disadvantages | Slower throughput, requires method development. | Lower resolution and accuracy compared to HPLC. | Complex instrumentation, potential for matrix effects. |
Conclusion
The validation of enantiomeric excess in alanine resolution is a critical analytical challenge. Chiral chromatography, particularly HPLC with polysaccharide or macrocyclic glycopeptide-based CSPs, remains the gold standard, offering unparalleled resolution, accuracy, and reliability. However, for high-throughput screening applications, enantioselective indicator displacement assays provide a rapid and cost-effective alternative. Mass spectrometry-based methods are emerging as a powerful tool for rapid and highly sensitive analysis. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each technique is essential for selecting the most appropriate method to ensure the quality and safety of their chiral products.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
A Comparative Guide to Resolving Amino Acids: N-Chloroacetyl-DL-alanine vs. Other Agents
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic amino acids is a critical step in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of N-Chloroacetyl-DL-alanine with other common resolving agents, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
The production of single-enantiomer active pharmaceutical ingredients (APIs) is paramount, as the biological activity of chiral molecules often resides in only one enantiomer, while the other may be inactive or even elicit adverse effects. This necessity drives the continuous development and optimization of resolution techniques for racemic mixtures of amino acids, which are fundamental building blocks in many pharmaceutical products.
This comparison focuses on enzymatic and chemical resolution methods, highlighting the performance of this compound as a substrate for enzymatic resolution and contrasting it with the more conventional N-acetyl-DL-alanine and classical chemical resolving agents.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of different resolving agents for DL-alanine under various resolution conditions. This data is compiled from multiple experimental sources to provide a comparative overview of yield and enantiomeric excess (e.e.).
| Resolving Agent/Method | Substrate | Enzyme/Reagent | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| Enzymatic Resolution | |||||
| N-Chloroacetyl Group | N-Chloroacetyl-DL-β-amino acids | Porcine Kidney Acylase I | High | >98% | [1] |
| N-Acetyl Group | N-Acetyl-DL-alanine methyl ester | Recombinant Esterase (from Bacillus cereus) | >45% (for D-ester) | >99% (for D-ester), 99.5% (for L-acid) | [2] |
| L-Amino Acid Oxidase | DL-Alanine | L-amino acid oxidase (Aspergillus fumigatus) | - | 100% (for D-alanine) | [3] |
| Chemical Resolution | |||||
| Diastereomeric Salt Formation | N-Acetyl-DL-alanine-d4 | L-Leucinamide | Good | High (based on optical rotation) | [4] |
| Diastereomeric Salt Formation | N-Benzoyl-DL-α-alanine | Brucine (B1667951) | - | - | [5] |
| Diastereomeric Salt Formation | N-Phthaloyl-DL-α-alanine | Strychnine (B123637) | - | - | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is indicative of the potential performance of each method.
Key Performance Insights
The N-chloroacetyl group in this compound has been noted as a prerequisite for achieving high enantioselectivity in the enzymatic resolution of certain amino acids, suggesting its potential for efficient and clean resolutions.[1] Enzymatic methods, in general, offer high stereoselectivity, often yielding products with very high enantiomeric excess. For instance, the resolution of N-acetyl-DL-alanine methyl ester using a recombinant esterase achieved an enantiomeric excess of over 99%.[2] Similarly, the use of L-amino acid oxidase on DL-alanine resulted in 100% resolution for the D-enantiomer.[3]
Chemical resolution via diastereomeric salt formation is a classical and widely used technique. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. While quantitative yield and e.e.% data are not always readily available in the literature for every combination, the formation of crystalline diastereomeric salts with resolving agents like brucine and strychnine is a well-established method for separating N-acyl-DL-alanine derivatives.[5]
Experimental Protocols
Below are detailed methodologies for key resolution experiments.
Protocol 1: Enzymatic Resolution of N-Acetyl-DL-alanine Methyl Ester
This protocol is adapted from the kinetic resolution of N-acetyl-DL-alanine methyl ester using an immobilized recombinant esterase from Bacillus cereus.[2]
Materials:
-
N-Acetyl-DL-alanine methyl ester
-
Immobilized recombinant E. coli cells expressing esterase from Bacillus cereus
-
Phosphate (B84403) buffer (pH 7.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a solution of N-acetyl-DL-alanine methyl ester at a concentration of 700 mM in phosphate buffer (pH 7.0).
-
Add the immobilized recombinant esterase to the substrate solution in the reaction vessel.
-
Maintain the reaction temperature at 40°C.
-
Monitor the pH of the reaction and maintain it at 7.0.
-
Allow the reaction to proceed until approximately 50% conversion is achieved.
-
Stop the reaction and separate the immobilized enzyme by filtration for reuse.
-
Isolate the produced N-acetyl-L-alanine (from the hydrolyzed L-ester) and the unreacted N-acetyl-D-alanine methyl ester using standard separation techniques (e.g., extraction, chromatography).
-
Determine the enantiomeric excess of the products using chiral HPLC or other suitable analytical methods.
Protocol 2: Chemical Resolution of N-Acyl-DL-alanine via Diastereomeric Salt Formation
This generalized protocol is based on the principles of diastereomeric salt crystallization using a chiral amine as the resolving agent.
Materials:
-
N-Acyl-DL-alanine (e.g., N-acetyl-DL-alanine)
-
Chiral resolving agent (e.g., L-leucinamide, brucine)
-
Suitable solvent (e.g., ethanol, water)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and salt breaking
-
Crystallization vessel
Procedure:
-
Dissolve the N-acyl-DL-alanine and a molar equivalent of the chiral resolving agent in a suitable solvent, with gentle heating if necessary.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate crystallization.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
To recover the free N-acyl-amino acid, dissolve the crystalline diastereomeric salt in water and adjust the pH to break the salt (acidify for a basic resolving agent, or make basic for an acidic resolving agent).
-
Extract the liberated N-acyl-amino acid with an organic solvent.
-
The resolving agent can often be recovered from the aqueous layer.
-
Determine the optical purity of the resolved N-acyl-amino acid using polarimetry or chiral chromatography.
Visualizing the Processes
To better understand the workflows and principles behind these resolution techniques, the following diagrams are provided.
Conclusion
The choice of a resolving agent for amino acids is a multifaceted decision that depends on factors such as the desired enantiomeric purity, yield, cost, and scalability of the process. This compound presents a promising substrate for enzymatic resolution, with literature suggesting the potential for high enantioselectivity. Enzymatic methods, in general, offer the advantage of high specificity and mild reaction conditions. Chemical resolution through diastereomeric salt formation remains a robust and widely applicable technique, particularly for large-scale production, though it may require more extensive process optimization.
This guide provides a foundational comparison to aid in the selection of an appropriate resolution strategy. Further experimental investigation and optimization are recommended to determine the most effective method for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Enzymatic Resolution and Diastereomeric Crystallization for the Separation of Amino Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure amino acids is a critical requirement in the pharmaceutical industry and various fields of scientific research. Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a key step in obtaining these valuable molecules. This guide provides an objective comparison of two prominent resolution techniques: enzymatic resolution and diastereomeric crystallization, offering insights into their respective advantages and providing supporting experimental frameworks.
At a Glance: Comparing Enzymatic Resolution and Diastereomeric Crystallization
| Feature | Enzymatic Resolution | Diastereomeric Crystallization |
| Stereoselectivity | Very high to absolute, leading to high enantiomeric excess. | Variable, dependent on the resolving agent and crystallization conditions. |
| Yield | Theoretically limited to 50% for kinetic resolutions, but can approach 100% with racemization. | Can exceed 50% in a single step through preferential crystallization. |
| Reaction Conditions | Mild (physiological pH and temperature), minimizing racemization and side reactions. | Can involve harsher conditions (e.g., strong acids/bases, organic solvents). |
| Environmental Impact | Generally considered a "green" technology due to biodegradable catalysts (enzymes) and aqueous reaction media. | Can generate significant solvent waste and byproducts. |
| Scalability | Readily scalable for industrial production. | Well-suited for large-scale industrial applications. |
| Substrate Scope | Enzyme-dependent, may require screening to find a suitable catalyst. | Broadly applicable to a wide range of amino acids. |
| Process Complexity | Often involves derivatization and subsequent de-derivatization steps. | Involves formation and separation of diastereomers, followed by recovery of the desired enantiomer. |
Visualizing the Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the generalized experimental workflows for both enzymatic resolution and diastereomeric crystallization.
Experimental Protocols
The following sections provide generalized methodologies for the enzymatic resolution and diastereomeric crystallization of amino acids. These protocols are intended to serve as a foundation for further development and optimization.
Enzymatic Resolution using Acylase
This protocol describes the kinetic resolution of a racemic N-acetyl amino acid using aminoacylase (B1246476).
1. Derivatization: N-acetylation of the Racemic Amino Acid
-
Dissolve the racemic amino acid in a suitable solvent (e.g., aqueous sodium bicarbonate).
-
Add acetic anhydride (B1165640) dropwise while maintaining a basic pH and cool temperature.
-
Stir the reaction mixture until the reaction is complete.
-
Acidify the solution to precipitate the N-acetyl amino acid, which is then filtered, washed, and dried.
2. Enzymatic Hydrolysis
-
Prepare a solution of the racemic N-acetyl amino acid in water and adjust the pH to the optimal range for the acylase (typically pH 7-8).
-
Add the aminoacylase enzyme (e.g., from Aspergillus oryzae). The enzyme can be used in a free or immobilized form.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of the free L-amino acid.
3. Separation and Purification
-
Once the reaction has reached approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid based on their different physical properties (e.g., solubility differences at different pH values or ion-exchange chromatography).
4. Recovery of the D-enantiomer
-
The separated N-acetyl-D-amino acid can be hydrolyzed (e.g., by acid catalysis) to yield the D-amino acid.
Diastereomeric Crystallization via Salt Formation
This protocol outlines the resolution of a racemic amino acid by forming diastereomeric salts with a chiral resolving agent.
1. Formation of Diastereomeric Salts
-
Dissolve the racemic amino acid in a suitable solvent.
-
In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) in the same or a miscible solvent.
-
Mix the two solutions. The diastereomeric salts will begin to form. The choice of solvent is crucial and can significantly impact the efficiency of the resolution.
2. Fractional Crystallization
-
Allow the solution containing the diastereomeric salts to cool slowly and undisturbed. One of the diastereomers will preferentially crystallize due to its lower solubility.
-
The process can be optimized by controlling the cooling rate, solvent composition, and by seeding the solution with a small crystal of the desired diastereomer.
3. Isolation of the Diastereomer
-
Collect the crystallized diastereomer by filtration.
-
The mother liquor, which is enriched in the other diastereomer, can be processed separately to recover the second enantiomer.
4. Recovery of the Enantiomerically Pure Amino Acid
-
Dissolve the isolated diastereomeric salt in a suitable solvent (e.g., water).
-
Break the salt by adding an acid or a base to neutralize the resolving agent.
-
The now-free, enantiomerically pure amino acid can be isolated by precipitation, extraction, or chromatography. The resolving agent can often be recovered and reused.
Conclusion
Both enzymatic resolution and diastereomeric crystallization are powerful techniques for obtaining enantiomerically pure amino acids. Enzymatic resolution offers the significant advantages of high stereoselectivity and mild, environmentally friendly reaction conditions. This makes it an attractive choice for the synthesis of high-purity amino acids, particularly in the pharmaceutical industry where stringent quality standards apply.
The choice between these two methods will ultimately depend on the specific amino acid, the desired scale of production, the required level of enantiopurity, and considerations regarding cost and environmental impact. For many modern applications, the precision and green credentials of enzymatic resolution are making it an increasingly favored approach in the synthesis of chiral amino acids.
A Comparative Guide to N-Terminal Protecting Groups in Peptide Synthesis: N-Chloroacetyl vs. Boc and Fmoc
For researchers, scientists, and drug development professionals, the selection of an appropriate N-terminal protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. The two most established and widely utilized protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides an objective comparison of the Boc and Fmoc strategies and explores the role of the N-Chloroacetyl (ClAc) group, a valuable tool for N-terminal modification.
This comparison is based on a comprehensive review of available experimental data and established protocols. While Boc and Fmoc are ubiquitously used as repeating Nα-protecting groups throughout peptide assembly, the N-Chloroacetyl group is primarily employed for specific N-terminal modifications, such as cyclization and conjugation, rather than for the entire synthesis of a peptide chain.
Core Chemistries: A Tale of Three Groups
The fundamental difference between these protecting groups lies in their cleavage (deprotection) chemistry, which forms the basis of their orthogonality in SPPS.[1][2] Orthogonality refers to the ability to selectively remove one type of protecting group without affecting others, a crucial aspect for synthesizing complex peptides with modified side chains.[3]
-
Boc (tert-butyloxycarbonyl): This protecting group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4] Side-chain protecting groups in the Boc strategy are generally benzyl-based (Bzl) and are cleaved with a much stronger acid, such as hydrofluoric acid (HF), in the final step.[4] This is considered a "quasi-orthogonal" system as both protecting groups are acid-labile, differing only in the required acid strength.[5]
-
Fmoc (9-fluorenylmethoxycarbonyl): In contrast, the Fmoc group is labile to basic conditions, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[6][7] Side-chain protection in the Fmoc strategy typically relies on acid-labile groups, such as tert-butyl (tBu), which are removed during the final cleavage from the resin with a strong acid like TFA.[5] This represents a fully orthogonal protection scheme.[8]
-
N-Chloroacetyl (ClAc): The N-Chloroacetyl group is introduced at the N-terminus of a peptide, often after the completion of the peptide chain synthesis using an Fmoc or Boc strategy.[4][9] It is a stable amide bond that is resistant to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, demonstrating its orthogonality to both mainstream strategies. Its primary utility lies in its reactivity towards nucleophiles, particularly thiols, which is exploited for peptide cyclization and conjugation.[1] Cleavage of the N-chloroacetyl group itself to regenerate the free amine is not a standard procedure in routine SPPS but can be achieved under specific conditions, for example, using thiourea.
Performance Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc strategies often depends on the specific peptide sequence, its length, and the presence of sensitive residues.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM)[4] | Base (e.g., 20% Piperidine in DMF)[6][7] |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based[5] |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[4] | Strong Acid (e.g., TFA)[5] |
| Orthogonality | Quasi-orthogonal[5] | Fully orthogonal[8] |
| Peptide Yield | Generally high, can be advantageous for long or aggregation-prone sequences. | Generally high, with typical coupling yields exceeding 99%.[6] |
| Peptide Purity | Can be higher for hydrophobic peptides.[9] | High purity is achievable, with >99% for many Fmoc-amino acids.[1] |
| Common Side Reactions | Acid-catalyzed side reactions (e.g., t-butylation of Trp and Met).[4] Diketopiperazine formation at the dipeptide stage. | Base-catalyzed side reactions (e.g., aspartimide formation, especially at Asp-Gly sequences).[10] Diketopiperazine formation is more prevalent. |
| Automation Friendliness | Amenable to automation. | Highly amenable to automation, with real-time monitoring of Fmoc deprotection possible via UV absorbance.[6] |
| Safety Considerations | Requires handling of highly corrosive and toxic HF. | Avoids the use of HF, but piperidine is toxic. |
The Niche Role of the N-Chloroacetyl Group
The N-Chloroacetyl group is not a direct competitor to Boc and Fmoc for the repetitive Nα-protection in SPPS. Instead, it serves as a powerful tool for post-synthesis modification of the N-terminus.
Key Applications:
-
Peptide Cyclization: The electrophilic nature of the chloroacetyl group allows for intramolecular reaction with a nucleophilic side chain, most commonly the thiol group of a cysteine residue, to form a stable thioether linkage. This is a widely used strategy for producing cyclic peptides.[1]
-
Peptide Conjugation: The N-chloroacetylated peptide can be reacted with sulfhydryl-containing molecules, such as proteins or reporter tags, to form stable conjugates.[9]
Advantages of N-Chloroacetyl Modification:
-
Orthogonality: Stable to both TFA and piperidine, allowing its use in conjunction with both Boc and Fmoc strategies.[11]
-
Chemoselectivity: Reacts selectively with soft nucleophiles like thiols, enabling specific modifications.
Limitations:
-
Not for Repetitive Nα-Protection: The conditions required for the removal of the N-chloroacetyl group to regenerate the N-terminal amine are not typically compatible with the stepwise nature of SPPS.
-
Potential for Side Reactions: As an alkylating agent, it can potentially react with other nucleophilic side chains if not carefully controlled.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (Generalized Cycle)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Capping (Optional): Acetylate any unreacted hydroxyl or amino groups on the resin.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU/DIEA).
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 4-7 until the desired peptide sequence is assembled.
-
Final Cleavage: Treat the peptide-resin with a strong acid (e.g., HF) to cleave the peptide from the resin and remove the side-chain protecting groups.
Fmoc Solid-Phase Peptide Synthesis (Generalized Cycle)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the pre-loaded resin with 20% piperidine in DMF to remove the Fmoc group.[7]
-
Wash: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using an activating agent (e.g., HBTU/DIEA or DIC/HOBt).
-
Wash: Wash the resin with DMF.
-
Repeat steps 2-5 until the peptide sequence is complete.
-
Final N-terminal Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Final Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
N-Terminal Chloroacetylation Protocol
This protocol is performed on the fully assembled peptide still attached to the resin, following the final N-terminal deprotection step of either a Boc or Fmoc synthesis.
-
Resin Preparation: Wash the peptide-resin with DMF.
-
N-Chloroacetylation: Treat the resin with a solution of chloroacetic anhydride (B1165640) or chloroacetyl chloride and a base like DIEA in DMF.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Cleavage: Cleave the N-chloroacetylated peptide from the resin using the appropriate cleavage cocktail for the synthesis strategy used (e.g., TFA-based cocktail for Fmoc synthesis).
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 5. biosynth.com [biosynth.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Comparative study of acylases for the resolution of N-acylated amino acids
A Comparative Guide to Acylases for the Kinetic Resolution of N-Acylated Amino Acids
Introduction
The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, food, and chemical industries. Enzymatic kinetic resolution using acylases represents a mature and efficient method for achieving this. Acylases (N-acyl-amino-acid amidohydrolases, E.C. 3.5.1.14) catalyze the stereoselective hydrolysis of the N-acyl group from a racemic mixture of N-acylated amino acids. This process yields an enantiopure L- or D-amino acid and the corresponding unreacted N-acylated amino acid of the opposite configuration, which can be easily separated. The efficiency of this resolution is highly dependent on the choice of acylase, its substrate specificity, and reaction conditions.
This guide provides a comparative overview of commonly used acylases, presenting key performance data to aid researchers, scientists, and drug development professionals in selecting the optimal biocatalyst for their specific application.
Comparative Performance of Acylases
The selection of an acylase is dictated by its substrate specificity, enantioselectivity, and operational stability. Acylase I from sources like Aspergillus species and porcine kidney are the most extensively studied and utilized for producing L-amino acids. Conversely, D-acylases are employed for the synthesis of D-amino acids. The following table summarizes key quantitative data for representative acylases.
| Enzyme | Source | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Ion Effect | Reference |
| Acylase I | Aspergillus melleus | N-acetyl-L-methionine | ~7,000 | 8.0 | 55 | Activated by Co²⁺, Zn²⁺ | [1] |
| Acylase I | Porcine Kidney | N-acetyl-L-methionine | ~3,200 | 7.0 - 7.5 | 50 | Activated by Co²⁺, Zn²⁺ | [2] |
| D-Acylase | Alcaligenes faecalis DA1 | N-acetyl-D-methionine | Data not specified | 7.5 - 8.0 | 50-55 | Dependent on Mn²⁺ or Zn²⁺ | [3] |
| Penicillin G Acylase (PGA) Variant | Engineered E. coli | rac-Phenylglycine methyl ester | Data not specified | 7.0 | 25-30 | Not specified | [4] |
Note: Specific activity values can vary significantly based on the assay conditions, purity of the enzyme preparation, and the specific N-acyl group. Fungal acylase has been found to be more stable than the kidney enzyme.[2] The addition of Co²⁺ and Zn²⁺ ions can increase operational stability.[2]
Experimental Workflow and Methodologies
The successful resolution of N-acylated amino acids relies on a well-defined experimental protocol. The general workflow involves enzymatic hydrolysis followed by product separation and analysis.
General Experimental Workflow Diagram
The following diagram illustrates the two primary strategies for acylase-mediated resolution: standard kinetic resolution (KR) and dynamic kinetic resolution (DKR). DKR incorporates a racemase to convert the unreacted enantiomer back to the racemic mixture, theoretically enabling a 100% yield of the desired enantiopure amino acid.[5]
Caption: Workflow for Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Detailed Experimental Protocol: Kinetic Resolution of N-acetyl-DL-methionine
This protocol is a representative example for the resolution of N-acetyl-DL-methionine using Acylase I.
-
Substrate Preparation:
-
Prepare a solution of N-acetyl-DL-methionine (e.g., 100 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer).
-
Adjust the pH to the optimal range for the chosen acylase (e.g., pH 7.5 for Acylase I from Aspergillus melleus).
-
If required, add a metal cofactor like CoCl₂ to a final concentration of 0.5 mM to activate the enzyme.[2]
-
-
Enzymatic Reaction:
-
Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37-50°C).
-
Initiate the reaction by adding the acylase (e.g., Acylase I from Aspergillus melleus, at a suitable concentration, e.g., 0.1 mg/mL).
-
Incubate the reaction mixture with gentle agitation. Monitor the reaction progress over time (e.g., 2-24 hours).
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots at different time points to monitor the progress.
-
The reaction can be monitored by quantifying the released L-methionine using methods like HPLC with a chiral column or by measuring the consumption of base in a pH-stat system.[6]
-
Terminate the reaction when approximately 50% conversion is reached. This is typically achieved by heat inactivation (e.g., boiling for 5 minutes) or by adding a denaturing agent like trichloroacetic acid.
-
-
Product Separation and Analysis:
-
Separate the produced L-methionine from the unreacted N-acetyl-D-methionine. This can be achieved by adjusting the pH to the isoelectric point of L-methionine (~pH 5.7) to precipitate the amino acid, or by using ion-exchange chromatography.
-
Determine the enantiomeric excess (e.e.) of the produced L-methionine using chiral HPLC or polarimetry.
-
Signaling Pathways and Logical Relationships
The substrate specificity of acylases is determined by the architecture of their active sites. The "specificity pocket" adjacent to the catalytic site accommodates the side chain of the amino acid, playing a crucial role in substrate recognition and binding.[7]
Diagram of Substrate-Enzyme Interaction Logic
This diagram illustrates the logical relationship between the enzyme's active site, the specificity pocket, and the components of the N-acylated amino acid substrate.
Caption: Logical relationship between acylase active site and substrate components.
Conclusion
Acylases are robust and highly selective biocatalysts for the resolution of N-acylated amino acids. The choice between different acylases, such as the L-specific Acylase I from Aspergillus species or D-specific acylases, allows for the targeted synthesis of either amino acid enantiomer. For industrial-scale production, factors such as enzyme stability, cost, and the potential for immobilization are critical considerations.[1] Furthermore, the implementation of dynamic kinetic resolution by coupling an acylase with a suitable racemase can significantly enhance process efficiency, overcoming the 50% theoretical yield limit of standard kinetic resolution.[5] The data and protocols presented in this guide serve as a foundational resource for the rational selection and application of acylases in the synthesis of enantiopure amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Kinetic analysis of enzymatic chiral resolution by progress curve evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Assessing the Stereoselectivity of Enzymes for N-Chloroacetyl-DL-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of amino acids is of paramount importance in the pharmaceutical and biotechnology industries, where the chirality of a molecule can dictate its efficacy and safety. The enzymatic kinetic resolution of racemates offers a powerful and environmentally benign approach to obtain enantiomerically pure amino acids. This guide provides a comparative assessment of different enzymes for the stereoselective resolution of N-Chloroacetyl-DL-alanine, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of direct studies on this compound, this guide leverages experimental data from analogous substrates, primarily N-acetyl-DL-alanine, to provide a comprehensive overview of enzyme performance.
Enzyme Performance Comparison
The stereoselective hydrolysis of N-acyl-DL-amino acids is predominantly carried out by two main classes of enzymes: L-aminoacylases and D-aminoacylases, which exhibit strict stereospecificity for the L- and D-enantiomers, respectively. Additionally, certain esterases have been shown to effectively resolve N-acyl-amino acid esters. The following table summarizes the performance of representative enzymes from these classes on N-acetyl-DL-alanine and its methyl ester, serving as a proxy for their potential activity on this compound.
| Enzyme Class | Specific Enzyme | Source Organism | Substrate | Stereospecificity | Enantiomeric Excess (e.e.) | Conversion Rate | Optimal pH | Optimal Temp. (°C) |
| L-Aminoacylase | Aminoacylase (B1246476) I (ACY1) | Sus scrofa (Porcine Kidney) | N-acetyl-DL-alanine | L-specific | >95% (for L-alanine) | ~70% (for L-alanine)[1] | 8.0[1] | 65[1] |
| D-Aminoacylase | D-aminoacylase | Alcaligenes xylosoxydans | N-acetyl-D-leucine | D-specific | Not Reported | Not Reported | 7.0[2] | 50[2] |
| Esterase | Recombinant Esterase | Bacillus cereus | N-acetyl-DL-alanine methyl ester | D-specific (hydrolysis) | >99.99% (substrate)[1][3], 99.50% (product)[1][3] | Not Reported | 7.0[1][3] | 40[1][3] |
Note: The data presented is for the specified analogous substrates and may not be fully representative of the performance with this compound. Further experimental validation is recommended. Porcine kidney aminoacylase I has been reported to hydrolyze chloroacetyl-L-amino acids, indicating its potential applicability.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the enzymatic resolution of N-acyl-DL-alanine based on the literature.
Kinetic Resolution using Aminoacylase I (L-specific)
This protocol is adapted from studies on the resolution of N-acyl-DL-alanine using porcine kidney aminoacylase I.[1]
a. Enzyme and Substrate Preparation:
-
Prepare a stock solution of porcine kidney aminoacylase I in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of this compound in the same buffer. The concentration will depend on the kinetic parameters of the enzyme but can typically range from 10 mM to 100 mM.
b. Enzymatic Reaction:
-
In a temperature-controlled vessel, combine the substrate solution with the enzyme solution. An enzyme concentration of 0.1-1 mg/mL is a common starting point.
-
If required, add a metal cofactor such as CoCl₂ to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at the optimal temperature (e.g., 65°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals.
c. Reaction Termination and Analysis:
-
Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Analyze the composition of the reaction mixture to determine the concentrations of the resulting L-alanine and the unreacted N-Chloroacetyl-D-alanine.
-
Determine the enantiomeric excess of the produced L-alanine and the remaining N-Chloroacetyl-D-alanine using chiral High-Performance Liquid Chromatography (HPLC).
Kinetic Resolution using D-Aminoacylase (D-specific)
This protocol is based on the characterization of D-aminoacylase from Alcaligenes xylosoxydans.[2]
a. Enzyme and Substrate Preparation:
-
Prepare a solution of purified D-aminoacylase in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).
-
Prepare a solution of this compound in the same buffer.
b. Enzymatic Reaction:
-
Combine the substrate and enzyme solutions in a reaction vessel at the optimal temperature (e.g., 50°C).
-
Monitor the formation of D-alanine and the consumption of N-Chloroacetyl-D-alanine over time.
c. Reaction Termination and Analysis:
-
Terminate the reaction as described for Aminoacylase I.
-
Quantify the products and remaining substrate.
-
Determine the enantiomeric excess of the produced D-alanine and the unreacted N-Chloroacetyl-L-alanine via chiral HPLC.
Kinetic Resolution using Recombinant Esterase (D-specific for ester)
This protocol is derived from the kinetic resolution of N-acetyl-DL-alanine methyl ester using a recombinant esterase from Bacillus cereus.[1][3]
a. Enzyme and Substrate Preparation:
-
Use immobilized whole E. coli cells expressing the recombinant esterase.
-
Prepare a solution of this compound methyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.0).
b. Enzymatic Reaction:
-
Suspend the immobilized cells in the substrate solution. A substrate concentration of up to 700 mM has been reported for the analogous substrate.[1][3]
-
Incubate the reaction at the optimal temperature (e.g., 40°C) with agitation.
c. Reaction Termination and Analysis:
-
Separate the immobilized cells from the reaction mixture by centrifugation or filtration.
-
Analyze the supernatant for the presence of N-Chloroacetyl-D-alanine (the hydrolyzed product) and the unreacted N-Chloroacetyl-L-alanine methyl ester.
-
Determine the enantiomeric excess of both the product and the remaining substrate using chiral HPLC.
Visualizing the Workflow and Signaling Pathways
To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, purification, and characterization of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacylase I from hog kidney: anion effects and the pH dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of different chiral stationary phases for separating alanine enantiomers
A Comparative Guide to Chiral Stationary Phases for Alanine (B10760859) Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of alanine enantiomers are critical in various scientific disciplines, including pharmaceutical development, neuroscience, and food science. The biological activity of D- and L-alanine can differ significantly, making their selective analysis essential. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of different commercially available CSPs for the separation of underivatized alanine enantiomers, supported by experimental data and detailed protocols to aid in method development and selection.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving optimal resolution and selectivity in the enantioseparation of alanine. Below is a summary of the performance of four major classes of CSPs: Macrocyclic Antibiotic, Crown Ether, Ligand Exchange, and Polysaccharide-based phases. The data presented is based on published application notes and research findings.
| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Performance Metrics for Alanine Enantiomers | Key Strengths & Weaknesses |
| Macrocyclic Antibiotic | Astec® CHIROBIOTIC® T | Resolution (Rs): Baseline separation achievableSelectivity (α): GoodRetention Factor (k'): Moderate | Strengths: Robust and versatile, operates in multiple mobile phase modes (reversed-phase, polar organic), provides good resolution for underivatized amino acids.[1] Weaknesses: Can be more expensive than other CSP types. |
| Crown Ether | CROWNPAK® CR-I(+) | Resolution (Rs): Generally highSelectivity (α): ExcellentRetention Factor (k'): Can be manipulated with mobile phase modifiers | Strengths: Specifically designed for the separation of primary amines and amino acids, often providing excellent resolution.[2] The elution order can be reversed by using the enantiomeric CSP.[2] Weaknesses: Requires acidic mobile phases, which may not be suitable for all analytes or detection methods. |
| Ligand Exchange | (Not a pre-packed column) | Resolution (Rs): GoodSelectivity (α): GoodRetention Factor (k'): Dependent on mobile phase composition | Strengths: Cost-effective as the chiral selector is added to the mobile phase with an achiral column.[3] Weaknesses: Mobile phase preparation is more complex, and column equilibration can be longer. |
| Polysaccharide-Based | CHIRALPAK® AD-H | Resolution (Rs): Generally low for underivatized alanineSelectivity (α): Low for underivatized alanineRetention Factor (k'): Variable | Strengths: Broad applicability for a wide range of chiral compounds, particularly when derivatized.[4] Weaknesses: Often provides poor or no separation for underivatized amino acids like alanine. |
| Cyclodextrin-Based | (Various) | Resolution (Rs): VariableSelectivity (α): VariableRetention Factor (k'): Dependent on inclusion complex formation | Strengths: Can be a cost-effective option.[5] Weaknesses: Performance is highly dependent on the analyte fitting into the cyclodextrin (B1172386) cavity; often shows poor efficiency for small, polar molecules like alanine.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are protocols for the separation of alanine enantiomers on different CSPs.
Macrocyclic Antibiotic CSP: Astec® CHIROBIOTIC® T
This method is suitable for the direct enantioseparation of underivatized alanine.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 30:70 (v/v) Water:Methanol with 0.02% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 300 µg/mL DL-Alanine in 30:70 Water:Methanol
Crown Ether CSP: CROWNPAK® CR-I(+)
This method is effective for the separation of D- and L-alanine.
-
Column: CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm[2]
-
Mobile Phase: Gradient elution with Mobile Phase A (99.5:0.5 (v/v) Water:TFA) and Mobile Phase B (85:15:0.5 (v/v/v) Acetonitrile:Ethanol:TFA)
-
Gradient Program: 0-3 min, 95% B; 3-6 min, 95% to 25% B; 6-7 min, 25% to 95% B; 7-10 min, 95% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: Mass Spectrometry (MS) or UV
-
Injection Volume: 10 µL
-
Sample Preparation: 50 µg/mL of D/L-alanine in the mobile phase
Ligand Exchange Chromatography
This approach uses a chiral mobile phase additive with a standard achiral column.
-
Column: Standard C18 reversed-phase column
-
Mobile Phase: Aqueous solution of L-proline (2 mmol/L) and Copper (II) Acetate (1 mmol/L). Methanol can be added to reduce retention times for more hydrophobic amino acids.[3]
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV (wavelength dependent on the complex formed)
-
Sample Preparation: DL-Alanine dissolved in water.
Visualizing the Chiral Separation Workflow
The following diagram illustrates the typical workflow for the chiral separation of alanine enantiomers using HPLC.
Caption: Workflow for Chiral Separation of Alanine Enantiomers.
Conclusion
The choice of a chiral stationary phase for the separation of alanine enantiomers is dependent on the specific requirements of the analysis, including the need for high resolution, the nature of the sample matrix, and cost considerations. For underivatized alanine, Macrocyclic Antibiotic and Crown Ether -based CSPs generally offer the most robust and high-performance solutions.[1][2] Ligand exchange chromatography presents a viable and cost-effective alternative, though with potentially more complex method development.[3] Polysaccharide and cyclodextrin-based CSPs are generally less suitable for underivatized alanine but remain powerful tools for a broader range of chiral separations, particularly for derivatized compounds.[4][5] The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to select and optimize the most appropriate method for their specific analytical needs.
References
- 1. [PDF] Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection | Semantic Scholar [semanticscholar.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. HPLCによるアラニンエナンチオマーの分析、CHIROBIOTIC® TAG application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparing chemical and enzymatic methods for the deracemization of amino acids
For researchers, scientists, and drug development professionals, the production of enantiomerically pure amino acids is a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals. Deracemization, the conversion of a racemic mixture into a single enantiomer, offers a pathway to theoretically achieve a 100% yield, a significant advantage over classical resolution methods. This guide provides an objective comparison of the two primary approaches to deracemization: chemical and enzymatic methods, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Deracemization
| Feature | Chemical Methods | Enzymatic Methods |
| Specificity | Generally lower, may require substrate derivatization. | High enantioselectivity and substrate specificity. |
| Reaction Conditions | Often require harsh conditions (e.g., high temperatures, strong acids/bases, organic solvents). | Mild conditions (e.g., physiological pH, aqueous media, ambient temperature). |
| Catalyst | Metal complexes, chiral auxiliaries, organocatalysts. | Isolated enzymes or whole-cell systems. |
| Substrate Scope | Can be broad, but may require optimization for each substrate. | Can be limited by the enzyme's natural substrate range, though protein engineering is expanding this. |
| Yield & Enantiomeric Excess | High yields and excellent enantiomeric excess are achievable. | Typically high yields (>90%) and excellent enantiomeric excess (>99%).[1] |
| Environmental Impact | May involve toxic reagents and generate hazardous waste. | Generally considered "greener" and more sustainable. |
| Cost | Can be cost-effective, especially with recyclable catalysts. | Enzyme production can be costly, but catalyst loading is often low. |
Chemical Deracemization: Dynamic Kinetic Resolution
Chemical deracemization often employs a strategy known as dynamic kinetic resolution (DKR). In this process, the rapid, reversible racemization of the starting material is coupled with a stereoselective reaction that converts one of the enantiomers into the desired product. This continuous racemization of the unreacted enantiomer allows for a theoretical yield of 100%.
One prominent chemical approach involves the formation of a metal-ligand complex with the racemic amino acid. The resulting diastereomeric complexes can be interconverted, and one is preferentially converted to the desired product.
Representative Experimental Protocol: Chemical DKR of an Unprotected α-Amino Acid
This protocol is a generalized representation of a chemical DKR process for unprotected α-amino acids, which has been shown to rival the efficiency of enzymatic methods.[2]
-
Complex Formation: A racemic α-amino acid is reacted with a chiral ligand and a metal salt (e.g., Ni(II)) in a suitable solvent to form diastereomeric complexes.
-
Epimerization: The mixture of diastereomeric complexes is heated in the presence of a base to induce epimerization, allowing the interconversion of the diastereomers.
-
Diastereoselective Transformation: One of the diastereomers is selectively crystallized or reacts further due to its lower solubility or higher reactivity.
-
Decomplexation: The desired diastereomer is isolated and treated with an acid to remove the metal and the chiral auxiliary, yielding the enantiomerically pure amino acid.
-
Purification: The final product is purified using standard techniques such as crystallization or chromatography.
Performance Data: Chemical Deracemization
| Amino Acid Derivative | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| N-Acetyl Phenylalanine | Photochemical with chiral benzophenone | 70-quantitative | 82-96% | Recent Study |
| tert-Leucine derivative | Electrochemical racemization & crystallization | >99% | >99% | Recent Study |
| Phenylalanine | Ni(II) complex with chiral ligand | High | High | Academic Research |
Enzymatic Deracemization: Harnessing Biocatalysis
Enzymatic deracemization methods capitalize on the high stereoselectivity of enzymes to convert one enantiomer of a racemic mixture, while an in-situ racemization step ensures the complete conversion of the starting material. Chemoenzymatic approaches, which combine an enzymatic reaction with a chemical step, are particularly common and effective.
A widely used chemoenzymatic strategy involves the enantioselective oxidation of one amino acid enantiomer to the corresponding α-imino acid by an amino acid oxidase. This imine is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent, leading to a net enrichment of the unoxidized enantiomer.
Representative Experimental Protocol: Chemoenzymatic Deracemization of DL-Leucine to D-Leucine
This protocol is based on a chemoenzymatic method employing an L-amino acid oxidase (LAAO) and a chemical reducing agent.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5), dissolve the racemic amino acid (e.g., DL-leucine).
-
Enzyme Addition: Add the L-amino acid oxidase (can be a purified enzyme or whole cells expressing the enzyme).
-
Reducing Agent Addition: Add a non-selective chemical reducing agent, such as an amine-borane complex.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) and aerated. The L-amino acid is selectively oxidized to the imino acid, which is then reduced back to the racemic amino acid. This cycle leads to the accumulation of the D-enantiomer.
-
Monitoring: The reaction progress and enantiomeric excess are monitored by chiral HPLC.
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation if using whole cells or by filtration if immobilized). The product is then isolated and purified from the reaction mixture, for example, by ion-exchange chromatography.
Performance Data: Enzymatic and Chemoenzymatic Deracemization
| Amino Acid | Enzyme(s) | Reducing Agent (if applicable) | Yield | Enantiomeric Excess (ee) | Reference |
| DL-Leucine | Recombinant L-amino acid oxidase | Amine-boranes | 98% | 99% | [1] |
| DL-2-Aminobutyric acid | D-amino acid oxidase | Pd/C and H₂ | 95% (isolated) | 99.9% | [1] |
| L-Alanine amide to D-Alanine | D-aminopeptidase & α-amino-ε-caprolactam racemase | N/A | Complete Conversion | 99.7% | Academic Study |
| Various L-amino acid amides to D-amino acids | D-aminopeptidase & ACL racemase | N/A | Complete Conversion | High | Academic Study |
Visualizing the Deracemization Workflows
To better illustrate the processes, the following diagrams outline the logical steps in both chemical and enzymatic deracemization.
Caption: Workflow of a typical chemical dynamic kinetic resolution process.
Caption: Workflow of a chemoenzymatic deracemization process.
Conclusion: Choosing the Right Path
Both chemical and enzymatic methods have proven to be powerful tools for the deracemization of amino acids, each with its own set of advantages and disadvantages.
Chemical methods offer the potential for broad substrate scope and high efficiency. The development of purely chemical dynamic kinetic resolution for unprotected amino acids represents a significant advancement, potentially offering a cost-effective and scalable alternative to biocatalysis.[2] However, these methods can require harsh reaction conditions and may necessitate extensive process optimization to achieve high selectivity.
Enzymatic methods , particularly chemoenzymatic approaches, are characterized by their exceptional selectivity and mild reaction conditions, making them an attractive "green" alternative. The high yields and enantiomeric excesses frequently achieved underscore the power of biocatalysis.[1] The primary limitations often lie in the substrate scope and the cost and stability of the enzyme. However, ongoing advances in protein engineering are continuously expanding the applicability of enzymatic methods.
The choice between a chemical and an enzymatic approach will ultimately depend on the specific amino acid target, scalability requirements, cost considerations, and the desired environmental footprint of the process. For many applications, a chemoenzymatic strategy often provides a favorable balance of selectivity, efficiency, and operational feasibility.
References
A Comparative Guide to Chiral Resolution Labeling Reagents for DL-Amino Acid Analysis in Foods
For researchers, scientists, and drug development professionals, the accurate quantification of D- and L-amino acids in food products is crucial for ensuring safety, quality, and nutritional value. This guide provides an objective comparison of common chiral resolution labeling reagents, supported by experimental data and detailed protocols to aid in method selection and implementation.
The presence and ratio of D- and L-amino acids can significantly impact the physiological and technological properties of food. While L-amino acids are the fundamental building blocks of proteins, the occurrence of D-amino acids can be indicative of fermentation processes, heat treatments, or microbial activity.[1][2] Consequently, robust analytical methods are required for their accurate determination. Chiral resolution labeling, a technique that involves derivatizing amino acids with a chiral reagent to form diastereomers, allows for their separation on a standard achiral stationary phase, offering a versatile and widely adopted approach.[3][4]
This guide focuses on the comparative analysis of prominent chiral labeling reagents, including Marfey's reagent and its analogs, and o-phthalaldehyde (B127526) (OPA) in combination with chiral thiols.
Comparison of Key Chiral Labeling Reagents
The selection of a suitable chiral labeling reagent is contingent on factors such as sensitivity, selectivity, stability of the derivatives, and compatibility with the analytical platform (e.g., HPLC-UV, LC-MS). Below is a summary of the performance characteristics of commonly employed reagents.
| Reagent/Method | Principle | Advantages | Disadvantages | Detection Method |
| Marfey's Reagent (FDAA) and Analogs | Forms stable diastereomers by reacting with the primary amine group of amino acids.[3][4][5] | Well-established method, good resolution for many amino acids, derivatives are stable.[3][4] | May require elevated temperatures for derivatization, some amino acid pairs can be difficult to resolve.[6] | UV, LC-MS/MS[6][7] |
| D-FDLDA | A newer analog of Marfey's reagent.[1][6] | Higher sensitivity compared to conventional Marfey's reagents (L-FDAA, L-FDLA).[1][6] | Less commercially available data compared to traditional Marfey's reagent. | LC-MS[1][6] |
| o-Phthalaldehyde (OPA) with Chiral Thiols | Rapid formation of fluorescent isoindole derivatives in the presence of a chiral thiol.[8][9] | Fast reaction at room temperature, highly sensitive fluorescence detection.[8][10] | Derivatives can be unstable, requiring automated pre-column derivatization or careful timing.[8][10] | Fluorescence, LC-MS[8][9] |
| DiCys/OPA | A specific implementation of the OPA/chiral thiol method using dimethylcysteine. | Reported to have better chiral separation for amino acids compared to Marfey's reagents and other OPA/thiol combinations.[9] | Potential for derivative instability, similar to other OPA methods. | Fluorescence, LC-MS[9] |
Quantitative Performance Data
The following table summarizes key quantitative performance metrics for different chiral labeling reagents, providing a basis for comparison.
| Reagent | Analyte | Matrix | LOD | LOQ | Reference |
| Marfey's Reagent (LC-MS/MS) | D-Cysteine | Cell Culture | 0.02 mg/L | 0.05 mg/L | [6] |
| L-Cysteine | Cell Culture | 0.04 mg/L | 0.11 mg/L | [6] | |
| DBD-PyNCS (HPLC-Fluorescence) | DL-Amino Acids | Various | 0.16 - 0.75 pmol | - | [11] |
| OPA with Chiral Thiols (HPLC-UV) | D-Amino Acid Impurity | - | - | 0.04% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for Marfey's reagent and OPA-based derivatization.
Protocol 1: Derivatization of Amino Acids using Marfey's Reagent (L-FDAA)
This protocol is a generalized procedure based on established methods.[7]
Materials:
-
Standard solutions of D- and L-amino acids
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (e.g., 20 mM in acetone)
-
Triethylamine (TEA) solution (e.g., 0.5 M in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.5 M in water)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare aqueous solutions of amino acid standards or food sample hydrolysates.
-
Derivatization:
-
To 20 µL of the sample, add 40 µL of the 20 mM Marfey's reagent solution.
-
Add 10 µL of 0.5 M TEA to initiate the reaction.
-
Incubate the mixture at 37°C for 24 hours in the dark.
-
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.
-
Dilution: Dilute the final mixture with a suitable solvent (e.g., 20% acetonitrile/0.1% formic acid) to an appropriate volume for LC-MS analysis.
-
Analysis: Analyze the resulting diastereomers using reversed-phase HPLC with UV or MS detection. A C18 column is commonly used with a gradient elution of acetonitrile and water, both containing formic acid.[6][7]
Protocol 2: Derivatization of Amino Acids using o-Phthalaldehyde (OPA) and a Chiral Thiol
This protocol is a generalized procedure based on established methods.[8][9]
Materials:
-
Standard solutions of D- and L-amino acids
-
o-Phthalaldehyde (OPA) reagent solution
-
Chiral thiol solution (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Acetonitrile
Procedure:
-
Reagent Preparation: Prepare the OPA and chiral thiol solutions in a suitable buffer.
-
Derivatization:
-
Due to the potential instability of the derivatives, an automated in-needle or pre-column derivatization is recommended.[8]
-
Mix the amino acid sample with the OPA and chiral thiol reagents in the autosampler just prior to injection. The reaction is typically very fast and occurs at ambient temperature.
-
-
Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC system. A pentafluorophenyl column has been shown to be effective.[8]
-
Use a gradient elution with a mobile phase consisting of sodium acetate buffer and acetonitrile.
-
Detection is typically performed using a fluorescence detector, which offers high sensitivity for the OPA derivatives.[8] UV detection is also possible.[8]
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the analysis of DL-amino acids using chiral resolution labeling reagents.
Caption: Workflow for DL-Amino Acid Analysis using Marfey's Reagent.
Caption: Workflow for DL-Amino Acid Analysis using OPA and a Chiral Thiol.
References
- 1. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing a Chiral Amino Acid Analysis Method That Uses Column Switching : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of D-amino acids labeled with fluorescent chiral reagents, R(-)- and S(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazoles, in biological and food samples by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of chemoenzymatic process routes to enantiomerically pure amino acids
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure amino acids is a cornerstone of the pharmaceutical and fine chemical industries. Chiral amino acids are vital building blocks for a vast array of active pharmaceutical ingredients. Chemoenzymatic methods, which couple the selectivity of enzymes with the efficiency of chemical synthesis, offer significant advantages over traditional chemical resolutions and fermentative processes. This guide provides an objective comparison of the performance of four major chemoenzymatic routes for obtaining enantiopure amino acids: transaminase-catalyzed asymmetric synthesis, deracemization using amino acid oxidases, the hydantoinase process, and acylase-catalyzed kinetic resolution. The comparison is supported by quantitative data from published research, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for a given application.
Asymmetric Synthesis using Transaminases
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones or keto acids. This method is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer.
Performance Data
| Substrate (α-Keto Acid) | Amino Donor | Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Phenylpyruvic acid | L-Alanine | ω-TA from Vibrio fluvialis | 92.1 | >99 (S) | [1] |
| 4-Phenyl-2-oxobutanoic acid | D-Glutamate | D-amino acid transaminase from Haliscomenobacter hydrossis | 99 | >99 (D) | [2] |
| Indole-3-pyruvic acid | D-Glutamate | D-amino acid transaminase from Haliscomenobacter hydrossis | 75 | >99 (D) | [2] |
| 2-Oxovaleric acid | D-Glutamate | D-amino acid transaminase from Haliscomenobacter hydrossis | 98 | >99 (D) | [2] |
| Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis | 90.2 | >99 (S) | [1] |
Experimental Protocol: Asymmetric Synthesis of D-Homophenylalanine
This protocol is adapted from the work of S. S. Ulkar et al. (2022) for the asymmetric synthesis of D-amino acids using a D-amino acid transaminase.[2]
Materials:
-
D-amino acid transaminase (DAAT) from Haliscomenobacter hydrossis
-
Hydroxyglutarate dehydrogenase (HGDH)
-
Glucose dehydrogenase (GDH)
-
2-oxo-4-phenylbutyrate (α-keto acid substrate)
-
D-glutamate (amino donor)
-
Glucose
-
NAD+
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Reaction vessel (e.g., stirred tank reactor)
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a reaction mixture in a final volume of 100 mL containing 50 mM potassium phosphate buffer (pH 8.0).
-
Add the following components to the reaction mixture: 50 mM 2-oxo-4-phenylbutyrate, 50 mM D-glutamate, 55 mM glucose, 1 mM NAD+, and 0.1 mM PLP.
-
Add the enzymes to the mixture: DAAT (10 U/mL), HGDH (5 U/mL), and GDH (10 U/mL).
-
Incubate the reaction at 30°C with gentle stirring for 17-72 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of D-homophenylalanine and the depletion of the α-keto acid by HPLC.
-
Determine the enantiomeric excess of the product using a chiral HPLC column.
-
Upon completion of the reaction, terminate the reaction by adding a quenching agent (e.g., acid) and proceed with product purification.
Workflow Diagram
Caption: Asymmetric synthesis of amino acids via transaminase.
Deracemization using Amino Acid Oxidases
Deracemization is an elegant process that converts a racemic mixture of amino acids into a single, enantiomerically pure product, achieving a theoretical yield of 100%. This is typically accomplished through the stereoselective oxidation of one enantiomer by an amino acid oxidase (AAO) to an α-imino acid, which is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent. Over time, this cyclic process enriches the desired enantiomer.
Performance Data
| Substrate (Racemic Amino Acid) | Enzyme | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| DL-2-Aminobutyric acid | D-Amino Acid Oxidase (DAAO) | Pd/C, H₂ | 95 | 99.9 (L) | [1] |
| DL-Leucine | L-Amino Acid Oxidase (LAAO) | Amine-borane | 98 | 99 (D) | [1] |
| DL-Phenylalanine derivatives | Ancestral L-Amino Acid Oxidase | NH₃:BH₃ | >80 | >99 (D) | [3] |
| DL-Tryptophan derivatives | Ancestral L-Amino Acid Oxidase | NH₃:BH₃ | >80 | >99 (D) | [3] |
Experimental Protocol: Deracemization of DL-2-Aminobutyric Acid
This protocol is based on the deracemization process described by Turner and coworkers.[1]
Materials:
-
DL-2-aminobutyric acid
-
D-Amino Acid Oxidase (DAAO) from porcine kidney (or recombinant)
-
Palladium on carbon (Pd/C, 5%)
-
Hydrogen gas (H₂)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Reaction vessel equipped with a stirrer and gas inlet
-
HPLC with a chiral column for analysis
Procedure:
-
In a reaction vessel, dissolve DL-2-aminobutyric acid in the phosphate buffer to a final concentration of 100 mM.
-
Add the D-amino acid oxidase to the solution. The optimal enzyme concentration should be determined empirically.
-
Add the Pd/C catalyst to the reaction mixture.
-
Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen throughout the reaction.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of 2-aminobutyric acid by chiral HPLC.
-
Once the desired enantiomeric excess is reached, stop the reaction by filtering off the Pd/C catalyst and the enzyme.
-
The product can be isolated from the reaction mixture by standard procedures such as crystallization or chromatography.
Workflow Diagram
Caption: Deracemization of a racemic amino acid.
The Hydantoinase Process
The hydantoinase process is a well-established industrial method for producing both D- and L-amino acids. It involves a three-enzyme cascade that converts inexpensive, chemically synthesized 5-monosubstituted hydantoins into the corresponding amino acids. The key enzymes are hydantoinase, N-carbamoylase, and a hydantoin (B18101) racemase. The process is a dynamic kinetic resolution, allowing for the complete conversion of the racemic starting material.
Performance Data
| Substrate (DL-5-substituted hydantoin) | Target Amino Acid | Enzyme System | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| DL-p-Hydroxyphenylhydantoin | D-p-Hydroxyphenylglycine | D-hydantoinase, D-carbamoylase | 98 | >99 | [4] |
| DL-Indolylmethylhydantoin | D-Tryptophan | Hydantoin racemase, D-hydantoinase, D-carbamoylase | 99.4 | >99.9 | [5] |
| DL-Methylthioethylhydantoin | L-Methionine | Immobilized double-racemase hydantoinase system | ~100 | >99 | [6] |
| DL-Isopropylhydantoin | L-Valine | Immobilized double-racemase hydantoinase system | ~100 | >99 | [6] |
Experimental Protocol: Production of L-Methionine
This protocol is a generalized procedure based on the immobilized double-racemase hydantoinase process.[6]
Materials:
-
Immobilized D,L-hydantoinase
-
Immobilized hydantoin racemase
-
Immobilized carbamoyl (B1232498) racemase
-
Immobilized L-carbamoylase
-
DL-5-(2-methylthioethyl)hydantoin
-
Borate (B1201080) buffer (100 mM, pH 8.0)
-
CoCl₂
-
Stirred tank reactor
-
HPLC for analysis
Procedure:
-
Prepare the reaction mixture in the reactor containing 100 mM borate buffer (pH 8.0) and 1 mM CoCl₂.
-
Add the substrate, DL-5-(2-methylthioethyl)hydantoin, to a final concentration of 10 mM.
-
Add the immobilized enzymes in their optimal ratio (determined experimentally) to the reactor.
-
Maintain the reaction temperature at 60°C with constant stirring.
-
Monitor the formation of L-methionine and the depletion of the hydantoin substrate over time using HPLC.
-
The reaction is typically complete within a few hours.
-
After the reaction, the immobilized enzymes can be recovered by filtration for reuse.
-
The product, L-methionine, can be purified from the reaction supernatant.
Workflow Diagram
Caption: The hydantoinase process for amino acid synthesis.
Acylase-Catalyzed Kinetic Resolution
Kinetic resolution using acylases is one of the earliest and most widely used chemoenzymatic methods for producing enantiopure amino acids. The process involves the enantioselective hydrolysis of an N-acyl-DL-amino acid. The acylase specifically hydrolyzes the N-acyl-L-amino acid to the L-amino acid, leaving the N-acyl-D-amino acid unreacted. The two products can then be separated. While the maximum theoretical yield for the desired enantiomer is 50%, the unreacted enantiomer can be racemized and recycled to improve the overall yield.
Performance Data
| Substrate (N-Acyl-DL-amino acid) | Enzyme | Conversion of L-enantiomer (%) | Enantiomeric Excess (e.e.) of D-enantiomer (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Phenylacetyl-DL-glutamine | Penicillin G Acylase (mutant) | ~50 | 97 | | | N-Phenylacetyl-DL-glutamic acid | Penicillin G Acylase (mutant) | ~50 | 90 | | | N-Acetyl-DL-allylglycine | Acylase/N-acetyl amino acid racemase | 98 (dynamic resolution) | >99 (D) |[7] | | N-Acetyl-DL-methionine | Acylase I | ~50 | >99 (D) |[8] |
Experimental Protocol: Resolution of N-Acetyl-DL-Methionine
This protocol is a general procedure for the kinetic resolution of N-acetyl-DL-amino acids using acylase.
Materials:
-
N-Acetyl-DL-methionine
-
Acylase I from Aspergillus oryzae
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Cobalt chloride (CoCl₂) (optional, as an activator)
-
Stirred reaction vessel
-
Means of separation (e.g., ion-exchange chromatography)
-
HPLC with a chiral column for analysis
Procedure:
-
Dissolve N-acetyl-DL-methionine in the phosphate buffer to a desired concentration (e.g., 0.2 M).
-
Adjust the pH of the solution to 7.0.
-
If required, add CoCl₂ to a final concentration of 0.5 mM.
-
Add Acylase I to the reaction mixture.
-
Incubate the reaction at 37°C with stirring.
-
Monitor the hydrolysis of the L-enantiomer by measuring the formation of L-methionine.
-
When approximately 50% conversion is reached, stop the reaction (e.g., by heat inactivation of the enzyme).
-
Separate the resulting L-methionine from the unreacted N-acetyl-D-methionine using a suitable method like ion-exchange chromatography.
-
The isolated N-acetyl-D-methionine can be hydrolyzed chemically to obtain D-methionine.
Workflow Diagram
Caption: Kinetic resolution of N-acyl-DL-amino acids using acylase.
Conclusion
The choice of a chemoenzymatic route for the production of enantiomerically pure amino acids depends on several factors, including the desired enantiomer, the availability and cost of the starting materials and enzymes, and the required scale of production.
-
Transaminases offer the potential for high yields in a single step but may require strategies to overcome unfavorable equilibria.
-
Deracemization using oxidases is an elegant approach that can provide high yields and enantiopurity, particularly when coupled with efficient chemical reductants.
-
The hydantoinase process is a robust and industrially proven method for a wide range of amino acids, benefiting from the use of inexpensive starting materials.
-
Acylase-catalyzed resolution is a classic and reliable method, and while it has a theoretical yield limit of 50% per pass, it can be highly effective, especially when combined with a racemization step for the undesired enantiomer.
By carefully considering the performance data and experimental protocols presented in this guide, researchers and professionals in drug development can make informed decisions to select the most appropriate and efficient chemoenzymatic strategy for their specific needs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ancestral L-amino acid oxidases for deracemization and stereoinversion of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved racemase/acylase biotransformation for the preparation of enantiomerically pure amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Chloroacetyl-DL-alanine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Chloroacetyl-DL-alanine, a derivative of the amino acid alanine (B10760859) used in various synthetic processes.
While this compound itself does not have extensive, publicly available safety data, the presence of the chloroacetyl group suggests a cautious approach to its handling and disposal. Structurally related compounds containing a chloroacetyl moiety, such as chloroacetyl chloride and chloroacetic acid, are classified as hazardous, corrosive, and toxic. Therefore, it is imperative to treat this compound as a hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Hazard statements for this compound include H315 (causes skin irritation) and H319 (causes serious eye irritation).
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Work Area | A well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes unused product, contaminated personal protective equipment (gloves, etc.), and any materials used for cleaning spills (e.g., absorbent pads, wipes).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containment:
-
For solid waste, such as residual powder or contaminated solids, carefully transfer the material into a designated, sealable, and chemically compatible hazardous waste container.
-
Avoid generating dust during the transfer process.
-
For solutions containing this compound, use a designated, leak-proof, and chemically compatible hazardous waste container.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling N-Chloroacetyl-DL-alanine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for N-Chloroacetyl-DL-alanine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate a secure laboratory environment.
Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Glasses with Side Shields or Goggles, Face Shield | Should comply with European standard EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation before and during use. |
| Skin/Body | Laboratory Coat, Protective Clothing | A standard laboratory coat should be worn. For larger quantities or where there is a significant risk of skin contact, additional protective clothing may be necessary to prevent skin exposure. |
| Respiratory | Use in a Well-Ventilated Area | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan and Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize inhalation of dust.
General Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling this compound.
-
Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.
Handling Instructions:
-
As a solid, care should be taken to avoid the creation of dust.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
Disposal Plan
Unused this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of as hazardous waste. Do not allow it to enter the sewer system.
-
Contaminated Packaging: Treat as hazardous waste and dispose of accordingly.
The following diagram outlines the logical workflow for selecting the appropriate PPE when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
